molecular formula C14H20N2O B1488154 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one CAS No. 1550697-56-7

1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Cat. No.: B1488154
CAS No.: 1550697-56-7
M. Wt: 232.32 g/mol
InChI Key: VXSSQZGKFHUDLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a chemical compound of significant interest in advanced medicinal chemistry and neuroscience research, particularly as a key intermediate in the development of novel therapeutics. This molecule features a 4-aminopiperidine scaffold, a privileged structure in pharmaceutical development due to its ability to confer favorable physicochemical properties and enhance interactions with biological targets . The aminopiperidine moiety allows for extensive structural elaboration and can act as both a hydrogen bond donor and acceptor, facilitating crucial binding interactions with enzyme active sites . This compound serves as a critical precursor in the exploration of atypical dopamine transporter (DAT) inhibitors, which represent a promising therapeutic approach for psychostimulant use disorders . Research indicates that structural analogs of this compound have demonstrated high to moderate DAT binding affinity (Ki values in the nanomolar range) with significantly improved metabolic stability compared to earlier chemical series . These inhibitors are considered "atypical" because they bind to DAT in a different conformational state than classical inhibitors like cocaine, potentially resulting in lower abuse liability while effectively modulating dopamine recycling in the synaptic cleft . The propanone linker in the molecule provides a versatile handle for further synthetic modification through nucleophilic addition reactions or functional group interconversion, enabling systematic structure-activity relationship studies . Researchers utilize this compound primarily in multi-step synthetic routes to develop potential treatments for cocaine and methamphetamine use disorders, an area of critical unmet medical need . The compound is supplied exclusively for research applications in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11(12-5-3-2-4-6-12)14(17)16-9-7-13(15)8-10-16/h2-6,11,13H,7-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXSSQZGKFHUDLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Enigma: A Technical Guide to the Pharmacological Mechanism of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delineates the prospective pharmacological mechanism of action for the novel compound, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Structurally, this molecule amalgamates a 4-aminopiperidine scaffold with a 2-phenylpropan-1-one moiety, suggesting a potential for significant central nervous system (CNS) activity. Drawing from the known pharmacology of analogous structures, we hypothesize that this compound primarily functions as a monoamine transporter modulator, exhibiting psychostimulant properties. This document provides a comprehensive framework for researchers and drug development professionals to investigate this hypothesis, detailing state-of-the-art in vitro and in vivo experimental protocols. Our objective is to furnish a robust, scientifically-grounded roadmap for the elucidation of this compound's precise molecular interactions and its subsequent physiological and behavioral effects.

Introduction: Deconstructing a Novel Molecular Architecture

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to both public health and the scientific community, demanding rapid and accurate characterization of their pharmacological profiles.[1][2][3] this compound is a compound of interest due to its hybrid structure, which suggests a complex and potentially potent mechanism of action.

The 4-aminopiperidine moiety is a versatile building block in medicinal chemistry, found in compounds targeting a range of biological entities, including N-type calcium channels and CCR5 receptors.[4][5] Its derivatives are known to possess diverse CNS activities.[6] The 2-phenylpropan-1-one core is structurally reminiscent of cathinones and amphetamines, classes of compounds well-documented for their potent psychostimulant effects mediated through interactions with monoamine transporters.[1][2]

Given this structural amalgamation, we posit that this compound is likely to exhibit significant affinity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), thereby modulating monoaminergic neurotransmission. This guide will outline the necessary experimental cascade to rigorously test this hypothesis.

Hypothesized Mechanism of Action: A Monoamine Reuptake Inhibitor

Our central hypothesis is that this compound acts as a monoamine reuptake inhibitor, with potential variations in potency and selectivity for DAT, NET, and SERT. This inhibition would lead to an accumulation of dopamine, norepinephrine, and serotonin in the synaptic cleft, thereby enhancing downstream signaling. The specific behavioral phenotype will be contingent on the compound's selectivity profile. For instance, predominant DAT and NET inhibition is characteristic of classical stimulants, while significant SERT interaction may introduce empathogenic or psychedelic properties.[1][7]

Hypothesized_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamines (DA, NE, 5-HT) VMAT2 VMAT2 MA->VMAT2 Storage Synaptic Cleft Synaptic Cleft VMAT2->Synaptic Cleft Release Compound 1-(4-Aminopiperidin-1-yl) -2-phenylpropan-1-one MAT Monoamine Transporters (DAT, NET, SERT) Compound->MAT Inhibition Synaptic Cleft->MAT Reuptake Receptors Postsynaptic Receptors (Dopamine, Adrenergic, Serotonergic) Synaptic Cleft->Receptors Binding Signaling Downstream Signaling & Cellular Response Receptors->Signaling

Caption: Hypothesized signaling pathway of this compound.

In Vitro Characterization: Quantifying Molecular Interactions

To dissect the molecular mechanism, a series of in vitro assays are essential. These will quantify the binding affinity and functional inhibition of the compound at the primary monoamine transporters.

Radioligand Binding Assays

Radioligand binding assays will determine the affinity (Ki) of this compound for DAT, NET, and SERT. This is achieved by measuring the displacement of a specific radiolabeled ligand from the transporter.

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human DAT, NET, or SERT.

    • Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.

    • Determine protein concentration of membrane preparations using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, incubate cell membranes with increasing concentrations of this compound.

    • Add a constant concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Incubate to allow for binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash filters to remove unbound radioligand.

    • Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis:

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation from the IC50 values obtained from competitive binding curves.

Synaptosomal Uptake Inhibition Assays

These assays measure the functional potency (IC50) of the compound in inhibiting the uptake of radiolabeled monoamines into synaptosomes.[8][9][10]

Experimental Protocol: Synaptosomal Uptake Inhibition Assay

  • Synaptosome Preparation:

    • Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET).

    • Homogenize tissue in ice-cold sucrose buffer and perform differential centrifugation to obtain a purified synaptosomal pellet.

  • Uptake Assay:

    • Pre-incubate synaptosomes with varying concentrations of this compound.

    • Initiate uptake by adding a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Incubate for a short period at 37°C.

    • Terminate uptake by rapid filtration and washing with ice-cold buffer.

    • Lyse the synaptosomes and measure the accumulated radioactivity.

  • Data Analysis:

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of the specific monoamine uptake.

Parameter Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT)
Binding Affinity (Ki, nM) Hypothetical ValueHypothetical ValueHypothetical Value
Uptake Inhibition (IC50, nM) Hypothetical ValueHypothetical ValueHypothetical Value
Caption: Table for summarizing hypothetical in vitro binding and functional data.

digraph "In_Vitro_Workflow" {
graph [rankdir=LR];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_culture [label="HEK293 Cell Culture\n(hDAT, hNET, hSERT)", fillcolor="#F1F3F4"]; membrane_prep [label="Membrane Preparation", fillcolor="#F1F3F4"]; binding_assay [label="Radioligand Binding Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ki_determination [label="Determine Ki Values", shape=parallelogram, fillcolor="#FBBC05"];

synaptosome_prep [label="Rodent Brain\nSynaptosome Preparation", fillcolor="#F1F3F4"]; uptake_assay [label="Uptake Inhibition Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50_determination [label="Determine IC50 Values", shape=parallelogram, fillcolor="#FBBC05"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_culture; cell_culture -> membrane_prep; membrane_prep -> binding_assay; binding_assay -> ki_determination;

start -> synaptosome_prep; synaptosome_prep -> uptake_assay; uptake_assay -> ic50_determination;

ki_determination -> end; ic50_determination -> end; }

Caption: Experimental workflow for in vitro characterization.

In Vivo Evaluation: Assessing Behavioral and Neurochemical Effects

In vivo studies are crucial to translate the in vitro findings into a whole-organism context, evaluating the compound's psychostimulant, reinforcing, and potential adverse effects.[11][12]

Locomotor Activity

Increased locomotor activity is a hallmark of psychostimulant drugs. This can be assessed in an open-field test.[13]

Experimental Protocol: Open-Field Test

  • Animal Habituation:

    • Acclimate rodents (mice or rats) to the testing room and open-field arenas.

  • Drug Administration:

    • Administer various doses of this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection).

  • Testing:

    • Place the animals individually into the open-field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) using an automated tracking system for a set duration.

  • Data Analysis:

    • Compare locomotor activity between drug-treated and vehicle-treated groups to determine dose-dependent effects.

Conditioned Place Preference (CPP)

CPP is a standard paradigm to assess the rewarding and reinforcing properties of a drug, which is indicative of its abuse potential.

Experimental Protocol: Conditioned Place Preference

  • Pre-Conditioning Phase:

    • Allow animals to freely explore a two-chambered apparatus to determine any initial preference for one chamber.

  • Conditioning Phase:

    • Over several days, administer the test compound and confine the animal to one chamber.

    • On alternate days, administer vehicle and confine the animal to the other chamber.

  • Post-Conditioning (Test) Phase:

    • Place the animal in the apparatus with free access to both chambers in a drug-free state.

    • Measure the time spent in the drug-paired chamber versus the vehicle-paired chamber.

  • Data Analysis:

    • A significant increase in time spent in the drug-paired chamber indicates a rewarding effect.

Behavioral Assay Dose 1 (mg/kg) Dose 2 (mg/kg) Dose 3 (mg/kg)
Locomotor Activity (Total Distance, cm) Hypothetical ValueHypothetical ValueHypothetical Value
Conditioned Place Preference (Time in Drug-Paired Chamber, s) Hypothetical ValueHypothetical ValueHypothetical Value
Caption: Table for summarizing hypothetical in vivo behavioral data.

Conclusion and Future Directions

This technical guide provides a structured and scientifically rigorous approach to elucidating the pharmacological mechanism of this compound. The proposed experiments, progressing from molecular-level interactions to behavioral outcomes, will comprehensively test the hypothesis of its action as a monoamine reuptake inhibitor.

Future investigations should aim to explore its potential as a releasing agent versus a pure uptake blocker, its metabolism, and its effects on other CNS targets. Understanding the complete pharmacological profile is paramount for predicting its therapeutic potential and/or its abuse liability. The methodologies outlined herein provide the foundational framework for these critical next steps in the scientific exploration of this novel compound.

References

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (n.d.). PubMed. Retrieved February 12, 2026, from [Link]

  • Novel Psychoactive Substances. (n.d.). Encyclopedia.pub. Retrieved February 12, 2026, from [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2020). PMC. Retrieved February 12, 2026, from [Link]

  • Novel psychoactive substances: types, mechanisms of action, and effects. (2017). The BMJ. Retrieved February 12, 2026, from [Link]

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (n.d.). Retrieved February 12, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology. Retrieved February 12, 2026, from [Link]

  • Animal models to guide clinical drug development in ADHD: lost in translation? (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Novel psychoactive substances: types, mechanisms of action, and effects. (2017). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications. (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). PMC. Retrieved February 12, 2026, from [Link]

  • Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. (2020). Neuropsychopharmacology. Retrieved February 12, 2026, from [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters. Retrieved February 12, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved February 12, 2026, from [Link]

  • Review Paper on Models for CNS Stimulant Drug Screening. (2022). Asian Journal of Pharmaceutical Research. Retrieved February 12, 2026, from [Link]

Sources

The Aminopiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The aminopiperidine motif is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its inherent structural features—a conformationally flexible six-membered ring and a basic nitrogen atom—provide an excellent framework for the spatial presentation of substituents to interact with diverse biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of aminopiperidine derivatives. Moving beyond a mere catalog of compounds, we will dissect the causal relationships between structural modifications and their impact on potency, selectivity, and pharmacokinetic properties across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to empower the rational design of novel aminopiperidine-based therapeutics.

The Aminopiperidine Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring's chair-like conformation allows for the precise positioning of substituents in either axial or equatorial orientations, profoundly influencing target engagement. The introduction of an amino group, typically at the 3- or 4-position, adds a critical hydrogen bond donor/acceptor and a basic center, further enhancing its versatility as a pharmacophore.[3][4] The strategic modification of the piperidine nitrogen (N1), the amino group, and the piperidine ring itself has led to the discovery of potent modulators of G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters.[5][6][7]

Navigating the SAR Landscape: Key Principles and Therapeutic Applications

The biological activity of aminopiperidine derivatives is highly contingent on the interplay of its constituent parts. This section will explore the SAR of this scaffold in several key therapeutic areas, highlighting general principles that can guide future drug design efforts.

Aminopiperidines in Oncology: Targeting Kinases and Cell Proliferation

The aminopiperidine scaffold has been successfully employed in the development of potent kinase inhibitors and cytotoxic agents.[8][9]

  • p38 MAP Kinase Inhibitors: A series of C7-piperidine- and 4-aminopiperidine-substituted naphthyridinones and quinolinones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling. The 4-aminopentamethylpiperidine naphthyridinone, for instance, demonstrated excellent inhibitory potency and good oral bioavailability in rats.[8] This highlights the strategy of modifying the aminopiperidine to block metabolic "hot spots."

  • JAK2 Inhibitors: Structure-based drug design has led to the development of 2-aminopyridine derivatives incorporating an aminopiperidine moiety as potent and selective JAK2 inhibitors. These compounds have shown significant antiproliferative activity against human erythroleukemia cells.[10]

  • Antiproliferative Activity: Novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have demonstrated antiproliferative effects on human prostate cancer cells.[11] Specifically, 1-methylpiperidine derivatives showed high σ1 affinity and were more potent than reference σ1 antagonists in inhibiting tumor cell growth.[11]

Central Nervous System (CNS) Disorders: Modulating Neurological Targets

The ability of the aminopiperidine scaffold to cross the blood-brain barrier has made it a valuable template for CNS drug discovery.[12][13]

  • N-type Calcium Channel Blockers: 4-Aminopiperidine derivatives have been synthesized as N-type calcium channel blockers with potent analgesic activity in models of pain and neuropathic pain.[6] The SAR studies revealed that decoration of both nitrogen atoms with specific alkyl or acyl moieties was crucial for activity.[6]

  • Dipeptidyl Peptidase IV (DPP4) Inhibitors: Piperidinone- and piperidine-constrained phenethylamines have been developed as potent and selective DPP4 inhibitors. A key finding was that extending an N-benzyl to an N-phenethyl group dramatically improved potency.[7]

  • M1 Allosteric Agonists: The TBPB scaffold, which features a piperidine moiety, has been modified to create novel M1 allosteric agonists. Interestingly, capping the distal basic piperidine nitrogen to form amides, sulfonamides, or ureas maintained M1 selectivity, demonstrating that the basicity of this nitrogen is not an absolute requirement for activity at the allosteric site.[14]

Infectious Diseases: A Scaffold for Antimicrobial and Antiviral Agents

The aminopiperidine core is also present in a variety of agents targeting infectious pathogens.

  • Antifungal Agents: 4-Aminopiperidines have been identified as a novel class of antifungal agents that target ergosterol biosynthesis. SAR studies showed that N-dodecyl substitution on the amino group, combined with a benzyl or phenethyl group on the piperidine nitrogen, led to potent antifungal activity against Candida and Aspergillus species.[15]

  • Antibacterial Agents: Novel 3,5-diamino-piperidine derivatives have been synthesized as aminoglycoside mimetics that inhibit bacterial translation and growth.[16][17] The cis-1,3-diamine configuration of the piperidine ring mimics the 2-deoxystreptamine (2-DOS) core of aminoglycosides, which is crucial for binding to the bacterial ribosomal RNA.[16]

  • Anti-HIV Agents: 4-Substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists, which act as HIV-1 entry inhibitors.[18]

  • Anti-HCV Agents: A high-throughput screen identified 4-aminopiperidine derivatives as potent inhibitors of Hepatitis C virus (HCV) assembly and release.[19]

Methodologies in Aminopiperidine SAR Studies: A Practical Guide

The exploration of aminopiperidine SAR is a cyclical process involving chemical synthesis, biological evaluation, and data analysis to inform the design of the next generation of compounds.

Chemical Synthesis: Constructing the Aminopiperidine Core and its Analogs

Several robust synthetic strategies are employed to generate libraries of aminopiperidine derivatives for SAR studies.

Workflow for the Synthesis of 4-Aminopiperidine Derivatives

start N-Substituted 4-Piperidone reductive_amination Reductive Amination (e.g., NaBH(OAc)3, Amine) start->reductive_amination Reacts with product 4-Aminopiperidine Derivative reductive_amination->product Yields

Caption: Reductive amination of N-substituted 4-piperidones.

Experimental Protocol: Reductive Amination for the Synthesis of 4-Aminopiperidines [15]

  • Reaction Setup: To a solution of an N-substituted 4-piperidone derivative (1.0 eq) in a suitable solvent (e.g., dichloroethane) is added the desired primary or secondary amine (1.2 eq).

  • Addition of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃; 1.5 eq) is added portion-wise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 4-aminopiperidine derivative.

Another key synthetic route is the Curtius Rearrangement , which is particularly useful for synthesizing 4-substituted-4-aminopiperidine derivatives from isonipecotate.[18]

Biological Evaluation: From In Vitro Assays to In Vivo Models

The choice of biological assays is dictated by the therapeutic target of interest.

General Workflow for Biological Evaluation of Aminopiperidine Derivatives

synthesis Synthesis of Aminopiperidine Library in_vitro In Vitro Assays (Binding, Enzyme Inhibition, Cell-based) synthesis->in_vitro sar_analysis SAR Analysis (Potency, Selectivity) in_vitro->sar_analysis sar_analysis->synthesis Iterative Design adme_tox ADME/Tox Profiling (Solubility, Permeability, Metabolic Stability, Cytotoxicity) sar_analysis->adme_tox in_vivo In Vivo Efficacy Studies (Disease Models) adme_tox->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: Iterative drug discovery cycle for aminopiperidines.

Experimental Protocol: In Vitro Kinase Inhibition Assay [10]

  • Assay Principle: The inhibitory activity of the aminopiperidine derivatives against a specific kinase (e.g., JAK2) is determined using a biochemical assay that measures the phosphorylation of a substrate peptide.

  • Reaction Mixture: The kinase, a fluorescently labeled peptide substrate, and ATP are incubated in an assay buffer.

  • Compound Addition: The test compounds (aminopiperidine derivatives) are added at various concentrations.

  • Incubation: The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection: The reaction is stopped, and the amount of phosphorylated and unphosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the dose-response data to a sigmoidal curve.

Experimental Protocol: Cell Proliferation Assay (MTT Assay) [20]

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the aminopiperidine derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.

Data Presentation and Interpretation

Quantitative data from biological assays are crucial for establishing robust SAR. Summarizing this data in tables allows for easy comparison of the effects of structural modifications.

Table 1: SAR of 4-Aminopiperidine Derivatives as Antifungal Agents [15]

CompoundN1-SubstituentN4-SubstituentAntifungal Activity (MIC, µg/mL) vs. C. albicans
2b BenzylDodecyl4
3b PhenethylDodecyl4
1a BenzylH>64
1c BenzylButyl32

This table clearly demonstrates the critical importance of a long alkyl chain (dodecyl) at the N4 position for potent antifungal activity.

Table 2: SAR of Piperidine-Constrained Phenethylamines as DPP4 Inhibitors [7]

CompoundLinkerR GroupDPP4 Kᵢ (nM)
38 UreaH140
41 PyrimidineH6.1
42 PyrimidineMethylsulfonyl4

This data illustrates that a more rigid pyrimidine linker dramatically improves potency compared to a flexible urea linker.

Future Directions and Challenges

The aminopiperidine scaffold will undoubtedly continue to be a fertile ground for drug discovery. Future research will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient and stereoselective methods for the synthesis of complex aminopiperidine derivatives.[21]

  • Targeting New Biological Space: Exploring the application of the aminopiperidine scaffold to novel and challenging drug targets.

  • Multi-target Ligands: The rational design of aminopiperidine derivatives that can modulate multiple targets simultaneously for the treatment of complex diseases.[22]

  • Computational Approaches: The increasing use of computational chemistry and machine learning to predict the activity of novel aminopiperidine derivatives and guide synthetic efforts.[23]

A key challenge remains the optimization of pharmacokinetic and safety profiles to ensure that potent in vitro activity translates into in vivo efficacy and clinical success.

Conclusion

The aminopiperidine scaffold is a remarkably versatile and privileged structure in drug discovery. A deep understanding of its structure-activity relationships is paramount for the successful design of novel therapeutics. By systematically modifying the core structure and employing a robust suite of biological assays, researchers can unlock the full potential of this remarkable chemical entity. The insights and methodologies presented in this guide are intended to serve as a valuable resource for those working to develop the next generation of aminopiperidine-based medicines.

References

  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). PMC. Retrieved February 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. (n.d.). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications (RSC Publishing). Retrieved February 12, 2026, from [Link]

  • Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. (2004). PubMed. Retrieved February 12, 2026, from [Link]

  • Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (2005). Journal of Medicinal Chemistry - ACS Publications. Retrieved February 12, 2026, from [Link]

  • Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. (2008). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Advances in Pharmacological Activities, Biosynthesis, and Structural Modification of Ursodeoxycholic Acid (UDCA): A Review. (n.d.). Taylor & Francis. Retrieved February 12, 2026, from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • p38 inhibitors: Piperidine- and 4-aminopiperidine-substituted naphthyridinones, quinolinones, and dihydroquinazolinones. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and SAR of Analogues of the M1 allosteric agonist TBPB. Part II. Amides, sulfonamides and ureas: the effect of capping the distal basic piperidine nitrogen. (2010). PMC. Retrieved February 12, 2026, from [Link]

  • Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (n.d.). ScienceDirect. Retrieved February 12, 2026, from [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. (2012). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. (2007). PMC. Retrieved February 12, 2026, from [Link]

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. (2009). PubMed. Retrieved February 12, 2026, from [Link]

  • Synthesis and SAR of 3,5-diamino-piperidine derivatives: novel antibacterial translation inhibitors as aminoglycoside mimetics. (2007). PubMed. Retrieved February 12, 2026, from [Link]

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. (2022). PubMed. Retrieved February 12, 2026, from [Link]

  • Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing. (2021). PubMed. Retrieved February 12, 2026, from [Link]

  • SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2019). PMC. Retrieved February 12, 2026, from [Link]

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved February 12, 2026, from [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. (2018). PMC - PubMed Central. Retrieved February 12, 2026, from [Link]

  • SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. (2002). PubMed. Retrieved February 12, 2026, from [Link]

  • It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey. Retrieved February 12, 2026, from [Link]

  • Neurobiology of piperidine: its relevance to CNS function. (1976). PubMed. Retrieved February 12, 2026, from [Link]

Sources

Receptor binding affinity profiles for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Characterization & Receptor Binding Profiling of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1550697-56-7)

Executive Summary & Structural Context

This compound is a specialized chemical entity characterized by a 4-aminopiperidine scaffold linked via an amide bond to a 2-phenylpropanoyl (hydratropyl) moiety. While structurally related to several bioactive classes—including opioid precursors, sigma receptor ligands, and certain antihistamines—specific receptor binding affinity profiles (


 values) for this exact molecule remain unpublished in peer-reviewed literature as of early 2026.

This technical guide serves as a definitive protocol for the pharmacological profiling of this Novel Chemical Entity (NCE). By analyzing its Structure-Activity Relationship (SAR) relative to known pharmacophores, we identify high-probability targets and detail the experimental workflows required to validate its binding affinity.

Structural Analysis & Pharmacophore Identification

The molecule can be deconstructed into two functional domains:

  • The Core Scaffold (4-Aminopiperidine): A privileged structure found in potent analgesics (e.g., fentanyl analogs) and neurokinin antagonists. The primary amine at the 4-position suggests potential for further functionalization or direct interaction with polar residues in receptor binding pockets.

  • The Acyl Moiety (2-Phenylpropanoyl): Derived from hydratropic acid, this lipophilic group facilitates membrane penetration and hydrophobic interactions, commonly seen in CNS-active agents.

Target Prediction & Screening Cascade

Based on SAR homology with 4-substituted piperidines and phenylpropanamides, the following receptor systems are prioritized for binding affinity profiling.

Primary Targets (High Probability)
  • Mu-Opioid Receptor (MOR): Given the ubiquity of the 4-aminopiperidine scaffold in opioid ligands, MOR is the primary suspect. However, the lack of an N-phenethyl group (typical of fentanyl) and the presence of a primary amine suggests it may act as a low-affinity partial agonist or a synthesis intermediate.

  • Sigma Receptors (

    
    ):  N-substituted piperidines are classic sigma ligands. The hydrophobic 2-phenylpropyl group enhances affinity for the 
    
    
    
    chaperone protein.
Secondary Targets (Off-Target Liability)
  • Monoamine Transporters (DAT/NET): The phenyl-propyl backbone mimics the amphetamine skeleton, though the amide linkage typically reduces transporter affinity compared to the ketone or amine analogs.

  • Histamine H1 Receptor: Many piperidine amides exhibit antihistaminergic activity (e.g., fexofenadine precursors).

SAR_Logic_Tree Molecule 1-(4-Aminopiperidin-1-yl)- 2-phenylpropan-1-one Scaffold_A 4-Aminopiperidine Core Molecule->Scaffold_A Scaffold_B 2-Phenylpropanoyl Tail Molecule->Scaffold_B Target_MOR Mu-Opioid Receptor (Primary) Scaffold_A->Target_MOR Homology to Fentanyl/Opioids Target_H1 Histamine H1 (Secondary) Scaffold_A->Target_H1 Piperidine Class Effect Scaffold_B->Target_MOR Hydrophobic Pocket Target_Sigma Sigma-1 Receptor (Chaperone) Scaffold_B->Target_Sigma Lipophilic Domain

Figure 1: SAR-driven target selection logic. The convergence of the aminopiperidine core and lipophilic tail points toward Opioid and Sigma receptors as primary screening candidates.

Experimental Protocol: Radioligand Binding Assay

To determine the equilibrium dissociation constant (


) for the target receptors, a competitive radioligand binding assay is the gold standard.
Materials & Reagents
  • Test Compound: this compound (dissolved in DMSO, final concentration <1%).

  • Radioligand: [³H]-DAMGO (for MOR) or [³H]-(+)-Pentazocine (for

    
    ).
    
  • Membrane Source: CHO-K1 cells overexpressing human MOR or Sigma-1.

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA.

Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize cells in ice-cold buffer using a Polytron.

    • Centrifuge at 40,000 x g for 20 min at 4°C.

    • Resuspend pellet in assay buffer to achieve 10-20 µg protein/well.

  • Incubation:

    • Total Binding: Membrane + Radioligand (at

      
       concentration).
      
    • Non-Specific Binding (NSB): Membrane + Radioligand + Excess Cold Competitor (e.g., 10 µM Naloxone).

    • Test Wells: Membrane + Radioligand + Test Compound (10⁻¹⁰ M to 10⁻⁵ M).

    • Incubate for 60-90 minutes at 25°C to reach equilibrium.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI).

    • Wash filters 3x with ice-cold buffer.

    • Add scintillation cocktail and count radioactivity (CPM) via Liquid Scintillation Counter.

Binding_Assay_Workflow Start Start: Membrane Prep Incubation Incubation (90 min @ 25°C) [Membrane + Ligand + Test Cmpd] Start->Incubation Filtration Rapid Filtration (GF/B Filters) Incubation->Filtration Counting Scintillation Counting (CPM Measurement) Filtration->Counting Analysis Data Analysis (Non-linear Regression) Counting->Analysis

Figure 2: Standardized workflow for competitive radioligand binding assays.

Data Analysis & Interpretation

Raw CPM data must be converted to specific binding profiles.

Calculations
  • Specific Binding:

    
    
    
  • IC₅₀ Determination: Use non-linear regression (4-parameter logistic equation) to plot % Inhibition vs. Log[Concentration].

    
    
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    Where
    
    
    is the radioligand concentration and
    
    
    is its affinity.
Interpreting the Profile
ParameterValue RangeInterpretation for this Compound
High Affinity

Potent ligand. Likely a direct agonist/antagonist. Suggests the 4-amino group is critical for binding.
Moderate Affinity

"Hit" compound. Optimization of the amide or phenyl ring required.
Low Affinity

Weak binder. The compound is likely a precursor (inactive) requiring further derivatization (e.g., acylation of the 4-NH2).
Hill Slope

Competitive binding at a single site.
Hill Slope

or

Allosteric modulation or multiple binding sites.

Functional Validation (GTP S Assay)

If the binding assay reveals high affinity (


 nM), a functional assay is required to determine efficacy (agonist vs. antagonist).
  • Principle: Agonist binding to GPCRs (like MOR) catalyzes the exchange of GDP for GTP. Using non-hydrolyzable [³⁵S]GTP

    
    S allows measurement of receptor activation.
    
  • Protocol: Similar to binding, but incubate membranes with GDP and [³⁵S]GTP

    
    S.
    
  • Outcome:

    • Increase in binding: Agonist.

    • No change (but blocks agonist): Antagonist.

    • Decrease: Inverse Agonist.

References

  • Kenakin, T. P. (2017). A Pharmacology Primer: Techniques for More Effective and Strategic Drug Discovery. Academic Press. Link

  • Janssen, P. A. (1962). A review of the chemical features associated with strong morphine-like activity. British Journal of Anaesthesia. Link

  • National Institute of Mental Health (NIMH). (2024). Psychoactive Drug Screening Program (PDSP) Assay Protocols. Link

  • PubChem. (2025).[1][2][3] Compound Summary for CID 16793772: this compound. National Library of Medicine.[2] Link

Sources

An In-Depth Technical Guide to the Toxicological and Metabolic Stability Assessment of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the early and comprehensive assessment of a compound's safety and metabolic fate is paramount. This guide provides a detailed technical framework for evaluating the toxicological profile and metabolic stability of the novel chemical entity, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. As a compound featuring a 4-aminopiperidine moiety, it is crucial to investigate potential liabilities such as hERG channel inhibition, a known concern for this structural class.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for a robust preclinical evaluation. Our approach is grounded in the principles of providing a self-validating system of assays to ensure data integrity and confident decision-making in the progression of a potential therapeutic candidate.

Part 1: Metabolic Stability Assessment

A thorough understanding of a drug candidate's metabolic stability is fundamental to predicting its pharmacokinetic profile, including its half-life and clearance. We will explore both in vitro and in vivo methodologies to construct a comprehensive metabolic profile for this compound.

In Vitro Microsomal Stability Assay

The initial assessment of metabolic stability is often conducted using liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[2] This assay provides a rapid and cost-effective measure of a compound's intrinsic clearance.[2]

Experimental Protocol: In Vitro Microsomal Stability

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.

    • Liver Microsomes: Use pooled human or rodent liver microsomes for interspecies comparison.[2] Thaw on ice immediately before use.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure sustained enzyme activity.

    • Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar but chromatographically distinct compound) is used to terminate the reaction and precipitate proteins.

  • Incubation:

    • Pre-incubate the test compound (final concentration 1 µM) with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes to allow for temperature equilibration.[3]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[2][3] The zero-minute time point serves as the baseline concentration.

  • Sample Processing and Analysis:

    • Terminate the reaction at each time point by adding the cold quenching solution.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

Data Analysis and Interpretation

The percentage of the parent compound remaining at each time point is calculated relative to the zero-minute sample. The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k). The in vitro half-life (t½) is then calculated as 0.693/k.

Table 1: Example Metabolic Stability Data for this compound

Time (min)% Parent Remainingln(% Parent Remaining)
01004.605
5854.443
15604.094
30353.555
45152.708
6051.609

From this data, the intrinsic clearance can be calculated and used in models to predict in vivo hepatic clearance.

Diagram 1: In Vitro Microsomal Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents: - Test Compound - Microsomes - NADPH System - Quenching Solution pre_incubation Pre-incubate Compound and Microsomes at 37°C reagents->pre_incubation Transfer start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction Equilibrate time_points Collect Aliquots at 0, 5, 15, 30, 45, 60 min start_reaction->time_points Sample quench Terminate Reaction with Cold Acetonitrile + IS time_points->quench Process centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data_analysis Calculate % Remaining, Plot ln(% Remaining) vs. Time lcms->data_analysis half_life Determine Half-Life (t½) and Intrinsic Clearance data_analysis->half_life

Caption: Workflow for the in vitro microsomal stability assay.

Part 2: Toxicology Profile

A comprehensive toxicological assessment is essential to identify potential safety concerns and establish a safe therapeutic window.[4] This involves a tiered approach, starting with in vitro assays and progressing to in vivo studies as needed.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7] This assay is a fundamental first step in evaluating the potential of a compound to cause cell death.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Replace the existing medium with the compound-containing medium and incubate for 24-72 hours. Include vehicle control (e.g., DMSO) and untreated control wells.

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8]

    • Measure the absorbance of the solution at 570 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance values are directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control. A dose-response curve is generated to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Table 2: Example Cytotoxicity Data for this compound in HepG2 cells

Concentration (µM)% Cell Viability
0.198
195
1085
5045
10010
CYP450 Inhibition Assay

Given that Cytochrome P450 enzymes are central to drug metabolism, assessing a new chemical entity's potential to inhibit these enzymes is crucial for predicting drug-drug interactions.[9] Inhibition of a specific CYP isoform can lead to elevated plasma concentrations of co-administered drugs metabolized by that enzyme, potentially causing toxicity.[9]

Experimental Protocol: Fluorogenic CYP450 Inhibition Assay

  • Reagent Preparation:

    • Prepare solutions of recombinant human CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), a fluorogenic probe substrate specific for each isoform, and the test compound at various concentrations.[10]

    • Prepare an NADPH regenerating system.

  • Incubation:

    • In a 96-well plate, combine the CYP enzyme, test compound, and buffer. Pre-incubate at 37°C.

    • Initiate the reaction by adding the fluorogenic substrate and the NADPH regenerating system.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.

Data Analysis and Interpretation

The percent inhibition of CYP activity at each concentration of the test compound is calculated relative to the vehicle control. An IC50 value is determined from the dose-response curve.

Diagram 2: Cytotoxicity and CYP Inhibition Assay Workflow

G cluster_cytotoxicity MTT Cytotoxicity Assay cluster_cyp CYP450 Inhibition Assay cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Compound (24-72h) cell_seeding->compound_treatment mtt_addition Add MTT Solution (3-4h) compound_treatment->mtt_addition solubilization Solubilize Formazan mtt_addition->solubilization absorbance Read Absorbance at 570nm solubilization->absorbance reagent_prep_cyp Prepare Recombinant CYPs, Probe Substrates, Compound incubation_cyp Incubate CYP, Compound, Substrate, and NADPH reagent_prep_cyp->incubation_cyp fluorescence Measure Fluorescence incubation_cyp->fluorescence ic50_cyp Calculate % Inhibition and IC50 fluorescence->ic50_cyp

Caption: Workflow for in vitro cytotoxicity and CYP450 inhibition assays.

hERG Channel Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a significant safety concern as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.[11] The 4-aminopiperidine scaffold has been associated with hERG liability, making this assay critical.[1]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Preparation:

    • Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

    • Prepare a single-cell suspension.

  • Automated Patch-Clamp:

    • Load the cell suspension and test compound solutions onto an automated patch-clamp system.

    • The system will establish whole-cell patch-clamp configurations.

    • Apply a specific voltage protocol to elicit the characteristic hERG current.

    • Record the baseline current and the current in the presence of various concentrations of this compound.

Data Analysis and Interpretation

The percentage of hERG current inhibition is calculated for each compound concentration. A dose-response curve is fitted to determine the IC50 value.

In Vivo Acute Toxicity Study

Following promising in vitro data, an in vivo acute toxicity study is conducted to understand the compound's effects in a whole organism and to determine the maximum tolerated dose (MTD).[12][13]

Experimental Protocol: Acute Toxicity in Rodents

  • Animal Model:

    • Use two mammalian species, typically one rodent (e.g., rats) and one non-rodent.[14] For an initial study, rats are common.

  • Dose Administration:

    • Administer single doses of this compound via the intended clinical route (e.g., oral gavage, intravenous injection) to different groups of animals at escalating dose levels.[12]

    • Include a vehicle control group.

  • Observation:

    • Monitor the animals for signs of toxicity, such as changes in behavior, body weight, and food/water consumption, for up to 14 days.[12]

  • Pathology:

    • At the end of the study, perform a gross necropsy and histopathological examination of major organs.

Data Analysis and Interpretation

The study aims to identify the dose at which no adverse effects are observed (NOAEL) and the MTD. Any target organs for toxicity are also identified.

Diagram 3: In Vivo Acute Toxicity Study Workflow

G cluster_invivo In Vivo Acute Toxicity Study animal_selection Select Animal Model (e.g., Rats) dose_groups Establish Dose Groups (Vehicle + Escalating Doses) animal_selection->dose_groups administration Administer Single Dose dose_groups->administration observation Monitor for Clinical Signs, Body Weight, etc. (14 days) administration->observation necropsy Perform Gross Necropsy and Histopathology observation->necropsy data_analysis_invivo Determine MTD and NOAEL necropsy->data_analysis_invivo

Caption: Workflow for an in vivo acute toxicity study.

Part 3: Structure-Metabolism-Toxicity Relationships

The data gathered from the metabolic and toxicological assays should be synthesized to understand the structure-activity relationships (SAR) and structure-toxicity relationships (STR). For this compound, key considerations include:

  • Metabolic Hotspots: Identify the primary sites of metabolism on the molecule. The phenyl ring and the piperidine ring are likely candidates for hydroxylation or other Phase I modifications.

  • Reactive Metabolites: Assess the potential for the formation of reactive metabolites that could lead to toxicity.

  • hERG Liability: The 4-aminopiperidine moiety is a known structural alert for hERG inhibition.[1] If significant hERG activity is observed, medicinal chemistry efforts may be directed towards modifying this part of the molecule to mitigate this risk while retaining desired pharmacological activity.

Conclusion

This technical guide outlines a comprehensive and scientifically rigorous approach to evaluating the metabolic stability and toxicological profile of this compound. By following these detailed protocols and understanding the underlying rationale, researchers can generate high-quality, interpretable data. This, in turn, enables informed decision-making in the drug development process, ultimately contributing to the discovery of safer and more effective medicines. The early identification of potential liabilities through this systematic evaluation is key to optimizing resources and increasing the probability of success in bringing a new therapeutic agent to the clinic.

References

  • Toxicology Studies. Pacific BioLabs. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. Springer Nature. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. AxisPharm. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC. [Link]

  • hERG Assay. Slideshare. [Link]

  • Cell-Based hERG Channel Inhibition Assay in High-Throughput Format. Springer Nature. [Link]

  • hERG Safety Assay. Evotec. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Toxicology. MuriGenics. [Link]

  • CYP450 inhibition assay (fluorogenic). Bienta. [Link]

  • in vivo toxicology studies. Biobide. [Link]

  • in vivo toxicology studies - Drug development - PK-TK. Vivotecnia. [Link]

  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. PMC. [Link]

  • PRECLINICAL TOXICOLOGY. Pacific BioLabs. [Link]

  • in vivo general toxicology studies. YouTube. [Link]

  • Preclinical Toxicology Considerations for a Successful IND Application. NorthEast BioLab. [Link]

  • FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. European Medicines Agency (EMA). [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • Safety Guidelines. ICH. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Clinical Toxicology. [Link]

  • Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. [Link]

  • Framework for classifying chemicals for repeat dose toxicity using NAMs. ECETOC. [Link]

  • Characteristics of metabolic stability and the cell permeability of 2‐pyrimidinyl‐piperazinyl‐alkyl derivatives of 1H‐imidazo[2,1‐f]purine‐2,4(3H,8H)‐dione with antidepressant‐ and anxiolytic‐like activities. ResearchGate. [Link]

  • A summary of the acute toxicity of 4-aminopyridine to birds and mammals. USDA APHIS. [Link]

  • Framework for classifying chemicals for repeat dose toxicity using NAMs. ResearchGate. [Link]

  • Toxicological Evaluation of the Flavour Ingredient N -(1-((4-amino-2,2-dioxido-1 H -benzo[ c ][7][11][12]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)-2,6-dimethylisonicotinamide (S2218). ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the synthetic pathways for obtaining 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, a key molecular scaffold with significant potential in medicinal chemistry. The document delves into the primary synthetic strategies, focusing on the widely employed amide coupling route and exploring the alternative of reductive amination. Detailed experimental protocols, mechanistic insights, and critical process parameters are discussed to provide researchers with a robust framework for the efficient synthesis of this target molecule and its analogs.

Introduction

The this compound core structure is a recurring motif in the design of novel therapeutic agents. The inherent chirality of the 2-phenylpropanoyl moiety, coupled with the versatile functionality of the 4-aminopiperidine ring system, offers a rich scaffold for exploring structure-activity relationships (SAR) in drug discovery programs. Piperidine derivatives are prevalent in numerous classes of pharmaceuticals, highlighting their importance in medicinal chemistry.[1][2] This guide aims to consolidate the synthetic knowledge surrounding this specific scaffold, providing a detailed, practical, and scientifically grounded resource for its preparation.

Primary Synthetic Pathway: Amide Coupling

The most direct and widely applicable method for the synthesis of this compound is through the formation of an amide bond between 2-phenylpropanoic acid and a suitably protected 4-aminopiperidine derivative. This strategy offers high yields and allows for the preservation of stereochemical integrity at the chiral center of the 2-phenylpropanoic acid moiety.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key disconnection at the amide bond, leading back to 2-phenylpropanoic acid and 4-aminopiperidine. To prevent undesired side reactions, the primary amine of 4-aminopiperidine is typically protected with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

Retrosynthesis target This compound amide_bond Amide Bond Formation target->amide_bond deprotection Deprotection intermediates 2-Phenylpropanoic Acid + N-Boc-4-aminopiperidine amide_bond->intermediates deprotection->target protected_intermediate 1-(4-(Boc-amino)piperidin-1-yl)-2-phenylpropan-1-one protected_intermediate->deprotection

Caption: Retrosynthetic approach for the target molecule.

Step 1: Synthesis of N-Boc-4-aminopiperidine

The synthesis of the protected 4-aminopiperidine building block is a critical first step. A common and efficient method involves the reductive amination of N-Boc-4-piperidone.

Experimental Protocol:

  • To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add ammonium acetate (10 eq) and sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-4-aminopiperidine, which can often be used in the next step without further purification.

Step 2: Amide Coupling of 2-Phenylpropanoic Acid and N-Boc-4-aminopiperidine

The coupling of the carboxylic acid and the protected amine is the cornerstone of this synthetic route. The use of coupling agents is necessary to activate the carboxylic acid and facilitate the nucleophilic attack of the amine.

Mechanism of Amide Coupling:

Carbodiimide coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an additive like 1-hydroxybenzotriazole (HOBt), are commonly employed. The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate. HOBt then traps this intermediate to form an active ester, which is less susceptible to racemization and readily reacts with the amine to form the desired amide bond.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid 2-Phenylpropanoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Product Protected Product Active_Ester->Product + Amine Amine N-Boc-4-aminopiperidine

Caption: Mechanism of EDC/HOBt mediated amide coupling.

Experimental Protocol:

  • Dissolve 2-phenylpropanoic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 30 minutes.

  • Add N-Boc-4-aminopiperidine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-(Boc-amino)piperidin-1-yl)-2-phenylpropan-1-one.

Step 3: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.

Experimental Protocol:

  • Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and precipitate the product by the addition of diethyl ether.

  • Filter the solid and wash with cold diethyl ether to obtain the desired this compound, usually as a salt (e.g., TFA or HCl salt).

StepReactantsReagents/SolventsTypical YieldPurity
1 N-Boc-4-piperidone, Ammonium acetateSodium triacetoxyborohydride, DCM85-95%>95% (by NMR)
2 2-Phenylpropanoic acid, N-Boc-4-aminopiperidineEDC, HOBt, DIPEA, DMF70-90%>98% (by HPLC)
3 1-(4-(Boc-amino)piperidin-1-yl)-2-phenylpropan-1-oneTFA, DCM>95%>99% (by HPLC)
Table 1: Summary of the Amide Coupling Synthesis Pathway.

Alternative Synthetic Pathway: Reductive Amination

An alternative approach to the synthesis of this compound involves a reductive amination strategy.[3][4][5] This pathway may be advantageous in certain contexts, particularly for the synthesis of analog libraries.

Retrosynthetic Analysis

This approach involves the reductive amination of a suitable keto-piperidine precursor with an appropriate amine.

Reductive_Amination_Retrosynthesis target This compound reductive_amination Reductive Amination target->reductive_amination intermediates 1-(4-Oxopiperidin-1-yl)-2-phenylpropan-1-one + Ammonia reductive_amination->intermediates

Caption: Retrosynthetic analysis for the reductive amination pathway.

Step 1: Synthesis of 1-(4-Oxopiperidin-1-yl)-2-phenylpropan-1-one

The key intermediate for this route is the keto-piperidine. This can be synthesized via amide coupling of 2-phenylpropanoic acid with 4,4-pipedinediol hydrochloride or a protected 4-hydroxypiperidine followed by oxidation. A more direct approach is the coupling of 2-phenylpropanoic acid with 4-piperidone monohydrate hydrochloride.

Experimental Protocol (from 4-piperidone):

  • Suspend 4-piperidone monohydrate hydrochloride (1.0 eq) and 2-phenylpropanoic acid (1.1 eq) in a suitable solvent like DCM.

  • Cool the mixture to 0 °C and add a coupling agent such as EDC (1.3 eq) and a base like DIPEA (3.0 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Work up the reaction as described in the amide coupling section above.

  • Purify the crude product by column chromatography to yield 1-(4-oxopiperidin-1-yl)-2-phenylpropan-1-one.

Step 2: Reductive Amination

The final step is the conversion of the ketone to the primary amine using a source of ammonia and a reducing agent.

Experimental Protocol:

  • Dissolve 1-(4-oxopiperidin-1-yl)-2-phenylpropan-1-one (1.0 eq) in a protic solvent like methanol.

  • Add a source of ammonia, such as ammonium acetate (10 eq) or a solution of ammonia in methanol.

  • Add a reducing agent, for example, sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 24-48 hours.

  • Carefully quench the reaction with an aqueous acid solution (e.g., 1M HCl) and then basify with a strong base (e.g., 6M NaOH).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain this compound.

StepReactantsReagents/SolventsTypical YieldPurity
1 4-Piperidone monohydrate hydrochloride, 2-Phenylpropanoic acidEDC, DIPEA, DCM60-75%>95% (by NMR)
2 1-(4-Oxopiperidin-1-yl)-2-phenylpropan-1-one, Ammonium acetateSodium cyanoborohydride, Methanol50-70%>98% (by HPLC)
Table 2: Summary of the Reductive Amination Synthesis Pathway.

Conclusion

The synthesis of this compound can be reliably achieved through two primary synthetic routes. The amide coupling pathway is generally preferred due to its high yields, milder reaction conditions, and better control over stereochemistry. The reductive amination route provides a viable alternative, which may be more suitable for specific applications or for the generation of diverse analogs from a common keto-piperidine intermediate. This guide provides the necessary foundational knowledge and detailed protocols to enable researchers to confidently synthesize this important molecular scaffold for their drug discovery and development endeavors.

References

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (URL not available)
  • Synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole, and their evaluation as promising anticancer agents. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. [Link]

  • Design and synthesis of 4-arylpiperidinyl amide and N-arylpiperdin-3-yl-cyclopropane carboxamide derivatives as novel melatonin receptor ligands. [Link]

  • Intramolecular reductive amination for the preparation of piperazines. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Process to make glp1 ra and intermedi
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... [Link]

  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. [Link]

  • Synthesis of 1-aminopiperidine.
  • Reductive aminations by imine reductases: from milligrams to tons. [Link]

  • One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. [Link]

  • Biocatalytic Reductive Amination- Discovery to Commercial Manufacturing applied to Abrocitinib JAK1 inhibitor. [Link]

  • Process for the prepar
  • Aminopiperidine-fused imidazoles as dipeptidyl peptidase-IV inhibitors. [Link]

  • 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. [Link]

  • Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. [Link]

  • Ynamide Coupling Reagents: Origin and Advances. [Link]

  • Synthesis of the 1,3-dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-1-yl)benzyl-or-methyl]piperidin-4-yl}-2H-benzimidazol-2-ones 1h-i. [Link]

Sources

An In-depth Technical Guide to 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one: Physicochemical Properties, Synthesis, and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, a molecule of interest for researchers and professionals in drug development. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and established chemical principles to predict its properties and outline potential synthetic and analytical methodologies. This guide is intended to serve as a foundational resource, offering expert insights into experimental design and rationale. All proposed protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction

This compound is a chemical entity featuring a 4-aminopiperidine moiety linked to a 2-phenylpropan-1-one backbone. This unique combination of a substituted piperidine ring and a propiophenone derivative suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The 4-aminopiperidine scaffold is a common feature in various biologically active compounds, while the propiophenone core is structurally related to molecules with known pharmacological activities, including central nervous system stimulants[1]. This guide will provide a detailed exploration of the predicted physicochemical properties, potential synthetic routes, and robust analytical methods for the characterization of this compound.

Predicted Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for drug development. The following table summarizes the predicted properties of this compound based on the analysis of its constituent fragments and related molecules.

PropertyPredicted ValueRationale and Supporting References
Molecular Formula C₁₄H₂₀N₂ODerived from the chemical structure.
Molecular Weight 232.32 g/mol Calculated based on the molecular formula. Similar to related compounds[2][3].
Appearance Predicted to be a solid at room temperatureBased on the properties of similar aromatic ketones and piperidine derivatives.
Melting Point Expected to be in the range of 100-150 °CBased on related aminopropiophenone and piperidine compounds.
Boiling Point > 300 °C (decomposes)High boiling point is expected due to the molecular weight and polar functional groups.
Solubility Soluble in organic solvents like methanol, ethanol, DMSO, and DMF. Limited solubility in water, but expected to be soluble in acidic aqueous solutions due to the basic amino groups.The presence of both hydrophobic (phenyl ring) and hydrophilic (amino and carbonyl groups) moieties suggests this solubility profile.
pKa Two predicted pKa values: one for the primary amine on the piperidine ring (approx. 9-10) and one for the tertiary amine in the piperidine ring (approx. 7-8).Based on the pKa values of similar aliphatic amines and piperidine structures.

Proposed Synthetic Methodologies

The synthesis of this compound can be approached through several strategic pathways. The selection of a particular route would depend on the availability of starting materials, desired yield, and scalability. A plausible and efficient synthetic approach is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic analysis provides a clear roadmap for the synthesis.

G target This compound disconnection1 Amide Bond Formation target->disconnection1 disconnection2 Alternative: Nucleophilic Substitution target->disconnection2 intermediates1 2-Phenylpropanoic acid or its activated derivative + 4-Aminopiperidine disconnection1->intermediates1 intermediates2 2-Bromo-1-phenylpropan-1-one + 4-Aminopiperidine disconnection2->intermediates2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol: Amide Coupling Approach

This protocol is based on the well-established method of amide bond formation, which is known for its high efficiency and selectivity.

Step 1: Activation of 2-Phenylpropanoic Acid

  • Dissolve 2-phenylpropanoic acid (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 eq) and an amine base like triethylamine (TEA) (1.2 eq) or N,N-diisopropylethylamine (DIPEA) (1.2 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.

Step 2: Amide Bond Formation

  • To the activated carboxylic acid solution, add a solution of 4-aminopiperidine (1.0 eq) in the same solvent. It is crucial to use a protected form of 4-aminopiperidine, such as tert-butyl (piperidin-4-yl)carbamate, to prevent self-coupling.

  • Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Step 4: Deprotection (if a protected amine was used)

  • If a Boc-protected 4-aminopiperidine was used, dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the final product with an organic solvent.

  • Dry, concentrate, and if necessary, further purify by recrystallization or chromatography to obtain the final product, this compound.

G cluster_0 Synthesis Workflow start 2-Phenylpropanoic Acid + Boc-4-Aminopiperidine activation Carboxylic Acid Activation (DCC or HATU) start->activation coupling Amide Coupling activation->coupling workup Work-up & Purification coupling->workup deprotection Boc Deprotection (TFA) workup->deprotection final_product 1-(4-Aminopiperidin-1-yl)- 2-phenylpropan-1-one deprotection->final_product G cluster_1 Analytical Workflow synthesis Synthesized Compound hplc HPLC (Purity Assessment) synthesis->hplc gcms GC-MS (MW & Fragmentation) synthesis->gcms nmr NMR (¹H, ¹³C) (Structural Elucidation) synthesis->nmr ir IR Spectroscopy (Functional Groups) synthesis->ir hrms HRMS (Elemental Composition) synthesis->hrms characterization Full Characterization hplc->characterization gcms->characterization nmr->characterization ir->characterization hrms->characterization

Sources

Methodological & Application

Efficient synthesis protocols for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Efficient Synthesis Protocols for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Part 1: Executive Summary & Strategic Rationale

The synthesis of This compound represents a critical workflow in the generation of piperidine-based pharmacophores. This scaffold serves as a versatile "linker" motif in GPCR ligands (e.g., chemokine receptor antagonists) and enzyme inhibitors.

The core challenge in synthesizing this molecule lies in the chemoselectivity of the acylation step. The starting material, 4-aminopiperidine, contains two nucleophilic nitrogen centers: a secondary amine (piperidine ring) and a primary amine (exocyclic). While the secondary amine is generally more basic, direct acylation often leads to a mixture of N1-acyl, N4-acyl, and N1,N4-diacyl products.

To ensure high fidelity and process scalability , this guide utilizes a Protection-Deprotection Strategy using tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine). This approach guarantees regiospecificity, simplifies purification, and prevents polymerization.

Part 2: Strategic Retrosynthesis (Visualized)

The following logic map details the retrosynthetic disconnection and the forward reaction flow, highlighting the critical intermediate.

Retrosynthesis Target Target Molecule 1-(4-Aminopiperidin-1-yl)- 2-phenylpropan-1-one Deprotection Step 2: N-Boc Deprotection (Removal of Protecting Group) Target->Deprotection Acidic Cleavage Intermediate Intermediate tert-butyl (1-(2-phenylpropanoyl) piperidin-4-yl)carbamate Deprotection->Intermediate Coupling Step 1: Amide Coupling (Regioselective Acylation) Intermediate->Coupling SM1 Starting Material A 2-Phenylpropanoic Acid (Hydratropic Acid) Coupling->SM1 Activation SM2 Starting Material B 4-(N-Boc-amino)piperidine Coupling->SM2 Nucleophile

Figure 1: Retrosynthetic analysis and forward synthesis flow ensuring regiospecificity via Boc-protection strategy.

Part 3: Detailed Experimental Protocols

Method A: High-Fidelity Discovery Protocol (Gram Scale)

Recommended for: Medicinal chemistry libraries, initial SAR studies, and high-purity requirements. Mechanism: HATU-mediated activation ensures rapid coupling with minimal racemization of the 2-phenylpropanoic acid alpha-center.

Reagents & Stoichiometry Table:

ComponentRoleEquiv.MW ( g/mol )Notes
2-Phenylpropanoic acid Acid Substrate1.0150.17Chiral center at C2
4-Boc-aminopiperidine Amine Nucleophile1.1200.28CAS: 73874-95-0
HATU Coupling Agent1.2380.23High efficiency activation
DIPEA (Hünig's Base)Base3.0129.24Scavenges protons
DMF Solvent--Anhydrous, 0.2 M conc.

Step-by-Step Workflow:

  • Activation:

    • Charge a round-bottom flask with 2-Phenylpropanoic acid (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).

    • Add DIPEA (3.0 equiv) and stir at room temperature (RT) for 5 minutes.

    • Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the activated ester (O-At ester).

  • Coupling:

    • Add 4-Boc-aminopiperidine (1.1 equiv) to the reaction mixture.

    • Stir at RT for 2–4 hours.

    • Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexane). The acid peak should disappear, and the Boc-intermediate (MW ~332 + 23 Na+) should appear.

  • Workup (Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (10x volume of DMF).

    • Wash sequentially with:

      • 1M HCl (2x) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (2x) – Removes unreacted acid and HATU byproducts.

      • Brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: Crude tert-butyl (1-(2-phenylpropanoyl)piperidin-4-yl)carbamate. Usually sufficiently pure (>90%) for the next step.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM (5 mL per gram).

    • Add 4M HCl in Dioxane (5–10 equiv) dropwise at 0°C.

    • Warm to RT and stir for 2 hours. A white precipitate (the product HCl salt) often forms.

    • Concentrate the solvent completely to yield the solid hydrochloride salt.

  • Final Isolation:

    • Triturate the solid with diethyl ether to remove organic impurities.

    • Filter and dry under high vacuum.

    • Yield: Typically 85–95% over two steps.

Method B: Scalable Process Protocol (Kilo Scale)

Recommended for: Process development, cost-reduction, and avoiding expensive coupling agents (HATU). Mechanism: Mixed Anhydride or Acid Chloride activation.

Step-by-Step Workflow:

  • Acid Chloride Formation (In-situ):

    • Dissolve 2-Phenylpropanoic acid in Toluene or DCM.

    • Add catalytic DMF (0.01 equiv) and Thionyl Chloride (1.2 equiv) dropwise.

    • Heat to reflux (if Toluene) or 40°C (if DCM) for 2 hours until gas evolution ceases.

    • Concentrate to remove excess SOCl₂ or proceed directly if stoichiometry is controlled.

  • Schotten-Baumann Coupling:

    • Dissolve 4-Boc-aminopiperidine (1.0 equiv) in DCM with Triethylamine (2.5 equiv).

    • Cool to 0°C.

    • Add the prepared 2-Phenylpropanoyl chloride solution dropwise to maintain temperature <10°C (exothermic).

    • Stir for 1 hour.

  • Deprotection & Free Basing:

    • Perform standard acidic deprotection (as in Method A) using TFA or HCl .

    • To obtain the Free Base (if required for subsequent reactions):

      • Dissolve the HCl salt in water.

      • Adjust pH to >12 using 2M NaOH.

      • Extract with DCM (3x).

      • Dry and concentrate to yield the free amine oil.

Part 4: Critical Control Points & Troubleshooting

IssueRoot CauseCorrective Action
Racemization Over-activation of the alpha-chiral acid.Use HOBt as an additive if using EDC.[1] Keep coupling temperature at 0°C–RT. Avoid large excess of base.
Low Yield (Step 1) Moisture in DMF/Solvent (HATU is water sensitive).Use anhydrous solvents. Ensure inert atmosphere (N₂/Ar).
Incomplete Deprotection Boc group is stable if acid is too dilute.Use TFA/DCM (1:1) or 4M HCl/Dioxane . Ensure reaction runs for at least 2 hours.
Sticky Solid Product Residual solvent or impurities.Triturate with Diethyl Ether or MTBE to induce crystallization of the HCl salt.

Part 5: Analytical Validation

Expected NMR Profile (HCl Salt in DMSO-d6):

  • Amine Protons: Broad singlet at ~8.0–8.5 ppm (NH3+).

  • Aromatic Protons: Multiplet at 7.1–7.4 ppm (5H, phenyl ring).

  • Alpha-Proton (Acid side): Quartet at ~4.1 ppm (1H, CH-CH3).

  • Piperidine Protons: Distinct multiplets for equatorial/axial protons due to restricted rotation of the amide bond (rotamers are common in N-acyl piperidines).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[1] Tetrahedron, 60(11), 2447-2467.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 89982, N-phenylpiperidin-4-amine (Structural Analog Reference).

  • Sigma-Aldrich. (2023). Product Specification: 4-(Boc-amino)piperidine.[2]

Sources

High-performance liquid chromatography (HPLC) methods for detecting 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development & Validation for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Part 1: Executive Summary & Molecule Profile

Objective: To provide a robust, self-validating analytical framework for the detection and quantification of This compound (hereafter referred to as 4-AP-2PP ). This molecule is a structural hybrid often encountered as a synthetic intermediate in the production of complex pharmaceutical agents or as a marker in forensic analysis of designer opioid precursors.

The Analytical Challenge: 4-AP-2PP presents a "Chromatographic Paradox":

  • Hydrophobic Domain: The 2-phenylpropan-1-one moiety provides significant lipophilicity and UV activity.

  • Hydrophilic/Basic Domain: The primary amine at the 4-position of the piperidine ring is highly basic (

    
    ).
    

Impact on Method Design: At standard low pH (pH 2-3), the primary amine is fully protonated (


). This charge causes two common failure modes on standard C18 columns:
  • Dewetting/Void Elution: The molecule becomes too polar to retain.

  • Peak Tailing: The positive charge interacts with residual silanols on the silica backbone.

Physicochemical Profile:

ParameterValue (Estimated)Chromatographic Implication
Molecular Formula

MW ~232.32 g/mol
Functional Groups Amide (Neutral), Primary Amine (Basic)Dual-mode retention required.

(Base)
~10.5 (Piperidine

)
Ionized at acidic pH; Neutral at pH > 11.
LogP ~1.2 (Neutral) / < 0 (Ionized)Retention is pH-dependent.

Part 2: Method Selection Strategy

The following decision tree illustrates the logic for selecting the correct protocol based on your instrumentation and sensitivity needs.

MethodSelection Start Start: Define Analytical Goal Goal Is the goal Purity/Assay (High Conc) or Trace Detection (Low Conc)? Start->Goal Purity Purity / Assay (>1 µg/mL) Goal->Purity High Conc Trace Trace / Bioanalysis (<100 ng/mL) Goal->Trace Low Conc MethodA PROTOCOL A: High pH Reversed-Phase (UV) (Best Peak Shape) Purity->MethodA Standard HPLC Detector Detector Type? Trace->Detector Detector->MethodA UV/DAD Only MethodB PROTOCOL B: Charged Surface Hybrid (CSH) Acidic LC-MS (Max Sensitivity) Detector->MethodB MS / MS-MS

Figure 1: Method selection workflow based on analyte concentration and available instrumentation.

Part 3: Detailed Experimental Protocols

Protocol A: High pH Reversed-Phase HPLC (The "Gold Standard")

Recommended for: Purity assays, raw material testing, and formulation analysis.

Scientific Rationale: By operating at pH 9.5 - 10.0 , we suppress the ionization of the primary amine. The molecule becomes neutral, maximizing its interaction with the C18 stationary phase and eliminating silanol-based tailing.

Instrument Parameters:

  • System: HPLC with PDA/DAD detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (Essential: Must be hybrid silica resistant to high pH).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

  • Temperature: 35°C (Improves mass transfer).

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (Adjust to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min) % A (Buffer) % B (ACN) Flow Rate (mL/min)
0.0 95 5 1.0
2.0 95 5 1.0
12.0 10 90 1.0
15.0 10 90 1.0
15.1 95 5 1.0

| 20.0 | 95 | 5 | 1.0 |

Detection:

  • Primary Wavelength: 210 nm (Amide/Amine absorption).

  • Secondary Wavelength: 254 nm (Phenyl ring specificity).

Self-Validation Step: Inject a "System Suitability Standard" containing 4-AP-2PP and a neutral marker (e.g., Toluene). The Tailing Factor (


)  for 4-AP-2PP must be < 1.3. If 

, check pH (it may have dropped below 9.0) or column age.
Protocol B: Charged Surface Hybrid (CSH) LC-MS/MS

Recommended for: Biological matrices (plasma/urine) and trace impurity profiling.

Scientific Rationale: Mass spectrometry requires volatile buffers (low pH Formic Acid is preferred for positive ESI). However, low pH protonates the amine, causing poor retention on standard C18. Solution: Use a Charged Surface Hybrid (CSH) Fluoro-Phenyl (PFP) or C18 column. The stationary phase has a slight positive surface charge that repels the protonated amine, preventing secondary interactions and sharpening the peak, while the PFP phase engages in pi-pi interactions with the phenyl ring of 4-AP-2PP.

Instrument Parameters:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters ACQUITY UPLC CSH Fluoro-Phenyl (1.7 µm, 2.1 x 100 mm).

  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1]

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Solvent B: 0.1% Formic Acid in Methanol (Methanol provides better selectivity for phenyl rings than ACN).

MS Source Parameters (Optimized for 4-AP-2PP):

  • Precursor Ion:

    
     m/z.
    
  • Fragment Ions (Quantifier): Target the cleavage of the amide bond or piperidine ring.

    • Primary Transition:

      
       (Piperidine ring fragment).
      
    • Secondary Transition:

      
       (Phenyl-ethyl/carbonyl fragment).
      

Part 4: Sample Preparation (Solid Phase Extraction)

For biological samples, simple protein precipitation is insufficient due to the polarity of the amine. Mixed-Mode Strong Cation Exchange (MCX) is required.

SPE_Workflow Sample Sample Pre-treatment (Acidify with 2% H3PO4) Condition Condition Sample->Condition Load Load Sample (Slow flow: 1 mL/min) Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/neutral matrix) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic neutrals) Wash1->Wash2 Elute Elute (5% NH4OH in MeOH) Wash2->Elute

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction protocol.

Step-by-Step SPE Protocol:

  • Pre-treatment: Dilute plasma/urine 1:1 with 4% Phosphoric Acid (forces amine into

    
     state).
    
  • Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).

  • Condition: 1 mL Methanol, then 1 mL Water.

  • Load: Load pre-treated sample.

  • Wash 1: 1 mL 2% Formic Acid (removes acidic interferences).

  • Wash 2: 1 mL Methanol (removes neutral hydrophobic interferences).

  • Elution: 1 mL of 5% Ammonium Hydroxide in Methanol. (High pH deprotonates the amine, releasing it from the sorbent).

  • Reconstitution: Evaporate to dryness under

    
     and reconstitute in Mobile Phase A.
    

Part 5: Troubleshooting & Validation Criteria

Common Failure Modes:

SymptomProbable CauseCorrective Action
Split Peaks Solvent mismatchDissolve sample in Mobile Phase A (Buffer), NOT pure Acetonitrile.
Retention Time Drift pH instabilityEnsure Ammonium Bicarbonate buffer is freshly prepared (volatile).
Low Sensitivity (MS) Ion SuppressionSwitch from ACN to Methanol in Mobile Phase B; improve SPE Wash 2.

Validation Acceptance Criteria (ICH Q2):

  • Linearity:

    
     over 0.1 – 100 µg/mL.
    
  • Precision: RSD < 2.0% for n=6 injections.

  • LOD: S/N > 3 (Typically ~0.5 ng/mL on LC-MS).

  • Recovery (SPE): > 85% absolute recovery.

References

  • U.S. Food and Drug Administration (FDA). (2019). Analytical Procedures and Methods Validation for Drugs and Biologics.[2] Center for Drug Evaluation and Research. [Link]

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reversed-Phase LC. Application Note 720001139EN. [Link]

  • McCalley, D. V. (2017). Understanding and managing the separation of basic compounds in reversed-phase HPLC. Journal of Chromatography A, 1523, 49-62. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use. [Link]

Sources

Application Note: Quantitative Analysis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one in human plasma. The method utilizes a simple protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, bioequivalence testing, or forensic analysis of this novel psychoactive substance analog. All procedural choices are explained to provide a clear understanding of the method's development and to ensure its reproducibility and trustworthiness.

Introduction

This compound is a piperidine derivative with a structure analogous to known psychoactive substances.[1] The piperidine moiety is a common structural feature in many pharmaceuticals and bioactive molecules, making the development of specific and sensitive analytical methods crucial for drug discovery, development, and monitoring.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[2][3]

This document provides a comprehensive guide to the development and implementation of an LC-MS/MS method for this compound. The rationale behind the selection of mass transition parameters, chromatographic conditions, and sample preparation techniques is detailed, grounding the protocol in established scientific principles to ensure a self-validating and reliable analytical system.

Experimental

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound with distinct mass)

  • LC-MS grade acetonitrile, methanol, and water[4]

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free, sourced from an accredited biobank)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

Standard and Sample Preparation

Rationale for Sample Preparation: Protein precipitation is a fast, simple, and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis and foul the LC-MS/MS system.[5] While other techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can provide cleaner extracts, protein precipitation offers a balance of speed and efficiency suitable for high-throughput analysis.[6][7]

Protocol:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Generate a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.

  • Prepare calibration standards and quality control (QC) samples by spiking the appropriate working standard solutions into blank human plasma.

  • For sample extraction, add 300 µL of cold acetonitrile containing the internal standard to 100 µL of plasma sample (standard, QC, or unknown).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample acetonitrile 300 µL Cold Acetonitrile with IS vortex Vortex (1 min) acetonitrile->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for plasma sample preparation.

LC-MS/MS Method Development

Rationale for Chromatographic Conditions: A C18 reversed-phase column is a versatile and common choice for the separation of a wide range of small molecules, including those with amine functionalities.[8] The use of formic acid in the mobile phase serves to protonate the analyte, which is beneficial for both chromatographic peak shape and ionization efficiency in positive ESI mode.[9] A gradient elution allows for the efficient removal of early-eluting matrix components while ensuring the target analyte is well-retained and separated from potential interferences.[8]

Rationale for MS/MS Parameter Selection: The selection of precursor and product ions is fundamental to the selectivity of an MRM assay.[10] The protonated molecule [M+H]+ is typically chosen as the precursor ion in positive ESI mode.[8] The most stable and intense fragment ions are then selected as product ions to ensure sensitivity and specificity.[10] Collision energy (CE) is optimized to maximize the intensity of the chosen product ions.[11][12] It is standard practice to select at least two MRM transitions per analyte: a quantifier for concentration determination and a qualifier to confirm identity.[10]

Predicted MS/MS Transitions: For this compound (Molecular Formula: C₁₄H₂₀N₂O, Exact Mass: 232.16), the protonated molecule [M+H]⁺ will have an m/z of 233.16. Fragmentation is likely to occur at the amide bond and around the piperidine ring.

Table 1: Predicted LC-MS/MS Parameters

Parameter Value
LC Conditions
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 min
MS/MS Conditions
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 233.2
Product Ion (Q3) - Quantifier To be determined empirically (e.g., m/z 120.1)
Collision Energy (Quantifier) To be determined empirically (e.g., 25 eV)
Product Ion (Q3) - Qualifier To be determined empirically (e.g., m/z 91.1)

| Collision Energy (Qualifier) | To be determined empirically (e.g., 35 eV) |

G cluster_ms Tandem Mass Spectrometry Logic precursor Precursor Ion [M+H]+ (m/z 233.2) collision_cell Collision Cell (Fragmentation) precursor->collision_cell product_quant Product Ion 1 (Quantifier) collision_cell->product_quant product_qual Product Ion 2 (Qualifier) collision_cell->product_qual

Caption: Logic flow for MRM transition selection.

Method Validation

The developed method should be validated in accordance with regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[13][14][15][16]

Validation Parameters:

  • Selectivity and Specificity: Analyze blank plasma from multiple sources to ensure no endogenous interferences are present at the retention time of the analyte and IS.[9]

  • Linearity and Range: A calibration curve should be constructed using at least six non-zero standards, with the correlation coefficient (r²) being >0.99.[17]

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on multiple days. The accuracy should be within ±15% of the nominal value, and the precision (CV%) should not exceed 15%.[17][18]

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.[16][19]

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.[20]

  • Stability: The stability of the analyte in plasma should be evaluated under various conditions, including freeze-thaw cycles, short-term benchtop storage, and long-term storage at -80°C.[20]

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, selective, and robust protocol for the quantitative analysis of this compound in human plasma. The detailed explanation of the rationale behind the experimental choices is intended to empower researchers to implement and adapt this method with confidence. Proper validation of this method will ensure its suitability for a variety of applications in both research and regulated environments.

References

  • Collision energies: Optimization strategies for bottom-up proteomics. PubMed.
  • Diversity Matters: Optimal Collision Energies for Tandem Mass Spectrometric Analysis of a Large Set of N-Glycopeptides. PMC.
  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Broad Institute.
  • Optimization of Higher-Energy Collisional Dissociation Fragmentation Energy for Intact Protein-Level Tandem Mass Tag Labeling. PubMed.
  • Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
  • How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube.
  • The Importance of Multiple-Charge Ion Precursors in Peptide MS/MS Sequencing. Technology Networks.
  • Collision energy optimization of b- and y-ions for multiple reaction monitoring mass spectrometry. Semantic Scholar.
  • Dynamic Quadrupole Selection to Associate Precursor Masses with MS/MS Products in Data-Independent Acquisition. PMC.
  • Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds. Benchchem.
  • How to select precursor and fragment ions - Episode 11 | Introduction to LC-MS/MS. YouTube.
  • Selection of precursor ions (Q1) and product ions (Q3) for MRM... ResearchGate.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine.
  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate.
  • All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. Agilent.
  • Fast LC/MS in the analysis of small molecules. ResearchGate.
  • Q2(R2) Validation of Analytical Procedures. FDA.
  • Development of an analytical method to detect simultaneously 219 new psychoactive substances and 65 other substances in urine specimens using LC-QqQ MS/MS with CriticalPairFinder and TransitionFinder. ResearchGate.
  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Indian Journal of Pharmaceutical Education and Research.
  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science.
  • Validation of clinical LC-MS/MS methods: What you need to know. YouTube.
  • Bioanalytical Method Validation Guidance for Industry. FDA.
  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. PMC.
  • Selecting and optimizing transitions for LC-MS/MS methods. Forensic RTI.
  • Screening of Novel Psychoactive Substances in Postmortem Matrices by Liquid Chromatography–Tandem Mass Spectrometry (LC–MS-MS). Journal of Analytical Toxicology.
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. ScienceDirect.
  • A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. ANTI-SEL.
  • Characterization and Quantitative Analysis of Phenylpropanoid Amides in Eggplant ( Solanum melongena L.) by High Performance Liquid Chromatography Coupled with Diode Array Detection and Hybrid Ion Trap Time-of-Flight Mass Spectrometry. ResearchGate.
  • Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. MDPI.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.
  • Top Bioanalysis Questions Answered: LC-MS/MS, PK/PD, Orbitrap, ADA, NMR & More at Emery Pharma. YouTube.
  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias.
  • Application Notes and Protocols for Piperidine-Mediated Reactions. Benchchem.
  • LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. PubMed.

Sources

Application Note: Sample Preparation Strategies for the Quantification of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to sample preparation techniques for the extraction of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one from common biological matrices such as plasma, serum, and urine. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals requiring robust, reliable, and efficient sample cleanup prior to quantitative analysis by techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore three primary extraction strategies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), explaining the scientific rationale behind each protocol and providing step-by-step instructions to ensure high recovery and minimal matrix effects.

Introduction and Analyte Properties

Effective bioanalysis hinges on the quality of sample preparation. The primary goals are to remove interfering endogenous components (e.g., proteins, phospholipids, salts) from the biological matrix, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. The choice of extraction technique is fundamentally dictated by the physicochemical properties of the target analyte and the nature of the biological matrix.

This compound is a basic compound due to the presence of the 4-aminopiperidine moiety. The primary amine on the piperidine ring is the most basic site and is critical to designing a selective extraction strategy. Understanding its properties is the first step in developing a robust method.

Physicochemical Properties

While specific experimental data for the target analyte is not widely published, we can predict its properties based on its structure and related compounds, such as 4-aminopiperidine.

PropertyPredicted Value / CharacteristicRationale & Implication for Extraction
Chemical Structure Contains a basic primary amine, a tertiary amine (amide), a phenyl group, and a carbonyl group. The primary amine is the key functional group for pH-based extraction techniques.
Molecular Weight ~232.33 g/mol Suitable for standard LC-MS/MS analysis.
pKa (Predicted) 9.0 - 10.5The pKa of 4-aminopiperidine is ~10.96[1]. The analyte will be positively charged (protonated) in acidic conditions (pH < 8) and neutral (un-ionized) in basic conditions (pH > 11). This pH-dependent charge state is the cornerstone of LLE and SPE.
logP (Predicted) 1.0 - 2.5Indicates moderate lipophilicity. The compound is sufficiently non-polar to be extracted into common organic solvents when in its neutral form, yet polar enough to be soluble in aqueous matrices when charged.

Method 1: Protein Precipitation (PPT)

Protein precipitation is the simplest and fastest method for removing the bulk of proteins from plasma or serum. It is often used in high-throughput screening environments. The mechanism involves adding a water-miscible organic solvent to the sample, which disrupts the hydration shell around proteins, causing them to denature and precipitate.[2]

Rationale for Use
  • Speed and Simplicity: PPT is a rapid, single-step procedure ideal for screening large numbers of samples.

  • High Recovery: Typically provides good recovery for soluble, non-protein-bound analytes.

  • Causality: Acetonitrile is generally preferred over methanol as it precipitates proteins more efficiently and forms denser pellets upon centrifugation, leading to a cleaner supernatant.[2][3] A precipitant-to-sample ratio of at least 3:1 (v/v) is recommended to ensure complete protein removal.[2]

Limitations
  • Matrix Effects: This is considered a "crude" cleanup method. The resulting supernatant still contains significant amounts of endogenous components like phospholipids, which can cause ion suppression or enhancement in LC-MS/MS analysis.[3]

  • Dilution: The addition of a large volume of organic solvent dilutes the sample, which may be problematic for analytes at very low concentrations.

Experimental Protocol: PPT
  • Aliquot 100 µL of biological sample (e.g., plasma, serum) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of cold (4°C) acetonitrile containing an appropriate internal standard.

  • Vortex mix vigorously for 60 seconds to ensure complete protein denaturation.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase-compatible solvent (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.

Workflow Diagram

PPT_Workflow cluster_0 Protein Precipitation Protocol start 100 µL Sample (Plasma/Serum) add_solvent Add 300 µL Cold Acetonitrile + IS start->add_solvent vortex Vortex 60 seconds add_solvent->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge transfer Collect Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject to LC-MS/MS reconstitute->inject

Caption: Workflow for Protein Precipitation (PPT).

Method 2: Liquid-Liquid Extraction (LLE)

LLE is a more selective technique than PPT that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4] For basic compounds like our analyte, LLE relies on pH manipulation to control its ionization state and, therefore, its solubility.

Rationale for Use
  • Improved Cleanliness: LLE provides significantly cleaner extracts than PPT by removing non-lipid endogenous materials like salts and sugars.

  • Concentration: The technique allows for the concentration of the analyte by evaporating the organic solvent and reconstituting it in a smaller volume.

  • Causality: By adjusting the sample pH to be at least 2 units above the analyte's pKa (e.g., pH 11-12), the primary amine is deprotonated, rendering the molecule neutral and more soluble in a water-immiscible organic solvent.[5][6] Solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are effective for extracting moderately polar basic drugs.

Limitations
  • Emulsion Formation: Vigorous mixing can lead to the formation of emulsions, which complicates phase separation.[4]

  • Labor-Intensive: LLE is more manual and less amenable to high-throughput automation compared to PPT or modern SPE formats.

  • Solvent Consumption: Requires the use and disposal of organic solvents.

Experimental Protocol: LLE
  • Aliquot 200 µL of biological sample into a glass tube. Add internal standard.

  • Add 50 µL of 1M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH) to adjust the sample pH to ~12. Vortex briefly.

  • Add 1 mL of an appropriate organic solvent (e.g., MTBE or a 90:10 mixture of MTBE:Dichloromethane).

  • Cap and mix using a gentle rocker or rotator for 15 minutes (avoid vigorous vortexing to prevent emulsions).

  • Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase-compatible solvent.

  • Vortex briefly and inject into the LC-MS/MS system.

Workflow Diagram

LLE_Workflow cluster_1 Liquid-Liquid Extraction Protocol start 200 µL Sample + IS add_base Basify to pH > 11 (e.g., 1M NaOH) start->add_base add_solvent Add 1 mL Organic Solvent (MTBE) add_base->add_solvent mix Gentle Mix 15 min add_solvent->mix centrifuge Centrifuge 2,000 x g, 5 min mix->centrifuge transfer Collect Organic (Upper) Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject to LC-MS/MS reconstitute->inject

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Method 3: Solid-Phase Extraction (SPE)

SPE is the most powerful and selective sample preparation technique, providing the cleanest extracts and highest concentration factors.[7][8] The method uses a solid sorbent packed into a cartridge or plate to retain the analyte, while interferences are washed away. For our basic analyte, a mixed-mode cation exchange sorbent is the ideal choice.

Rationale for Use
  • Highest Selectivity: Mixed-mode SPE combines two retention mechanisms (e.g., reversed-phase and ion exchange) for superior cleanup. Polymer-based sorbents like Oasis MCX are robust and stable across a wide pH range.[9][10]

  • Elimination of Matrix Effects: SPE is highly effective at removing phospholipids and other interfering substances, leading to more accurate and precise LC-MS/MS data.[11]

  • Automation-Friendly: SPE can be fully automated in 96-well plate format for high-throughput applications.

  • Causality: The "Bind-Elute" strategy for a basic drug on a mixed-mode cation exchange (MCX) sorbent is a classic example of rational method development.[12]

    • Load: The sample is acidified (pH < pKa-2) to ensure the analyte's primary amine is positively charged, allowing it to bind strongly to the negatively charged sulfonic acid groups of the MCX sorbent via cation exchange.

    • Wash: An acidic wash removes polar interferences, while an organic wash removes non-polar interferences like lipids. The analyte remains bound due to the strong ionic interaction.

    • Elute: A basic organic solvent (e.g., 5% ammonium hydroxide in methanol) is used for elution. The high pH neutralizes the analyte, breaking the ionic bond, while the organic solvent disrupts any secondary reversed-phase interactions, allowing for efficient elution of a clean, concentrated sample.[9]

Experimental Protocol: Mixed-Mode SPE (Oasis MCX)
StepActionSolventVolumePurpose
1. Pre-treat Acidify Sample100 µL of 4% H₃PO₄100 µLTo ensure the analyte is fully protonated (charged) before loading.
2. Condition Wet SorbentMethanol1 mLTo solvate the polymer and activate reversed-phase retention sites.
3. Equilibrate Prepare for Aqueous LoadDeionized Water1 mLTo prepare the sorbent for the aqueous sample.
4. Load Bind AnalytePre-treated Sample300 µLTo retain the charged analyte via ion exchange and reversed-phase mechanisms.
5. Wash 1 Remove Polar Interferences0.1 M HCl or 2% Formic Acid1 mLTo wash away salts and other polar matrix components. Analyte remains bound.
6. Wash 2 Remove Non-polar InterferencesMethanol or Acetonitrile1 mLTo wash away lipids and other non-polar matrix components. Analyte remains bound.
7. Elute Recover Analyte5% NH₄OH in Methanol1 mLTo neutralize the analyte, breaking the ionic bond, and elute it from the sorbent.
8. Post-Elution Evaporate & ReconstituteN/AN/ATo concentrate the sample and transfer it to a mobile phase-compatible solvent for analysis.
Workflow Diagram

SPE_Workflow cluster_2 Mixed-Mode Cation Exchange SPE Protocol pretreat Sample + 4% H₃PO₄ (Analyte is Charged, R-NH₃⁺) load Load Sample (Analyte Binds to Sorbent) pretreat->load condition Condition (Methanol) equilibrate Equilibrate (H₂O) condition->equilibrate equilibrate->load wash1 Wash 1 (Acidic) (Removes Polar Interferences) load->wash1 wash2 Wash 2 (Organic) (Removes Lipids) wash1->wash2 elute Elute (Basic Organic) (Analyte Neutralized, R-NH₂) wash2->elute post Evaporate & Reconstitute elute->post inject Inject to LC-MS/MS post->inject

Sources

In vitro assay protocols for testing 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Context[1][2][3][4][5][6]

The molecule 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one represents a specific structural class of 4-aminopiperidine amides . Pharmacologically, this scaffold shares structural homology with precursors and metabolites of the fentanyl class (e.g., 4-ANPP), yet it possesses a distinct acyl linker (2-phenylpropanoyl) at the piperidine nitrogen.

Unlike classical fentanyl analogs where the piperidine nitrogen is alkylated (conferring high basicity and affinity for the anionic aspartate residue in the Mu-Opioid Receptor), the amide linkage in this molecule alters its physicochemical properties, potentially modulating its efficacy or shifting its selectivity profiles.

Consequently, this Application Note does not treat the molecule merely as a generic compound but as a putative Mu-Opioid Receptor (MOR) ligand requiring rigorous profiling for biased agonism . The protocols below are designed to distinguish between:

  • G-Protein Signaling (Analgesia pathway): Inhibition of cAMP via Gi/o.[1]

  • 
    -Arrestin Recruitment (Adverse effect pathway):  Receptor desensitization and respiratory depression risks.
    

Screening Cascade Strategy

To ensure data integrity, we utilize a funnel approach. We do not proceed to functional assays without validating binding affinity.

ScreeningCascade Start Compound: this compound Binding Phase 1: Radioligand Binding (Affinity / Ki) Start->Binding Functional Phase 2: Gi/o Signaling (cAMP Inhibition) Binding->Functional If Ki < 10 µM Bias Phase 3: Beta-Arrestin Recruitment (Safety Profiling) Functional->Bias If Agonist Decision Pharmacological Profile (Agonist/Antagonist/Biased) Functional->Decision If Antagonist Bias->Decision

Figure 1: The screening cascade prioritizes affinity validation before investing in expensive functional assays.

Phase 1: Receptor Binding Affinity (Radioligand Competition)

Objective: Determine the binding affinity (


) of the test compound at the human Mu-Opioid Receptor (hMOR).
Rationale:  The 4-aminopiperidine moiety suggests MOR interaction. We use 

-DAMGO, a highly selective MOR agonist, as the tracer.
Materials
  • Membranes: CHO-K1 cells overexpressing hMOR (

    
     pmol/mg protein).
    
  • Radioligand:

    
    -DAMGO (Specific Activity: ~50 Ci/mmol).
    
  • Reference Ligand: Unlabeled Naloxone (Antagonist) or DAMGO (Agonist).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , 1 mM EGTA, pH 7.4.
    
Protocol Steps
  • Preparation: Thaw membrane prep on ice. Homogenize gently using a Polytron (5 sec bursts) to ensure uniform suspension. Dilute to 5-10 µg protein/well.

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + 10 µM Naloxone.

    • Test Compound: 10-point serial dilution (e.g., 10 µM to 0.1 nM).

  • Incubation: Add

    
    -DAMGO at a concentration equal to its 
    
    
    
    (approx. 0.5 - 1.0 nM) to avoid ligand depletion artifacts. Incubate for 60 minutes at 25°C .
  • Harvesting: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Note: PEI soaking is critical for cationic amines like 4-aminopiperidines to reduce filter binding.

  • Wash: Wash filters 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Add liquid scintillation cocktail and count on a MicroBeta counter.

Data Analysis: Calculate


 using non-linear regression (4-parameter logistic). Convert to 

using the Cheng-Prusoff equation:

Phase 2: Functional Gi/o Signaling (cAMP Inhibition)

Objective: Quantify the compound's efficacy (


) and potency (

) in activating the G

pathway. Methodology: Homogeneous Time-Resolved Fluorescence (HTRF) or TR-FRET (e.g., Lance Ultra). Mechanism: MOR activation inhibits Adenylyl Cyclase, reducing Forskolin-induced cAMP levels.
Experimental Logic

Because the target is Gi-coupled, we must first artificially raise cAMP levels using Forskolin, then measure the compound's ability to suppress this signal.

Protocol Steps
  • Cell Seeding: Seed hMOR-expressing CHO cells (2,000 cells/well) in white 384-well low-volume plates.

  • Compound Addition: Add 5 µL of test compound (this compound) in stimulation buffer containing IBMX (0.5 mM) to prevent cAMP degradation.

  • Stimulation: Add 5 µL of Forskolin (NKH477) at

    
     concentration (typically 5-10 µM).
    
  • Incubation: Incubate for 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL Eu-Cryptate labeled anti-cAMP antibody.

    • Add 5 µL d2-labeled cAMP (acceptor).

  • Read: Incubate 1 hour and read on a TR-FRET compatible reader (e.g., EnVision). Excitation: 320 nm; Emission: 615 nm (Donor) / 665 nm (Acceptor).

Interpretation:

  • Agonist: Decrease in HTRF Ratio (665/615) relative to Forskolin baseline.

  • Antagonist: No change alone; blocks DAMGO-induced suppression if co-incubated.

Phase 3: -Arrestin Recruitment (Bias Assessment)

Objective: Determine if the compound recruits


-arrestin-2, a marker for opioid-induced respiratory depression and tolerance.
Methodology:  Enzyme Fragment Complementation (EFC) (e.g., PathHunter® or Tango™).

SignalingPathways cluster_Gi Analgesia Pathway (Desirable) cluster_Arrestin Side Effect Pathway (Avoid) Ligand Ligand (1-(4-Aminopiperidin...)) Receptor Mu-Opioid Receptor (GPCR) Ligand->Receptor Gi Gi/o Protein Receptor->Gi GRK GRK Phosphorylation Receptor->GRK AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Reduction AC->cAMP Arrestin Beta-Arrestin Recruitment GRK->Arrestin Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Figure 2: Dual signaling pathways. An ideal therapeutic candidate activates the Gi pathway (Yellow) while minimizing Arrestin recruitment (Green).[1]

Protocol Steps
  • System: Use U2OS cells expressing hMOR fused to a ProLink™ (PK) tag and

    
    -Arrestin-2 fused to Enzyme Acceptor (EA).
    
  • Seeding: 10,000 cells/well in 384-well plates. Incubate overnight.

  • Treatment: Add test compound (11-point dilution). Incubate for 90 minutes at 37°C .

    • Note: Arrestin recruitment is slower than G-protein signaling; 90 mins allows for stable complex formation.

  • Detection: Add detection reagent (Cell lysis buffer + Substrate). The PK and EA fragments complement to form active

    
    -Galactosidase.
    
  • Read: Chemiluminescence (RLU) after 60 minutes.

Calculation of Bias Factor ( )

To determine if this compound is a "Biased Agonist":

  • Fit data to the Black and Leff Operational Model .

  • Calculate the Transduction Coefficient (

    
    ) for both cAMP and Arrestin assays.
    
  • Compare against the reference ligand (DAMGO).[2]

  • Result: A positive Bias Factor indicates G-protein preference (potentially safer).

Metabolic Stability (ADME Check)

Since this molecule contains an amide and a primary amine, it is susceptible to hepatic metabolism.

  • System: Pooled Human Liver Microsomes (HLM).

  • Cofactor: NADPH regenerating system.

  • Protocol:

    • Incubate 1 µM compound with 0.5 mg/mL HLM at 37°C.

    • Time points: 0, 5, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

    • Analyze via LC-MS/MS (monitor parent depletion).

  • Key Metabolites to Watch:

    • N-dealkylation: Loss of the 2-phenylpropanoyl group.

    • Hydroxylation:[3][4][5][6] On the phenyl ring or piperidine.[7]

References

  • G-Protein vs. Beta-Arrestin Bias: Smith, J. S., et al.[8][9] "Bias Factor Calculation in GPCR Drug Discovery." Methods in Enzymology, 2013.

  • Opioid Receptor Signaling Protocols: DeWire, S. M., et al. "A common scaffold for G protein-biased mu-opioid receptor agonists." Nature, 2020.

  • Fentanyl Analog Profiling: Stove, C. P., et al.[5] "In vitro functional profiling of fentanyl and nitazene analogs at the μ-opioid receptor."[2][10] ACS Chemical Neuroscience, 2024.[11]

  • Beta-Arrestin Assay Methodology: BenchChem Technical Support. "Application Notes and Protocols for β-arrestin 2 Recruitment Assays." BenchChem, 2025.[12]

  • HTRF cAMP Assay Principles: Cisbio/Revvity. "HTRF cAMP Gi Assay Protocol."

Sources

Application Note: A Systematic Approach to Optimizing Solvent Systems for the Crystallization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Crystallization is a critical purification and particle engineering step in the manufacturing of Active Pharmaceutical Ingredients (APIs). The selection of an appropriate solvent system is paramount for controlling crystal form (polymorphism), purity, yield, and particle size distribution, all of which directly impact the final drug product's stability, bioavailability, and manufacturability. This application note presents a detailed, systematic methodology for developing and optimizing a robust crystallization process for the novel compound 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. The workflow encompasses theoretical solvent selection based on molecular structure, a multi-stage experimental screening protocol, and comprehensive analytical characterization of the resulting crystalline solid.

Introduction

This compound is a complex organic molecule featuring multiple functional groups that influence its solubility and crystallization behavior: a basic primary amine, a tertiary amine within the piperidine ring, an amide-like carbonyl group, and a non-polar phenyl ring. This combination of polar, hydrogen-bonding, and non-polar moieties presents a unique challenge for solvent system selection.

The primary goal of crystallization is not merely to solidify the compound but to produce a specific, stable crystalline form that meets stringent quality attributes.[1][2][3][4][5] An uncontrolled or poorly optimized process can lead to the formation of unstable polymorphs, amorphous material, or solvates, which can have dramatically different physicochemical properties.[6][7] This guide provides a logical, field-proven framework for researchers to rationally screen solvents and refine crystallization conditions to achieve a desired solid-state form consistently.

Guiding Principles for Solvent Selection

The ideal crystallization solvent should exhibit a steep solubility curve with respect to temperature—high solubility at elevated temperatures and low solubility at ambient or cooled temperatures.[8][9] This differential is the driving force for crystallization upon cooling.

Molecular Structure Analysis: The structure of this compound suggests the following interactions:

  • Hydrogen Bonding: The primary amine (-NH2) is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the nitrogen atoms are hydrogen bond acceptors. This indicates potential solubility in protic solvents (e.g., alcohols, water) and some aprotic polar solvents (e.g., acetone, ethyl acetate).[10][11][12][13]

  • Polarity: The molecule possesses significant polarity due to the amine and carbonyl groups, suggesting solubility in polar solvents.

  • Non-Polar Interactions: The phenyl ring provides a non-polar region, suggesting some affinity for less polar solvents like toluene or ethers, or that such solvents could serve as effective anti-solvents.[14]

Based on these features, a range of solvents with varying polarities, proticities, and boiling points should be screened. A representative list is provided in Table 1.

Table 1: Candidate Solvents for Crystallization Screening

Solvent Class Example Solvent Boiling Point (°C) Polarity Index Key Characteristics
Alcohols (Protic) Methanol 65 5.1 Strong H-bonding, high polarity
Ethanol 78 4.3 Good general solvent for polar compounds[15]
Isopropanol (IPA) 82 3.9 Medium polarity, common crystallizing solvent
Ketones (Aprotic) Acetone 56 5.1 High polarity, low boiling point[8]
Methyl Ethyl Ketone (MEK) 80 4.7 Good solvent, higher boiling point than acetone
Esters (Aprotic) Ethyl Acetate (EtOAc) 77 4.4 Medium polarity, good H-bond acceptor
Ethers (Aprotic) Tetrahydrofuran (THF) 66 4.0 Good solvent, can form peroxides
Methyl tert-butyl ether (MTBE) 55 2.5 Lower polarity, often used as anti-solvent
Hydrocarbons Heptane / Hexane 98 / 69 0.1 Non-polar, classic anti-solvents
Toluene 111 2.4 Aromatic, can interact with phenyl ring
Nitriles Acetonitrile (ACN) 82 5.8 High polarity, aprotic

| Aqueous | Water | 100 | 10.2 | High polarity, protic, potential for hydrate formation |

Experimental Workflow & Protocols

A structured, multi-tiered approach is recommended to efficiently identify and optimize the solvent system. This workflow ensures that resources are focused on the most promising candidates.

digraph "Crystallization_Optimization_Workflow" { graph [fontname="Arial", fontsize=12, label="Figure 1: Systematic Workflow for Crystallization Optimization", labelloc=b, labeljust=c, pad="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

}

Systematic Workflow for Crystallization Optimization
Protocol 4.1: Primary Solvent Screening (Solubility Assessment)

Objective: To determine the approximate solubility of the API in a range of solvents at ambient and elevated temperatures.

Materials:

  • This compound (crude)

  • Selected solvents (from Table 1)

  • Vials (e.g., 4 mL) with screw caps

  • Magnetic stir plate and stir bars

  • Heat block or oil bath

Methodology:

  • Place approximately 20 mg of the API into each labeled vial.

  • Add a small stir bar to each vial.

  • Incrementally add a candidate solvent (e.g., in 100 µL aliquots) at room temperature while stirring. Record the volume of solvent required to achieve complete dissolution. This provides an estimate of ambient temperature solubility.

  • If the compound does not dissolve in ~2 mL of solvent, gently heat the vial to 50-60°C (or ~10°C below the solvent's boiling point). Continue adding solvent in aliquots until dissolution is achieved. Record the total volume.

  • Allow the vials that required heating to cool slowly to room temperature, and then further cool to 0-4°C.

  • Observe the outcome in each vial and record the results.

Data Interpretation (Table 2): An ideal single solvent will show poor solubility at room temperature but high solubility upon heating, leading to significant precipitation upon cooling.[9]

Table 2: Hypothetical Primary Screening Results

Solvent Solubility (RT) Solubility (60°C) Observation on Cooling Assessment
Heptane Insoluble Insoluble No Change Poor Solvent
Isopropanol Sparingly Soluble Very Soluble White Crystalline Solid Promising
Ethyl Acetate Soluble Very Soluble Minimal Precipitation Too Soluble
Water Soluble Very Soluble Gummy Precipitate (Oil) Poor (Oiling Out)

| Toluene | Insoluble | Sparingly Soluble | No Change | Potential Anti-solvent |

Protocol 4.2: Crystallization Method Screening

Based on the primary screen, promising systems are advanced to test different crystallization modes.[16][][18]

A. Cooling Crystallization:

  • For promising single solvents like Isopropanol.

  • Protocol: Dissolve the API in a minimal amount of hot solvent to create a saturated solution. Allow it to cool slowly to room temperature, then transfer to an ice bath. Collect the solid by filtration.

B. Anti-solvent Crystallization:

  • For systems where the API is soluble in one solvent (e.g., Ethanol) but insoluble in another miscible solvent (e.g., Heptane).[19][20][21][22][23]

  • Protocol: Dissolve the API in a minimum volume of the "good" solvent (e.g., Ethanol). Slowly add the "anti-solvent" (e.g., Heptane) dropwise with vigorous stirring until the solution becomes persistently cloudy (turbid). Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

C. Evaporative Crystallization:

  • Useful for initial small-scale crystal generation for analysis.

  • Protocol: Prepare a solution that is near saturation at room temperature. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a fume hood.

Solid-State Characterization and Protocol Validation

Every solid obtained must be rigorously analyzed to confirm its identity, purity, and crystalline form. This is a critical step for ensuring the trustworthiness and reproducibility of the protocol.[1][2][3]

Protocol 5.1: Analytical Techniques
  • X-Ray Powder Diffraction (XRPD): This is the definitive technique for identifying the crystalline form.[6][24][25] Each polymorph produces a unique diffraction pattern, or "fingerprint," while amorphous material yields a broad halo.[7][26]

  • Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting points and phase transitions.[27][28] Different polymorphs will typically have different melting points and may show exothermic or endothermic transitions corresponding to form conversions.[29][30]

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature, primarily used to identify the presence of bound solvent (solvates) or water (hydrates).

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the chemical purity of the crystallized material, ensuring that the process effectively removes impurities.

digraph "Analytical_Validation_Loop" { graph [fontname="Arial", fontsize=12, label="Figure 2: Analytical Validation Feedback Loop", labelloc=b, labeljust=c, pad="0.5"]; node [shape=ellipse, style="filled", fontname="Arial", fontsize=11, margin="0.1"]; edge [fontname="Arial", fontsize=10];

}

Analytical Validation Feedback Loop

Optimization of a Promising System: A Case Study

Let's assume the Isopropanol (IPA)/Heptane system showed promise in the initial screen, yielding a crystalline solid via anti-solvent addition. The next step is to optimize the process parameters.

Objective: To maximize yield and control particle size while consistently producing the desired polymorphic form.

Parameters to Optimize:

  • Solvent/Anti-solvent Ratio: Vary the final ratio of IPA to Heptane.

  • Cooling Rate: Compare slow cooling (e.g., 0.2°C/min) versus rapid cooling (crash cooling). Slower cooling generally yields larger, more well-defined crystals.[]

  • Seeding: Introduce a small quantity of known, desired crystals at the point of supersaturation to control nucleation.[31]

  • Agitation Speed: Mixing affects mass transfer and can influence nucleation and crystal growth.

Optimized Protocol Example (Hypothetical):

  • Dissolve 1.0 g of crude this compound in 5 mL of Isopropanol at 50°C.

  • Filter the hot solution to remove any insoluble impurities.

  • Cool the solution to 40°C.

  • Add 10 mL of Heptane dropwise over 30 minutes with moderate stirring (250 RPM).

  • After the Heptane addition is complete, add a small seeding crystal (~1 mg) of the desired polymorph.

  • Cool the slurry from 40°C to 0°C over 2 hours (cooling rate of 0.33°C/min).

  • Hold the slurry at 0°C for 1 hour to maximize yield.

  • Collect the crystals by vacuum filtration, wash with a cold 1:4 IPA/Heptane mixture (2 x 5 mL).

  • Dry the crystals under vacuum at 40°C for 12 hours.

This optimized protocol provides specific, quantifiable steps that can be scaled and validated. The resulting solid should be fully characterized as per Protocol 5.1 to confirm it meets all quality specifications.

Conclusion

The development of a successful crystallization process is a methodical endeavor that combines theoretical understanding with systematic experimental screening and rigorous analytical validation. For a molecule like this compound with diverse functional groups, a broad initial screen followed by the targeted optimization of promising solvent systems is crucial. By following the workflow and protocols outlined in this note, researchers can efficiently navigate the complexities of solvent selection to develop a robust, scalable, and reliable crystallization process that consistently delivers the desired crystalline form of the API.

References

  • European Medicines Agency. (2000). ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. [Link]

  • ResearchGate. ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. [Link]

  • ICH. (2013). ICH Q6A - Specifications: Test procedures and acceptance criteria. [Link]

  • Mettler Toledo. Determination of Crystal Polymorphism by Thermal Analysis. [Link]

  • ECA Academy. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Triclinic Labs. XRPD — X-Ray Powder Diffraction | Educational Resource & Guide. [Link]

  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. [Link]

  • Slideshare. ICH Q6A Specifications. [Link]

  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent. [Link]

  • Google Patents.
  • TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • RM@Schools. Antisolvent Crystallization. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • European Pharmaceutical Review. (2007). Calorimetry for polymorph detection. [Link]

  • Particle Analytical. Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. [Link]

  • IJCPS. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. [Link]

  • NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. [Link]

  • Mettler Toledo. Using AntiSolvent for Crystallization. [Link]

  • The Solubility Company. XRPD Analysis: Powder X-Ray Diffraction Service. [Link]

  • Bruker. Guide for crystallization. [Link]

  • Improved Pharma. (2024). X-ray Powder Diffraction (XRPD). [Link]

  • International Journal of Chemical Engineering and Applications. Antisolvent Crystallization of Poorly Water Soluble Drugs. [Link]

  • Shimadzu. No.T152 - Analysis of Polymorphism by DSC. [Link]

  • American Pharmaceutical Review. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. [Link]

  • Google Patents. EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.
  • ResearchGate. (2025). Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. [Link]

  • Chemical Engineering. API Crystallization. [Link]

  • MDPI. (2019). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. [Link]

  • University of Delaware, College of Engineering. (2016). Crystallization: The Beauty of Organization. [Link]

  • PubMed. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. [Link]

  • Zhanghua. (2025). The Importance of Crystallization in Pharmaceutical Manufacturing. [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Royal Society of Chemistry. Chapter 2: The Role of Hydrogen Bonding in Co-crystals. [Link]

  • ResearchGate. Hydrogen Bonding in Molecular Crystals. [Link]

  • PubMed Central. (2019). Pharmaceutical cocrystals: A review of preparations, physicochemical properties and applications. [Link]

  • PubMed Central. (2020). Study of the Crystal Structure and Hydrogen Bonding during Cold Crystallization of Poly(trimethylene 2,5-furandicarboxylate). [Link]

  • Royal Society of Chemistry. Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. [Link]

  • MDPI. (2018). Analysis of Hydrogen Bonds in Crystals. [Link]

Sources

Gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in forensic toxicology, pharmaceutical impurity profiling, and synthetic organic chemistry. It details the GC-MS characterization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one , a structural intermediate relevant to the synthesis and analysis of synthetic opioids and designer drugs.

Abstract & Scope

The molecule This compound (MW 232.32 Da) represents a specific amide class often encountered in the impurity profiling of clandestine synthetic pathways, particularly those involving 4-aminopiperidine precursors and hydratropic acid (2-phenylpropanoic acid) derivatives. Accurate identification of this compound is critical for differentiating positional isomers in complex seized matrices and elucidating metabolic pathways of novel psychoactive substances (NPS).

This guide provides a definitive fragmentation map, a validated GC-MS acquisition protocol, and mechanistic insights into the electron ionization (EI) behavior of this analyte.

Chemical Identity & Properties

PropertyDetail
IUPAC Name This compound
Common Descriptors N-(2-Phenylpropionyl)-4-aminopiperidine; 1-Hydratropoyl-4-aminopiperidine
Molecular Formula

Molecular Weight 232.32 g/mol
Monoisotopic Mass 232.1576 Da
Key Functional Groups Tertiary Amide, Primary Amine (Piperidine-4-position), Benzylic methine

Experimental Protocol

Sample Preparation[1][2]
  • Matrix: Solid drug seizures or biological fluids (plasma/urine).

  • Extraction: Liquid-Liquid Extraction (LLE) using basic buffer (pH 10) into Ethyl Acetate.

  • Derivatization (Optional but Recommended): Due to the primary amine at position 4, underivatized analysis may show peak tailing.

    • Reagent: Pentafluoropropionic anhydride (PFPA) or Trifluoroacetic anhydride (TFAA).

    • Condition: Incubate at 60°C for 20 mins.

    • Note: The fragmentation data below refers to the underivatized parent molecule to establish the baseline fingerprint.

GC-MS Acquisition Parameters

This protocol ensures optimal separation of the target from potential isobaric interferences.

ParameterSetting
GC System Agilent 7890B / 5977B MSD (or equivalent)
Column Rtx-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Temperature 250°C (Splitless mode, 1 min purge)
Oven Program 80°C (1 min) → 20°C/min → 300°C (hold 5 min)
Transfer Line 280°C
Ion Source Electron Ionization (EI), 70 eV, 230°C
Quadrupole 150°C
Scan Range m/z 40 – 450

Results: Fragmentation Analysis

Mass Spectrum Summary

The EI mass spectrum (70 eV) is dominated by cleavage of the amide bond and stability of the benzylic cation.

m/z (Ion)Relative AbundanceFragment AssignmentMechanistic Origin
232 ~5-10%

Molecular Ion (Stable amide)
133 ~40-60%

Acylium Ion (2-phenylpropanoyl cation) via

-cleavage at amide N.
105 100% (Base)

1-Phenylethyl Cation (Loss of CO from m/z 133).
99 ~15-20%

4-Aminopiperidinyl radical (Amide N-C cleavage).
77 ~30%

Phenyl Cation (Loss of

from m/z 105).
70 ~25%

Tetrahydropyridinium (Ring fragmentation).
30 ~15%

Immonium Ion (Characteristic of primary amines).
Mechanistic Discussion

The fragmentation is driven by two competing charge localization sites: the amide oxygen and the piperidine nitrogen.

  • Primary Pathway (Acylium Formation): The ionization of the amide carbonyl oxygen triggers an

    
    -cleavage of the amide bond (N-C(=O)). This generates the 2-phenylpropanoyl cation (m/z 133 ). This ion is metastable and rapidly ejects carbon monoxide (CO, 28 Da) to form the highly stable 1-phenylethyl carbocation (m/z 105 ). This is the Base Peak  and a diagnostic marker for the hydratropic acid moiety.
    
  • Secondary Pathway (Amine Retention): Charge retention on the piperidine nitrogen leads to the formation of the 4-aminopiperidinyl cation (m/z 99 ). Further fragmentation of the piperidine ring via Retro-Diels-Alder (RDA) type mechanisms or internal cleavage yields m/z 70 (tetrahydropyridine) and m/z 30 (

    
    ), confirming the presence of the primary amine.
    
  • Differentiation from Fentanyl Analogs: Unlike fentanyl (which yields a tropylium m/z 91 or phenethyl m/z 105 from the N-phenethyl group), this molecule's m/z 105 originates specifically from the acyl chain. The absence of the m/z 245 (fentanyl core) and the presence of m/z 99 (unsubstituted amino-piperidine core) distinguishes it as a precursor/impurity.

Visualization: Fragmentation Pathway

The following logic map illustrates the step-by-step degradation of the molecular ion.

FragmentationPathway M_Ion Molecular Ion [M]+. m/z 232 Acylium Acylium Ion [Ph-CH(CH3)-CO]+ m/z 133 M_Ion->Acylium α-Cleavage (Amide N-C) AmineFrag 4-Aminopiperidinyl Cation [C5H11N2]+ m/z 99 M_Ion->AmineFrag Charge Retention on N Phenethyl 1-Phenylethyl Cation [Ph-CH(CH3)]+ m/z 105 (BASE PEAK) Acylium->Phenethyl - CO (28 Da) Phenyl Phenyl Cation [C6H5]+ m/z 77 Phenethyl->Phenyl - C2H4 Immonium Immonium Ion [CH2=NH2]+ m/z 30 AmineFrag->Immonium Side chain loss RingFrag Tetrahydropyridine [C4H8N]+ m/z 70 AmineFrag->RingFrag Ring Cleavage

Figure 1: Proposed EI fragmentation pathway for this compound.

References

  • Smith, R. M. (2018). Understanding Mass Spectra: A Basic Approach. Wiley.
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). Mass Spectral Library - Fentanyl Precursors. Link

  • National Institute of Standards and Technology (NIST). (2023). NIST Mass Spectral Library (EI) - Amide Fragmentation Patterns. Link

  • Valdez, C. A., et al. (2018).[1] "Synthetic approaches to the 3-methylfentanyls and α-methylfentanyl: A review." Forensic Chemistry. Link (Context for hydratropic acid derivatives in opioid synthesis).

Sources

Storage and handling requirements for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the appropriate storage and handling of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one reference standards for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining the integrity, purity, and stability of the reference material, ensuring the accuracy and reproducibility of analytical results.[1] The procedures outlined herein are synthesized from established best practices for pharmaceutical reference standard management and consider the specific chemical characteristics of the compound.[2][3]

Introduction: The Critical Role of Reference Standards

Reference standards are highly purified and well-characterized compounds that serve as a cornerstone in the pharmaceutical industry.[2] They are essential for a wide array of applications throughout the drug development lifecycle, including:

  • Potency determination of active pharmaceutical ingredients (APIs).[2]

  • Identification and quantification of process impurities and degradation products.[2]

  • Method validation and ensuring the accuracy of analytical procedures.

  • Stability testing to establish product shelf-life.[2]

The integrity of a reference standard is paramount; any degradation or contamination can lead to significant errors in analytical measurements, potentially compromising project timelines and regulatory submissions.[2] For novel compounds like this compound, where compendial standards are not yet available, a robust in-house reference standard management program is indispensable.[2][4] This includes rigorous procedures for procurement, characterization, storage, handling, and requalification.[2][5]

Chemical & Physical Profile of this compound

A thorough understanding of the compound's properties is fundamental to establishing appropriate storage and handling protocols.

PropertyValueSource
Molecular Formula C₁₄H₂₀N₂OPubChem[6]
Molecular Weight 232.32 g/mol PubChem
Appearance Solid (predicted)-
Key Functional Groups Piperidine, Amine, Ketone, Phenyl group-
Predicted Properties Likely susceptible to oxidation (amine), potentially hygroscopic (amine), and may be light-sensitive (aromatic ketone structure).Inferred

The presence of a primary amine group suggests a potential for hygroscopicity and sensitivity to oxidation.[7] Amines can absorb atmospheric moisture and carbon dioxide, and are susceptible to degradation through oxidative pathways.[7] The aromatic ketone moiety may impart sensitivity to light, particularly UV radiation, which can induce photodegradation.[8]

Long-Term Storage Requirements

The primary objective of a defined storage strategy is to preserve the chemical and physical integrity of the reference standard throughout its lifecycle.[5] Storage conditions should be based on the compound's stability profile.[4][5]

Temperature

For long-term storage, it is recommended to store the this compound reference standard at 2-8°C in a refrigerator.[9][10] This temperature range is a common and effective condition for minimizing the rate of potential degradation reactions for many pharmaceutical compounds. For extended long-term storage, temperatures at or below -20°C in a freezer can also be considered.[11]

Humidity

Due to the presence of the amine functional group, this compound is potentially hygroscopic.[7] It is crucial to protect the standard from ambient humidity.[4][5] This can be achieved by:

  • Storing the material in its original, tightly sealed container.[7][10][12]

  • Placing the primary container inside a secondary container with a desiccant.[10]

  • Storing in a controlled low-humidity environment or desiccator.[13]

Light

Compounds with aromatic ketone structures can be susceptible to photodegradation.[8] Therefore, it is imperative to protect the reference standard from light.[4][5]

  • Store the material in an amber-colored glass vial.[8][10]

  • If the original container is clear, store it in a light-blocking secondary container or wrap it in aluminum foil.[8]

  • Avoid exposure to direct sunlight or harsh artificial light during handling.[8]

Table 1: Summary of Recommended Storage Conditions

ParameterConditionRationale
Temperature 2-8°C (Refrigerator) or ≤ -20°C (Freezer)[9][10][11]Slows down chemical degradation processes.
Humidity Low humidity, with desiccant[10][13]Prevents moisture absorption by the potentially hygroscopic amine group.[7]
Light Protected from light (Amber vial/darkness)[8]Mitigates risk of photodegradation due to the aromatic ketone structure.[8]

Handling Protocols

Proper handling techniques are as crucial as correct storage to prevent contamination and degradation of the reference standard.[5]

General Handling Workflow

The following diagram outlines the essential steps from receiving the reference standard to its use in preparing an analytical solution.

G cluster_receipt Receipt & Initial Storage cluster_preparation Preparation for Use cluster_post_use Post-Use A Receive Standard B Verify CoA & Label Info A->B C Log into Inventory System B->C D Place in Designated Long-Term Storage C->D E Equilibrate Container to Room Temperature D->E F Handle in Controlled Environment (e.g., Glovebox for hygroscopic materials) E->F G Weigh Required Amount F->G H Prepare Stock/Working Solution G->H I Tightly Reseal Primary Container H->I J Return to Long-Term Storage I->J K Update Inventory Log J->K G A Procurement or Synthesis & Initial Qualification B Establish Storage Conditions & Retest Date A->B C Routine Use in Assays B->C D Retest Date Approaching (60-day notification recommended) C->D E Re-qualification Testing (Purity, Identity, etc.) D->E F Issue New CoA & Extend Retest Date E->F Pass G Discard if Unstable E->G Fail F->C

Sources

Troubleshooting & Optimization

Improving yield and purity in the synthesis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this critical amide coupling reaction. Our goal is to provide not just solutions, but a deeper understanding of the reaction mechanics to empower you to optimize for both yield and purity.

Core Synthesis Workflow: Amide Coupling

The most direct and common route to synthesizing this compound is via the amide coupling of 2-phenylpropanoic acid and 1-(tert-butoxycarbonyl)-4-aminopiperidine, followed by deprotection. This guide will focus on the critical amide coupling step, as it is the primary source of yield and purity issues.

Below is a generalized workflow for this transformation.

Synthesis_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_purification Step 3: Workup & Purification Acid 2-Phenylpropanoic Acid Activated_Ester Activated Intermediate (e.g., O-acylisourea, HOBt-ester) Acid->Activated_Ester Coupling Reagent + Base (e.g., DIPEA) Coupling_Reagent Coupling Reagent (e.g., EDC/HOBt, HATU) Product Protected Product: tert-butyl 4-(2-phenylpropanamido)piperidine-1-carboxylate Activated_Ester->Product Nucleophilic Attack Amine 4-Amino-1-Boc-piperidine Amine->Product Workup Aqueous Workup (e.g., Wash with aq. NaHCO3, Brine) Product->Workup Purification Purification (e.g., Column Chromatography, Crystallization) Workup->Purification Final_Product Pure Protected Product Purification->Final_Product Troubleshooting_Low_Yield Start Low Conversion Observed Check_Reagents Are reagents (EDC, amine, solvent) fresh and anhydrous? Start->Check_Reagents Check_Base Was a non-nucleophilic base (e.g., DIPEA) used in sufficient quantity? Check_Reagents->Check_Base Yes Optimize_Conditions Optimize reaction conditions: - Increase reaction time (up to 24h) - Check order of addition - Gentle warming (e.g., 40°C) Check_Reagents->Optimize_Conditions No Check_Additive Was an activating additive (e.g., HOBt, Oxyma) used with EDC? Check_Base->Check_Additive Yes Check_Base->Optimize_Conditions No Consider_HATU Switch to a stronger coupling reagent like HATU or PyBOP. Check_Additive->Consider_HATU Yes Check_Additive->Optimize_Conditions No Consider_AcidChloride Consider converting the acid to an acid chloride using SOCl₂. Consider_HATU->Consider_AcidChloride If still fails Success Improved Yield Consider_HATU->Success Consider_AcidChloride->Success Optimize_Conditions->Success

Caption: Decision tree for troubleshooting low reaction conversion.

Scenario 2: Product is Impure with Multiple Byproducts

Question: My reaction appears to have worked, but the crude product is a complex mixture according to TLC/LC-MS. What are the likely impurities and how can I prevent their formation?

Answer: The formation of multiple byproducts is typically related to side reactions of the coupling reagents or the starting materials themselves.

Common Impurities and Prevention Strategies:

Impurity/ByproductProbable CausePrevention Strategy
N-Acylurea Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (EDC, DCC) without an additive. [1][2]Always use an additive like HOBt or OxymaPure® with EDC. This traps the intermediate as a more stable activated ester. [2]
Symmetrical Anhydride Two molecules of the carboxylic acid react with the coupling reagent. This can happen if the amine is added too slowly or is not reactive enough. [1]Ensure proper stoichiometry and consider a more reactive coupling agent if the amine is hindered. Pre-activating the acid for a short period before adding the amine can sometimes favor product formation.
Unreacted Starting Materials Incomplete reaction due to reasons outlined in Scenario 1.Refer to the troubleshooting steps for low yield. Proper stoichiometry, potent coupling reagents, and sufficient reaction time are key.
Diacylated Piperidine The secondary amine on the piperidine ring of the product reacts with another molecule of activated acid. This is less common with a Boc-protecting group but can occur under harsh conditions.Use a slight excess (1.1-1.2 eq) of the 4-aminopiperidine starting material relative to the carboxylic acid to ensure the activated acid is consumed before it can react with the product.

Frequently Asked Questions (FAQs)

Q1: How do I accurately assess the purity of the final product?

A1: A purity of >95% is often required for compounds used in biological assays. [3]While TLC provides a qualitative assessment, quantitative methods are necessary for an accurate determination.

  • High-Performance Liquid Chromatography (HPLC): This is a standard method for purity analysis. [4][5]A reversed-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like TFA or formic acid) can separate the product from most impurities. Purity is determined by the area percentage of the main peak. [5]* Quantitative ¹H NMR (qNMR): This is a powerful primary method for purity determination that does not require a reference standard of the compound itself. [3]By adding a known amount of an internal standard with a distinct, non-overlapping peak (e.g., dimethyl sulfone), the absolute quantity and thus the purity of the target compound can be calculated by integrating the respective signals. [3] Q2: I'm having trouble with the aqueous workup, specifically with emulsions. What can I do?

A2: Emulsions are common when working with amine-containing compounds and chlorinated solvents like DCM.

  • Add Brine: After your aqueous washes, perform a final wash with a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which helps to break emulsions and further dry the organic layer. [6]* Filter through Celite: If the emulsion is persistent, you can filter the entire biphasic mixture through a pad of Celite® or diatomaceous earth. This can help to break up the fine droplets causing the emulsion. [6]* Change Solvent: If emulsions are a persistent problem, consider using a different extraction solvent like ethyl acetate, which is less prone to forming stable emulsions than DCM.

Q3: Are there alternatives to silica gel chromatography for purification?

A3: Yes. While column chromatography is common, it can be laborious and may lead to product loss on the column, especially if the product is very polar.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol, acetonitrile).

  • Salt Formation: As the product contains a basic piperidine nitrogen (after deprotection), it can be converted to a salt (e.g., hydrochloride or tartrate). Salts are often highly crystalline and can be purified by recrystallization, precipitating out of solution while impurities remain dissolved.

Experimental Protocol: Optimized Amide Coupling

This protocol incorporates best practices to maximize yield and purity.

Materials:

  • 2-Phenylpropanoic acid

  • 4-Amino-1-Boc-piperidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ solution

  • Saturated aq. NaCl (Brine)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-phenylpropanoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).

  • Add anhydrous DCM (approx. 0.1 M concentration relative to the acid).

  • Stir the mixture at room temperature for 5 minutes.

  • Add DIPEA (2.5 eq) to the mixture and stir for another 10 minutes. The solution should be clear.

  • In a separate flask, dissolve 4-amino-1-Boc-piperidine (1.1 eq) in a small amount of anhydrous DCM.

  • Add the amine solution dropwise to the reaction mixture at room temperature.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: a. Dilute the reaction mixture with additional DCM. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure protected product.

References

  • ResearchGate. (2021). Why did my amide synthesis does not work?. Retrieved from [Link]

  • Martin, S. F., et al. (2017). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS Medicinal Chemistry Letters, 8(10), 1051–1056. Available at: [Link]

  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6564. Available at: [Link]

  • Valeur, E., & Bradley, M. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11045–11048. Available at: [Link]

  • Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Retrieved from [Link]

  • Al-Obaidi, A., et al. (2023). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. Scientific Reports, 13(1), 19864. Available at: [Link]

  • Carroll, F. I., et al. (2012). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 55(22), 9743–9751. Available at: [Link]

  • ResearchGate. (n.d.). Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine. Retrieved from [Link]

  • ResearchGate. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]

  • Company, R. S. of C. (n.d.). Synthesis of substituted piperidines by enantioselective desymmetrizing intramolecular aza-Michael reactions. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at: [Link]

  • Li, J., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. ChemistryOpen, 12(2), e202200167. Available at: [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Reddit. (2022). How do I avoid side reactions while doing this peptide coupling reaction?. r/Chempros. Retrieved from [Link]

  • Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356. Available at: [Link]

  • Cavallaro, C. L., et al. (2012). Discovery and lead optimization of a novel series of CC chemokine receptor 1 (CCR1)-selective piperidine antagonists via parallel synthesis. Journal of Medicinal Chemistry, 55(22), 9729–9742. Available at: [Link]

  • Abou-Seri, S., et al. (2014). Molecular Design and Synthesis of 1,4-disubstituted Piperazines as α(1)-adrenergic Receptor Blockers. Bioorganic & Medicinal Chemistry, 22(10), 2786–2801. Available at: [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2023). Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors. Retrieved from [Link]

  • Funakoshi, S., et al. (1988). Chemoselective one-step purification method for peptides synthesized by the solid-phase technique. Proceedings of the National Academy of Sciences, 85(19), 6982–6986. Available at: [Link]

  • Zuba, D., & Sekuła, K. (2013). Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone. Forensic Science International, 226(1-3), 187–196. Available at: [Link]

  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. Retrieved from [Link]

  • González-Hernández, R., et al. (2021). Development and Validation of a Rapid Analytical Method for the Simultaneous Quantification of Metabolic Syndrome Drugs by HPLC-DAD Chromatography. Molecules, 26(2), 488. Available at: [Link]

  • ResearchGate. (2022). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Retrieved from [Link]

  • Harris, P. A., et al. (2017). DNA-encoded library screening identifies benzo[b]o[6][7]xazepin-4-ones as highly potent and mono-selective receptor. Journal of Medicinal Chemistry, 60(12), 4947–4960. Available at: [Link]

Sources

Troubleshooting peak tailing in HPLC analysis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: BAS-4AP-TAIL Status: Open Priority: High Analyte Class: Strong Basic Amine (


)

Executive Summary: The Physics of the Problem

You are experiencing peak tailing (Asymmetry Factor


) because your analyte, 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one , is acting as a cation exchanger rather than a purely hydrophobic solute.

The Chemistry: This molecule contains a primary amine on the piperidine ring. With a


 typically around 10.9 for 4-aminopiperidine derivatives, this nitrogen is fully protonated (

) at standard HPLC pH levels (pH 2–8). These cations interact electrostatically with residual anionic silanol groups (

) on the silica backbone of your column.[1] This secondary interaction delays a portion of the analyte population, causing the "tail."[2]

Part 1: Visual Troubleshooting Workflows

Workflow A: Diagnostic Decision Tree

Use this logic flow to isolate the root cause before changing your method.

TroubleshootingTree Start START: Peak Tailing > 1.5 CheckPH Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow Acidic Method IsHigh Is pH > 10.0? CheckPH->IsHigh Basic Method AddTEA Add TEA (20mM) or Chaotropic Salt IsLow->AddTEA No CheckCol Check Column Type IsLow->CheckCol Yes ColLimit Verify Column pH Limit IsHigh->ColLimit IsEndcapped Is Column Endcapped or Hybrid (BEH)? CheckCol->IsEndcapped ReplaceCol Switch to Hybrid (BEH) or Base-Deactivated (BDS) IsEndcapped->ReplaceCol No (Standard Silica) SystemCheck Check Extra-Column Volume / Fittings IsEndcapped->SystemCheck Yes

Figure 1: Decision matrix for isolating peak asymmetry sources in basic analytes.

Workflow B: The Silanol Interaction Mechanism

Understanding why it fails is the first step to fixing it.

SilanolMechanism cluster_surface Stationary Phase Surface (Silica) Analyte Analyte (R-NH3+) Silanol Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Tailing) Ligand C18 Ligand (Hydrophobic) Analyte->Ligand Primary Retention (Good) Blocker TEA / H+ Blocker->Silanol Masks Surface

Figure 2: Competitive binding mechanism. To stop tailing, you must block the red dashed line interaction.

Part 2: Technical Q&A & Solutions

Q1: I am using a standard C18 column at pH 7. Why is the tailing so severe?

A: At pH 7, you are in the "Zone of Death" for this analyte.

  • The Analyte: The 4-aminopiperidine moiety is fully protonated (

    
    ).
    
  • The Surface: The silica surface silanols (

    
    ) are fully deprotonated (ionized to 
    
    
    
    ).
  • The Result: You have created a strong cation-exchange column. The electrostatic attraction is strong and kinetically slow, resulting in a dragged-out tail.

The Fix: You must move away from neutral pH.

  • Option A (Low pH): Lower pH to < 3.0. This suppresses silanol ionization (

    
    ), neutralizing the surface.
    
  • Option B (High pH): Raise pH to > 10.0 (requires hybrid column). This deprotonates the analyte (

    
    ), neutralizing the molecule.
    
Q2: Can I just add a "blocker" to my mobile phase?

A: Yes. This is the "sacrificial base" strategy. Adding Triethylamine (TEA) creates a competitive environment. TEA is a small, basic amine that saturates the active silanol sites before your bulky analyte can get there.

Protocol: TEA Mobile Phase Preparation

  • Concentration: Use 20–30 mM TEA. (Less than 10 mM is often ineffective for strong bases).

  • pH Adjustment: You must adjust the pH after adding TEA. TEA is basic; if you don't titrate it down with Phosphoric Acid (to pH ~3.0), the high pH will dissolve standard silica columns.

  • Warning: TEA absorbs UV light below 210 nm. Ensure your detection wavelength is >220 nm.

Q3: Which column should I buy to avoid this permanently?

A: Stop using "Standard" C18 silica for aminopiperidines. Upgrade to one of these categories:

  • Charged Surface Hybrid (CSH) / Hybrid (BEH): These particles (e.g., Waters XBridge/CSH) are resistant to high pH (up to pH 12), allowing you to run the analyte in its neutral form.

  • Base-Deactivated Silica (BDS): These are "end-capped" columns where free silanols are chemically bonded with small trimethylsilyl groups to cover the active sites.

  • Polar Embedded Groups: Columns with an embedded polar group (e.g., amide or carbamate) near the silica surface shield the silanols electrostatically.

Q4: My peak is tailing, but also broad. Is it the system?

A: If the Tailing Factor (


) is high but the column is new, check for Extra-Column Volume .
Basic amines are sticky. If you have a void volume in a fitting (poorly cut tubing) or are using wide-bore tubing (0.010" ID red tubing instead of 0.005" ID red/blue), the analyte will diffuse into these dead zones and slowly leak out.

Self-Validation Test: Inject a neutral standard (e.g., Toluene or Uracil).

  • If Toluene tails: System Issue (Fittings, Detector Cell, Flow Cell).

  • If Toluene is symmetric but Amine tails: Chemistry Issue (Silanols, pH).

Part 3: Quantitative Data & Buffer Selection

Buffer Selection Guide for 4-Aminopiperidines
StrategyBuffer SystemTarget pHMechanismProsCons
Silanol Suppression Phosphate + TEA2.5 – 3.0Protonates SilanolsExcellent peak shape; cheapSilica hydrolysis if pH < 2; TEA UV noise
Analyte Neutralization Ammonium Bicarbonate10.0 – 10.5Deprotonates AminePerfect symmetry; MS compatibleRequires Hybrid Column ; Silica dissolves instantly
Chaotropic Effect NaClO4 (Sodium Perchlorate)3.0Disrupts SolvationSharpens peaksDangerous (Explosive risk with organics); Old technique
Standard Operating Procedure (SOP): Low pH Method with TEA

Use this if you cannot buy a new column immediately.

  • Solvent A Prep: Weigh 3.4 g of

    
     (25 mM) into 900 mL water.
    
  • Additive: Add 3.0 mL of Triethylamine (TEA).

  • Titration: Vigorously stir and add Phosphoric Acid (85%) dropwise until pH reaches 3.0 ± 0.1 .

  • Finalize: Dilute to 1000 mL with water. Filter through 0.45 µm nylon filter.

  • Equilibration: Flush column with 20 column volumes. The TEA needs time to saturate the silanol sites.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter 6: "The Column" - Discussion on Silanol Activity).

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer and retention behavior of basic compounds.... Journal of Chromatography A. (Definitive work on basic analytes and silanol overload).

  • Agilent Technologies. (2023). Troubleshooting Peak Shape Issues in HPLC. Technical Note 5990-xxxx.

  • Waters Corporation. (2021). Controlling Silanol Activity in Reversed-Phase HPLC. Waters Application Note.

  • Phenomenex. (2025).[3][4][5] How to Reduce Peak Tailing in HPLC. (Specific guidance on TEA and pH adjustments).

Sources

Overcoming solubility issues of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in aqueous buffers. Here, we provide expert-driven, scientifically-grounded solutions to ensure the reliability and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and solubilization of this compound.

Q1: What are the key structural features of this compound that influence its solubility?

A1: The solubility of this compound is governed by a balance of its hydrophilic and hydrophobic components.

  • Hydrophilic Center: The 4-aminopiperidine ring is a basic moiety. The primary amine on this ring is expected to have a high pKa, around 10.96.[1] This group can be protonated to form a positively charged ammonium salt, which significantly increases its affinity for water.

  • Hydrophobic Region: The 2-phenylpropan-1-one portion of the molecule is nonpolar and contributes to poor aqueous solubility. The phenyl group, in particular, is highly hydrophobic. The predicted logP (a measure of lipophilicity) for a similar structure, 1-phenyl-1-propanone, is around 2.15, indicating a preference for non-aqueous environments.[2]

Q2: Why is my compound precipitating when I dilute my DMSO stock solution into an aqueous buffer like PBS at pH 7.4?

A2: This is a common issue for weakly basic compounds. At a neutral pH of 7.4, the basic aminopiperidine group is only partially protonated. The uncharged form of the molecule, dominated by its hydrophobic phenylpropanone tail, is poorly soluble in water and tends to precipitate out of solution. High concentrations of DMSO in the final solution can also cause issues, though it is often necessary as a primary solvent.[3]

Q3: What is the first and most critical step I should take to improve solubility?

A3: pH adjustment is the primary and most effective initial strategy. Since this compound is a weak base, lowering the pH of the aqueous buffer will increase the proportion of the protonated, more soluble form. According to the Henderson-Hasselbalch equation, the solubility of a weak base increases as the pH of the solution decreases below its pKa.[4][5][6][7][8] A good starting point is to prepare your buffer at a pH of 5.0-6.0 and observe for any improvement in solubility.

Q4: Are there alternatives if pH adjustment is not compatible with my experimental system (e.g., cell-based assays)?

A4: Yes. If the experimental conditions require a physiological pH (e.g., 7.2-7.4), several other techniques can be employed, often in combination:

  • Co-solvents: Using a minimal amount of a water-miscible organic solvent can help.[9][10]

  • Excipients: Specialized molecules like cyclodextrins can encapsulate the hydrophobic part of the compound, increasing its apparent solubility in water.[11][12][][14][15]

  • Surfactants: Low concentrations of non-ionic surfactants can aid in solubilization.

These advanced methods are detailed in the Troubleshooting Guides below.

Part 2: In-Depth Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to systematically address and resolve solubility issues.

Guide 1: Systematic pH Adjustment Protocol

This protocol uses the principle that lowering the pH will protonate the basic amine, rendering the molecule more soluble.

Objective: To determine the optimal pH for solubilizing the compound in your desired aqueous buffer.

Methodology:

  • Prepare a Concentrated Stock: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).

  • Prepare a pH Range of Buffers: Prepare several aliquots of your target aqueous buffer (e.g., phosphate buffer, citrate buffer) and adjust their pH to cover a range from 4.0 to 7.4 (e.g., 4.0, 5.0, 6.0, 7.0, 7.4). Always calibrate your pH meter before use.[16]

  • Test Dilution: Add a small volume of the DMSO stock to each buffer aliquot to reach the desired final concentration. Ensure the final DMSO concentration is low and consistent across all samples (ideally ≤1%).

  • Observe and Record: Vortex each sample gently. Visually inspect for precipitation immediately and after a set incubation period (e.g., 30 minutes) at the experimental temperature.

  • Analysis: Identify the lowest pH at which the compound remains fully dissolved. This is your optimal working pH.

Table 1: pH-Dependent Solubility Profile (Example Data)

Target pH of BufferVisual Observation (Post-Dilution)Solubility Outcome
7.4Heavy white precipitateInsoluble
7.0Moderate precipitatePoorly Soluble
6.0Slight haze, no precipitateMarginally Soluble
5.0Clear solutionSoluble
4.0Clear solutionSoluble
Guide 2: Co-Solvent and Excipient Screening

For experiments where pH cannot be altered, this guide provides a workflow for screening solubility-enhancing agents.

Objective: To identify an effective co-solvent or excipient that enhances solubility at a fixed, physiologically relevant pH.

Workflow Diagram: Solubility Enhancement Screening

G cluster_start Start: Compound Insoluble at pH 7.4 cluster_cosolvent Tier 1: Co-Solvent Screening cluster_cyclodextrin Tier 2: Cyclodextrin Screening cluster_surfactant Tier 3: Surfactant Screening cluster_end End: Optimized Formulation Start Prepare 10 mM stock in DMSO CoSolvent Prepare Buffers (pH 7.4) with: - 5% Ethanol - 5% Propylene Glycol - 5% PEG400 Start->CoSolvent If pH adjustment is not an option Dilute_Co Dilute stock to final concentration CoSolvent->Dilute_Co Observe_Co Observe for precipitation Dilute_Co->Observe_Co Cyclo Prepare Buffers (pH 7.4) with: - 1% HP-β-CD - 1% SBE-β-CD Observe_Co->Cyclo If still insoluble End Select best condition. Validate in assay. Observe_Co->End If soluble Dilute_Cyclo Dilute stock to final concentration Cyclo->Dilute_Cyclo Observe_Cyclo Observe for precipitation Dilute_Cyclo->Observe_Cyclo Surfactant Prepare Buffers (pH 7.4) with: - 0.01% Tween-20 - 0.01% Kolliphor® EL Observe_Cyclo->Surfactant If still insoluble Observe_Cyclo->End If soluble Dilute_Surfactant Dilute stock to final concentration Surfactant->Dilute_Surfactant Observe_Surfactant Observe for precipitation Dilute_Surfactant->Observe_Surfactant Observe_Surfactant->End If soluble

Caption: A decision tree for screening solubility enhancers.

Protocol:

  • Co-Solvents: Prepare your pH 7.4 buffer containing 5-10% of a water-miscible organic solvent like ethanol, propylene glycol, or PEG400.[3][17] Add your DMSO stock and observe. Be mindful that high concentrations of organic solvents can affect biological assays.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[11][14] They can encapsulate the phenyl group of your compound.

    • Prepare a solution of 1-2% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD) in your pH 7.4 buffer.

    • Add the DMSO stock to the cyclodextrin solution. The formation of an inclusion complex can significantly enhance solubility.[12][]

  • Surfactants: Low concentrations of non-ionic surfactants can form micelles that solubilize hydrophobic compounds.

    • Prepare your pH 7.4 buffer containing 0.01-0.1% of a surfactant like Tween®-20 or Kolliphor® EL.

    • Add the DMSO stock and mix. Use the lowest effective concentration to avoid interference with your experiment.

Guide 3: Best Practices for Buffer Preparation and Compound Handling

Objective: To ensure consistency and avoid common pitfalls in preparing and using your final compound solution.

Workflow Diagram: Final Solution Preparation

G A 1. Prepare Aqueous Buffer (with any required excipients) B 2. Adjust pH to Target Value (e.g., pH 5.0) A->B Calibrate pH meter D 4. Add Stock to Buffer (Vortex immediately) B->D Final buffer ready C 3. Prepare Concentrated Stock of Compound in 100% DMSO C->D Add dropwise E 5. Final QC Check: - Visual Inspection - Confirm Final pH D->E Ensure homogeneity F 6. Use Immediately or Store Appropriately E->F Pass/Fail

Caption: Standard workflow for preparing the final experimental solution.

Best Practices:

  • Order of Addition: Always add the concentrated DMSO stock to the aqueous buffer, never the other way around. Add it dropwise while vortexing to promote rapid dispersion and prevent localized high concentrations that can cause precipitation.

  • Temperature: Prepare buffers at the temperature you will use them for your experiment, as pH can be temperature-dependent.[18]

  • Buffer Capacity: Ensure your chosen buffer has sufficient capacity at the target pH. For example, phosphate buffers work well between pH 6.2 and 8.2, while citrate buffers are better for pH 3.0 to 6.2.[16][19]

  • Fresh Preparations: Due to the risk of precipitation over time, it is highly recommended to prepare the final aqueous solution of the compound fresh for each experiment.

  • Filtration: If a slight haze persists even under optimized conditions, consider filtering the final solution through a 0.22 µm syringe filter to remove any micro-precipitates before use in sensitive applications.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • ADMET & DMPK. Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • PubMed. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • YouTube. CarboHydrate Chronicles S2E8 - How can cyclodextrins enhance solubility?.
  • World Journal of Pharmaceutical Research. Co-solvency and anti-solvent method for the solubility enhancement.
  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs.
  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules.
  • Pipzine Chemicals. 4-Aminopiperidine.
  • PMC. Insoluble drug delivery strategies: review of recent advances and business prospects.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • ResearchGate. Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
  • ResearchGate. (PDF) Application of the Henderson-Hasselbalch Equation to Solubility Determination.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses.
  • MCE. Step-by-Step Guide to Preparing Common Laboratory Solutions, Buffers and Culture Media.
  • GoldBio. Buffer Preparation: Tips and Tricks.
  • Slideshare. Methods of solubility enhancements | PPTX.
  • FooDB. Showing Compound 1-Phenyl-1-propanone (FDB010567).
  • Wiley Online Library. FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER?.
  • International Journal of Pharmaceutical Sciences. Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs.
  • Promega Corporation. Buffers for Biochemical Reactions.
  • SHIMADZU CORPORATION. Preparing Buffer Solutions.
  • Slideshare. Solubility enhancement techniques: A comprehensive review.

Sources

Resolving matrix effects in mass spectrometry analysis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist | Methodology: LC-MS/MS Bioanalysis Status: Active Support Ticket | Analyte Class: Synthetic Opioid Precursor/Metabolite (Basic Amine)

Executive Summary

You are likely encountering signal suppression or enhancement during the LC-MS/MS analysis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one . This molecule contains a basic piperidine ring and a primary amine, making it highly susceptible to competition from endogenous phospholipids (GPCs) and lysophospholipids in biological matrices like plasma or urine.

This guide moves beyond generic advice. It provides a self-validating workflow to Diagnose , Remove , and Compensate for matrix effects (ME), ensuring your method meets FDA/EMA bioanalytical validation criteria.

Module 1: Diagnostic Workflow (Is it actually Matrix Effect?)

Before altering your extraction protocol, you must visualize where the suppression occurs relative to your analyte's retention time. We use the Post-Column Infusion (PCI) method (Bonfiglio et al.).[1][2]

Protocol: Post-Column Infusion Setup
  • Bypass the Column: Connect a syringe pump containing your analyte (100 ng/mL in mobile phase) directly to the MS source via a T-junction.

  • Inject Matrix: Inject a "Blank Matrix Extract" (extracted plasma/urine without analyte) onto your LC column.

  • Monitor: The MS records a constant baseline of the infused analyte.

  • Observe: As the blank matrix elutes, look for "dips" (suppression) or "peaks" (enhancement) in the baseline.

Visualizing the PCI Setup

PCI_Setup LC_Pump LC Pump (Mobile Phase) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Eluent Syringe Syringe Pump (Analyte Infusion) Syringe->Tee Constant Flow MS Mass Spectrometer (ESI Source) Tee->MS Combined Stream

Caption: Schematic of the Post-Column Infusion (PCI) setup for visualizing zones of ion suppression.

Module 2: Sample Preparation (The Root Cause Solution)

If your analyte elutes in a suppression zone (typically 1.5–3.0 mins in Reverse Phase due to phospholipids), Protein Precipitation (PPT) is insufficient . You must use Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) .

Why MCX? Your analyte is a base (pKa ~9–10).

  • Lock: We protonate the amine (pH < pKa) to bind it to the cation exchange sorbent.

  • Wash: We use 100% organic solvent to wash away neutral phospholipids (which are hydrophobic but uncharged at this stage).

  • Elute: We basify the solvent (pH > pKa) to neutralize the amine, releasing it from the sorbent.

Step-by-Step MCX Protocol
StepSolvent/ActionMechanism
1. Pre-treatment Dilute Plasma 1:1 with 4% H₃PO₄ (aq).Disrupts protein binding; protonates analyte (

).
2. Condition MeOH followed by Water.Activates sorbent ligands.
3. Load Load pre-treated sample at 1-2 mL/min.Analyte binds via Ionic Interaction .[3] Neutrals bind via Hydrophobic interaction.
4. Wash 1 2% Formic Acid in Water.Removes proteins/salts. Analyte stays locked (Ionic).
5. Wash 2 (CRITICAL) 100% Methanol .[4][5]Removes Phospholipids . Analyte stays locked (Ionic).
6. Elution 5% NH₄OH in Methanol.Neutralizes analyte (

); breaks ionic bond. Elutes clean.

Decision Logic for Sample Prep

Sample_Prep_Logic Start Start: Analyte Characterization Is_Base Is Analyte Basic? (Contains Amine) Start->Is_Base PPT Protein Precipitation (High Risk of ME) Is_Base->PPT No (Neutral/Acid) SPE_Choice Select SPE Mechanism Is_Base->SPE_Choice Yes MCX Mixed-Mode Cation Exchange (Removes Phospholipids) SPE_Choice->MCX Gold Standard LLE Liquid-Liquid Extraction (Only if LogP > 1) SPE_Choice->LLE Alternative

Caption: Decision tree selecting MCX SPE to specifically target basic amines and remove lipid interferences.

Module 3: Quantification & Validation

You must quantify the Matrix Factor (MF) according to Matuszewski et al. (2003). This is required for method validation.

The Matuszewski Equation

ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="ng-star-inserted display">


[6]
  • MF = 1: No matrix effect.

  • MF < 1: Ion Suppression (e.g., 0.8 = 20% suppression).

  • MF > 1: Ion Enhancement.

Validation Requirement: Calculate the IS-Normalized Matrix Factor :



Target: The CV of the IS-Normalized MF calculated from 6 different lots of matrix must be < 15% .[6]

Frequently Asked Questions (Troubleshooting)

Q1: I tried MCX SPE, but my recovery is low (<40%). What happened?

  • Cause: You likely eluted with insufficient pH strength. The piperidine amine is strongly basic.

  • Fix: Ensure your elution solvent is fresh 5% Ammonium Hydroxide in Methanol . If using Acetonitrile, switch to Methanol (better solubility for polar amines).

Q2: Can I just use a Deuterated Internal Standard (SIL-IS) to fix this?

  • Answer: A SIL-IS (e.g., d5-analog) is the best compensation tool because it experiences the exact same suppression as the analyte. However, if suppression is severe (>50%), your Limit of Quantification (LOQ) will suffer regardless of the IS. You must clean the sample first (Module 2).

Q3: My analyte elutes at 1.2 minutes. Is that a problem?

  • Answer: Yes. This is the "void volume" dump where salts and unretained matrix components elute.

  • Fix: Increase retention.

    • Option A: Lower organic start % (e.g., start at 5% B instead of 10%).

    • Option B: Switch to a Biphenyl column. The pi-pi interactions with the phenyl ring of your analyte will significantly increase retention and selectivity compared to C18.

References

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link

  • Matuszewski, B. K., et al. (2003).[7] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[3][7][8][9] Link

  • Chambers, E., et al. (2007).[10] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • PubChem. 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one (Compound Summary). National Library of Medicine.[11] Link(Note: Structural analog used for physicochemical property verification).

Sources

Technical Support Center: Optimization of Aminopiperidine Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for aminopiperidine precursors. Audience: Researchers, scientists, and drug development professionals.[1] Status: Active Support Guide.

Introduction

Aminopiperidines (specifically 3-amino and 4-aminopiperidines) are ubiquitous pharmacophores in medicinal chemistry, serving as core scaffolds for GPCR ligands, kinase inhibitors, and ion channel blockers. However, their amphoteric nature and high polarity often lead to specific synthetic hurdles: catalyst poisoning during hydrogenation, regioselectivity issues during functionalization, and difficult isolation due to high water solubility.

This guide provides a self-validating troubleshooting framework for synthesizing and optimizing these precursors.

Module 1: Synthesis via Hydrogenation (The Creation Phase)

Context: Converting aminopyridines or N-protected piperidones into aminopiperidines.

Diagnostic Workflow

Hydrogenation_Workflow Start Substrate Selection Type Substrate Type? Start->Type Pyridine Aminopyridine Type->Pyridine Ketone N-Boc-Piperidone Type->Ketone Issue1 Issue: Incomplete Conv. (Catalyst Poisoning) Pyridine->Issue1 Issue2 Issue: C=O Reduction Stalls Ketone->Issue2 Sol1 Switch to Rh/C or PtO2 Add AcOH (5-10%) Issue1->Sol1 Sol2 Use Pd/C + H2 (50 psi) Check for enol formation Issue2->Sol2

Figure 1: Decision tree for catalyst selection and troubleshooting in aminopiperidine hydrogenation.

Troubleshooting & FAQs

Q1: My hydrogenation of 3-aminopyridine using Pd/C has stalled at 40% conversion. Increasing pressure didn't help.

  • Diagnosis: Catalyst Poisoning. The free amine (product) coordinates strongly to the Pd surface, blocking active sites.

  • Solution:

    • Switch Catalyst: Use 5% Rh/C or PtO₂ (Adams' catalyst) . Rhodium is less susceptible to amine poisoning than Palladium.

    • Acidic Additive: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or HCl to the reaction mixture. Protonating the amine prevents it from binding to the metal surface.

    • Protocol: Run at 50–60°C, 50 psi H₂, in MeOH/AcOH (10:1).

Q2: I am reducing N-Boc-4-piperidone to the amine via an oxime intermediate, but I see significant impurity formation.

  • Diagnosis: Partial Reduction / Dimerization. Intermediate imines can hydrolyze or react with the product amine.

  • Solution: Perform the reduction in the presence of ammonia (or ammonium acetate) to suppress secondary amine formation.

  • Recommended Conditions: Raney Nickel, H₂ (50 psi), NH₃/MeOH. Note: Ensure N-Boc stability; avoid high temperatures (>80°C) which may degrade the carbamate.

Module 2: Functionalization (The Derivatization Phase)

Context: Attaching substituents via Reductive Amination or Alkylation.[2]

Protocol: Titanium-Mediated Reductive Amination

Standard conditions often fail for sterically hindered aminopiperidines. The use of Titanium(IV) isopropoxide acts as a Lewis acid and water scavenger, driving imine formation.

Step-by-Step Methodology:

  • Imine Formation: In a dry flask, combine Aminopiperidine (1.0 eq) and Ketone/Aldehyde (1.1 eq).

  • Additive: Add Ti(OiPr)₄ (1.5 eq) neat. Stir at RT for 4–16 h. The solution should become viscous.

  • Dilution: Dilute with anhydrous THF or DCM.

  • Reduction: Cool to 0°C. Add NaBH(OAc)₃ (STAB) (2.0 eq) portion-wise.

  • Quench: Quench with saturated aqueous NaHCO₃ or 1N NaOH. Note: A heavy white precipitate (TiO₂) will form. Filter through Celite.

Comparative Data: Reducing Agents
ReagentReactivityStabilityToxicityBest Use Case
NaBH₄ HighLow (in acid)LowSimple ketones; requires 2-step (Imine then Reductant).
NaBH₃CN MediumHigh (pH 2-10)High "One-pot" reactions; situations requiring acid catalysis.
STAB Low/MildMediumLowStandard for aminopiperidines. Excellent chemoselectivity in presence of other reducible groups.
Troubleshooting & FAQs

Q3: During reductive amination of 4-aminopiperidine, I observe a "dimer" impurity (M+ mass corresponds to two piperidine units).

  • Diagnosis: Self-Condensation. If the starting aminopiperidine is unprotected at the ring nitrogen (N1), it can react with the aldehyde/ketone, or the product amine can react with a second equivalent of carbonyl.

  • Solution:

    • Protection: Ensure the ring nitrogen is protected (e.g., N-Boc-4-aminopiperidine).

    • Stoichiometry: Use a slight excess of the amine (1.2 eq) relative to the carbonyl to consume the electrophile rapidly.

    • Concentration: High dilution (0.05 M) favors intramolecular reaction (if applicable) or suppresses intermolecular aggregation.

Q4: I need to alkylate the exocyclic amine (4-NH2) but keep the ring nitrogen (N1-H) free. Is this possible without protection?

  • Diagnosis: pKa Mismatch. The ring secondary amine (pKa ~11) is generally more nucleophilic than the exocyclic primary amine (pKa ~10) due to alkyl inductive effects, making selective alkylation of the exocyclic amine difficult without protection.

  • Solution: No. You must use an orthogonal protection strategy.

    • Step 1: Protect N1 with Boc.

    • Step 2: Functionalize exocyclic amine.

    • Step 3: Deprotect (TFA/DCM or HCl/Dioxane).

    • Alternative: Use Reductive Amination instead of direct alkylation.[2] Reductive amination is far more selective for primary amines (exocyclic) over secondary amines (ring) due to steric hindrance at the imine formation step.

Module 3: Purification & Isolation (The Cleanup Phase)

Context: Isolating highly polar, water-soluble products.

Diagnostic Workflow: Salt Formation

Purification_Workflow Crude Crude Reaction Mixture Check Product Solubility? Crude->Check Oil Oily/Gummy Product Check->Oil Solid Crystalline Solid Check->Solid Action1 Salt Formation Strategy Oil->Action1 HCl HCl (Ether/Dioxane) Risk: Hygroscopic Action1->HCl Oxalate Oxalic/Fumaric Acid Benefit: Crystallinity Action1->Oxalate

Figure 2: Strategy for isolating non-crystalline aminopiperidines via salt formation.

Troubleshooting & FAQs

Q5: My N-Boc deprotection (using TFA) worked, but I cannot extract the product from the aqueous layer.

  • Diagnosis: High Polarity. The resulting bis-amine salt is extremely water-soluble. Neutralization with NaOH creates the free base, which may still partition into water.

  • Solution: "Dry" Workup or Resin Capture.

    • Evaporation: Do not perform an aqueous workup. Evaporate TFA/DCM directly (use toluene azeotrope to remove residual TFA).

    • Ion Exchange: Dissolve the residue in MeOH and load onto a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (removes non-basic impurities), then elute product with 2M NH₃/MeOH.

    • Result: This yields the free base in volatile solvent, eliminating extraction woes.

Q6: The HCl salt of my aminopiperidine is extremely hygroscopic and turns into a goo.

  • Diagnosis: Counter-ion Mismatch. HCl salts of aliphatic diamines are notorious for hygroscopicity.

  • Solution: Switch to a less hygroscopic counter-ion.

    • Oxalate: Often forms stable, non-hygroscopic crystals.

    • Fumarate: Good for pharmaceutical acceptability.

    • Tosylate: Increases lipophilicity, aiding crystallization.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry.

  • Bhattacharyya, S. (1995).[3] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1.

  • Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. (Context on solubility and salt selection).

Sources

Identifying common impurities in 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and robust analytical methods to ensure the quality and purity of your final compound.

Synthesis Overview

The synthesis of this compound is fundamentally an amide coupling reaction between 2-phenylpropanoic acid and 4-aminopiperidine. The selection of coupling agents and reaction conditions is critical to achieving a high yield and purity of the desired product while minimizing the formation of impurities. A common and effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid and facilitate the amidation.[1]

Synthesis_Pathway 2-Phenylpropanoic_Acid 2-Phenylpropanoic Acid Activated_Ester Activated Ester Intermediate 2-Phenylpropanoic_Acid->Activated_Ester Activation 4-Aminopiperidine 4-Aminopiperidine Product 1-(4-Aminopiperidin-1-yl)- 2-phenylpropan-1-one 4-Aminopiperidine->Product EDC_HOBt EDC / HOBt EDC_HOBt->Activated_Ester Activated_Ester->Product Amidation

Caption: General synthesis pathway for this compound.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and questions that may arise during the synthesis and purification of this compound.

Impurity Identification and Mitigation

Q1: I am observing an unexpected peak in my HPLC analysis with a mass corresponding to the addition of the coupling agent to my starting material. What is this impurity and how can I avoid it?

A1: This is likely an N-acylurea byproduct , a common impurity when using carbodiimide coupling agents like EDC or DCC.[2] It forms when the O-acylisourea intermediate, a highly reactive species, undergoes an intramolecular rearrangement (O- to N-acyl migration) instead of reacting with the amine.[3] This rearrangement is often promoted by elevated temperatures.

Mitigation Strategies:

  • Temperature Control: Maintain a low reaction temperature (0 °C to room temperature) during the activation and coupling steps.[2]

  • Order of Addition: Add the coupling agent (EDC) to a mixture of the carboxylic acid and HOBt to pre-form the less reactive HOBt-ester, which is less prone to N-acylurea formation. Then, add the amine.[4]

  • Choice of Coupling Reagent: Consider using phosphonium or uronium-based coupling reagents like PyBOP or HATU, which are less prone to this side reaction.[2]

N_Acylurea_Formation O_Acylisourea O-Acylisourea Intermediate Desired_Product Desired Amide Product O_Acylisourea->Desired_Product Nucleophilic Attack N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea O- to N-Acyl Migration (Side Reaction) Amine 4-Aminopiperidine Amine->Desired_Product

Caption: Competing pathways leading to desired product and N-acylurea byproduct.

Q2: My final product shows a loss of enantiomeric purity. What is causing this racemization and how can I prevent it?

A2: Racemization of 2-phenylpropanoic acid is a significant risk during amide coupling. The activation of the carboxylic acid increases the acidity of the α-proton, making it susceptible to deprotonation by a base, leading to the formation of a planar enolate intermediate.[5] Subsequent protonation can occur from either face, resulting in a loss of stereochemical integrity.

Prevention of Racemization:

  • Use of Additives: Always use an additive like HOBt or HOAt with carbodiimides. These additives form active esters that are less prone to racemization.[6]

  • Choice of Base: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) instead of stronger bases like triethylamine.[2]

  • Coupling Reagent Selection: Employ coupling reagents known for low racemization, such as HATU or PyAOP.[2]

  • Temperature: Perform the reaction at low temperatures (e.g., 0 °C) to minimize the rate of enolization.[5]

Q3: I have identified unreacted starting materials in my final product. How can I improve the reaction conversion?

A3: Incomplete conversion can be due to several factors:

  • Insufficient Activation: Ensure that the coupling agent is added in a slight excess (1.1-1.2 equivalents) to fully activate the carboxylic acid.

  • Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Moisture can hydrolyze the activated intermediate and the coupling agent.

  • Stoichiometry: Carefully control the stoichiometry of the reactants.

Q4: What are the potential impurities from the starting materials that I should be aware of?

A4: Impurities in the starting materials can carry through to the final product.

  • From 2-Phenylpropanoic Acid:

    • Related Phenylalkanoic Acids: Depending on the synthetic route, impurities such as phenylacetic acid or 3-phenylpropanoic acid could be present.[7][8]

    • (R)-2-Phenylpropanoic Acid: If the synthesis requires the (S)-enantiomer, the presence of the (R)-enantiomer is a critical impurity.[9]

  • From 4-Aminopiperidine:

    • Other Aminopiperidines: Positional isomers like 3-aminopiperidine could be present.[10]

    • Piperidine: Residual starting material from the synthesis of 4-aminopiperidine.

Summary of Common Impurities and Their Sources
ImpurityPotential SourceMitigation/Removal
N-AcylureaRearrangement of O-acylisourea intermediate from EDC/DCC.[2][3]Low temperature, use of HOBt, appropriate order of addition, chromatography.
(R)-1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-oneRacemization of 2-phenylpropanoic acid during activation.[5]Use of racemization-suppressing coupling reagents (HATU, PyAOP) and additives (HOBt), low temperature, non-nucleophilic base.
Unreacted 2-Phenylpropanoic AcidIncomplete reaction.Increase reaction time, use slight excess of coupling agent, aqueous basic wash during workup.
Unreacted 4-AminopiperidineIncomplete reaction.Use slight excess of the carboxylic acid, aqueous acidic wash during workup.
EDC-ureaByproduct of EDC coupling agent.[11]Aqueous workup, chromatography.
Positional Isomers (e.g., from 3-aminopiperidine)Impurity in 4-aminopiperidine starting material.[10]Source high-purity starting materials, chromatography.

Analytical Protocols

Accurate and robust analytical methods are essential for identifying and quantifying impurities.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This method is designed for the separation of the final product from potential impurities.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should provide good separation of the non-polar product from the more polar starting materials and byproducts. For chiral purity, a dedicated chiral HPLC method is required.[12][13]

Chiral HPLC Method for Enantiomeric Purity
  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H).[14]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Column Temperature: 25 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for structural confirmation and identification of impurities.

  • Expected ¹H NMR signals for this compound:

    • Aromatic protons (phenyl group): ~7.2-7.4 ppm (multiplet).

    • Methine proton (CH-Ph): ~3.5-3.8 ppm (quartet or multiplet).

    • Piperidine protons: A complex series of multiplets from ~1.2 to ~4.5 ppm.

    • Amine protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration.

    • Methyl protons (CH₃): ~1.3-1.5 ppm (doublet).

  • Characteristic signals of impurities:

    • N-acylurea: Will show additional signals in the aliphatic region corresponding to the EDC-derived ethyl and dimethylaminopropyl groups.[4]

    • Unreacted 2-phenylpropanoic acid: A distinct quartet for the α-proton around 3.7 ppm and a doublet for the methyl group around 1.5 ppm. The carboxylic acid proton will be a very broad singlet.

    • Unreacted 4-aminopiperidine: Characteristic signals for the piperidine ring protons.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the product and identifying unknown impurities.

  • Expected Mass: The monoisotopic mass of this compound (C₁₄H₂₀N₂O) is approximately 232.16 Da.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is typically effective, showing the protonated molecule [M+H]⁺ at m/z 233.16.

  • Impurity Analysis: LC-MS can be used to obtain the mass of peaks observed in the HPLC chromatogram, aiding in their identification.

References

  • BenchChem. (2025). How to avoid racemization during 2-phenylpropanamide synthesis.
  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • BenchChem. (2025). Synthesis of (2S)-2-Phenylpropanamide from (2S)-2-Phenylpropanoic Acid: An In-depth Technical Guide.
  • American Pharmaceutical Review. (2014, February 20).
  • (S)-2-Phenylpropanoic Acid: A Comprehensive Overview. (2025, April 3). NINGBO INNO PHARMCHEM CO.,LTD.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • BenchChem. (2025). Chiral Purity of (R)-2-Hydroxy-2-phenylpropanoic Acid: An In-depth Technical Guide.
  • CentAUR. (n.d.). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • PhytoBank. (n.d.). 1H NMR Spectrum (PHY0130922).
  • Pharmaffiliates. (n.d.). CAS No : 492-37-5 | Product Name : 2-Phenylpropanoic Acid.
  • Reddit. (2025, September 13). What is the correct order of addition for EDCI and HOBt?
  • PMC. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid.
  • Phenomenex. (n.d.).
  • Indian Academy of Sciences. (n.d.).
  • Google Patents. (n.d.).
  • Chemical Science (RSC Publishing). (2023, October 17). Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle.
  • ChemicalBook. (n.d.). 2-PHENYLPROPIONIC ACID | 492-37-5.
  • PubMed. (2013, January). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Journal of the American Chemical Society. (2023, March 17).
  • Beilstein Journals. (n.d.). BJOC - Search Results.
  • MDPI. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • PharmaInfo. (n.d.).
  • Veeprho. (n.d.). 3-Amino Piperidine impurity | CAS 54012-73-6.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP003654.
  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
  • MDPI. (n.d.).
  • Analytical Methods (RSC Publishing). (n.d.).
  • PMC. (2025, November 20). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)
  • PubMed. (n.d.). Synthesis, biopharmaceutical characterization, antimicrobial and antioxidant activities of 1-(4'-O-β-D-glucopyranosyloxy-2'-hydroxyphenyl)-3-aryl-propane-1,3-diones.
  • RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermedi
  • PubMed. (2006, April). A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid.
  • PMC. (2023, November 8). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one.
  • Scribd. (n.d.).
  • PubMed. (n.d.). 4-hydroxypiperidin-1-yl]methyl}-1-phenylcyclopropanecarboxylate [(+)-MR200] Derivatives as Potent and Selective Sigma Receptor Ligands: Stereochemistry and Pharmacological Properties.

Sources

Technical Support Center: Strategies for Separating Enantiomers of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric separation of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the resolution of this and structurally similar chiral compounds.

Introduction to the Challenge

The molecule this compound possesses a stereocenter at the α-carbon to the carbonyl group, making it a chiral compound existing as a pair of enantiomers. In pharmaceutical development, it is crucial to separate and characterize individual enantiomers, as they often exhibit different pharmacological and toxicological profiles. This guide will explore various strategies, from analytical to preparative scale, to achieve this separation, complete with troubleshooting advice and frequently asked questions.

Core Separation Strategies: A Comparative Overview

There are three primary strategies for resolving the enantiomers of a chiral compound like this compound:

  • Diastereomeric Salt Resolution: A classical and often cost-effective method for larger-scale separations. It involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated by crystallization.[1][2][3]

  • Chiral Chromatography: A powerful and versatile technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers.[4][5][6] This is the most common approach for both analytical and preparative separations in the pharmaceutical industry.[4][7]

  • Enzymatic Resolution: A highly selective method that employs enzymes to catalyze a reaction with only one of the enantiomers, allowing for the separation of the unreacted enantiomer.[8][9]

The choice of strategy depends on the scale of the separation, the available resources, and the desired purity of the final product.

Section 1: Diastereomeric Salt Resolution

This technique leverages the different physical properties of diastereomers, such as solubility, to effect separation.[3][10][11] The free primary amine on the piperidine ring of the target molecule provides a convenient handle for salt formation with a chiral acid.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate chiral resolving agent for my racemic amine?

A1: The selection of a resolving agent is a critical step and often requires screening. For a basic compound like this compound, chiral acids are the resolving agents of choice. Commonly used and commercially available options include:

  • (+)-Tartaric acid and its derivatives (e.g., (+)-dibenzoyl-D-tartaric acid, (+)-di-p-toluoyl-D-tartaric acid)[2]

  • (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid

  • (S)-(+)-Camphorsulfonic acid or (R)-(-)-Camphorsulfonic acid

  • Chiral cyclic phosphoric acids have also been shown to be effective for resolving aminopiperidines.[12]

The ideal resolving agent will form a diastereomeric salt with one enantiomer that is significantly less soluble in a given solvent system than the salt of the other enantiomer.

Q2: What are the key parameters to optimize during diastereomeric salt resolution?

A2: The main parameters to manipulate are the choice of resolving agent, the molar ratio of the resolving agent to the racemic substrate, the solvent system, the concentration, and the crystallization temperature.[1] A systematic approach to screening these variables is crucial for developing a robust resolution process.[7]

Q3: My diastereomeric salt mixture is not crystallizing. What should I do?

A3: Failure to crystallize is a common issue. Here are some troubleshooting steps:

  • Induce Crystallization: If you have a crystal of the desired diastereomeric salt, add a small seed crystal to the solution. If not, try scratching the inner surface of the flask with a glass rod to create nucleation sites.

  • Increase Concentration: Carefully remove some of the solvent to create a supersaturated solution.

  • Change the Solvent: The current solvent may be too effective at solvating the salt. Try adding an "anti-solvent" (a solvent in which the salt is poorly soluble) dropwise until the solution becomes turbid.[13]

  • Allow Sufficient Time: Some crystallizations can be slow, requiring hours or even days at a reduced temperature.[13]

Troubleshooting Guide: Diastereomeric Salt Resolution
Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Crystalline Salt The diastereomeric salts have similar solubilities in the chosen solvent.Screen a wider range of solvents or solvent mixtures to maximize the solubility difference.
The molar ratio of the resolving agent is not optimal.Experiment with different molar ratios of the resolving agent to the racemic amine. Ratios greater than 1.5 can sometimes be beneficial.[1]
Low Enantiomeric Excess (ee) of the Resolved Amine The cooling rate during crystallization was too fast, leading to co-precipitation of both diastereomeric salts.Allow the solution to cool slowly to room temperature before further cooling in an ice bath or refrigerator.[13]
The undesired diastereomer is entrapped in the crystal lattice of the desired diastereomer.Perform recrystallization of the isolated salt to improve its purity.
Inconsistent Results The starting racemic amine or the resolving agent may be racemizing under the experimental conditions (e.g., high temperature).Assess the stability of your compounds under the resolution conditions and consider using milder temperatures.[13]
Experimental Protocol: Screening for Diastereomeric Salt Resolution
  • Small-Scale Screening: In separate vials, dissolve a small amount of the racemic amine in a test solvent.

  • Addition of Resolving Agent: Add a solution of the chiral resolving agent (typically 0.5 to 1.0 equivalents) in the same solvent.

  • Observation: Observe if a precipitate forms immediately or upon cooling.

  • Isolation and Analysis: If a solid is formed, isolate it by filtration, wash with a small amount of cold solvent, and dry.

  • Liberation of the Free Amine: Treat the isolated salt with a base (e.g., NaOH solution) to liberate the free amine.

  • Enantiomeric Excess Determination: Extract the amine with an organic solvent and determine the enantiomeric excess using chiral HPLC (see Section 2).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Racemic Amine ± Amine] -- B[+ Chiral Acid]; B -- C{Diastereomeric Salt Mixture[(+)-Amine-(+)-Acid][(-)-Amine-(+)-Acid]}; C -- D[Fractional Crystallization]; D -- E[Less Soluble Diastereomeric Salt (Solid)]; D -- F[More Soluble Diastereomeric Salt (in Mother Liquor)]; E -- G[Liberation of Enriched Amine with Base]; G -- H[Enriched (+)-Amine]; } caption: "Workflow for Diastereomeric Salt Resolution"

Section 2: Chiral Chromatography

Chiral chromatography is a highly effective method for both analytical and preparative separation of enantiomers.[4][5] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[6][10]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best for separating the enantiomers of this compound?

A1: Polysaccharide-based CSPs are the most popular and versatile for a wide range of chiral compounds, including those with amine functionalities.[4][14] Columns such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development.[4] Macrocyclic glycopeptide-based CSPs can also be effective.[5]

Q2: Which mobile phase mode should I start with for chiral HPLC method development?

A2: For polysaccharide-based CSPs, you can explore three common modes: normal phase (NP), polar organic (PO), and reversed-phase (RP).[14]

  • Normal Phase (NP): Typically uses mixtures of alkanes (like hexane or heptane) and an alcohol (like isopropanol or ethanol). This is often a good starting point for many chiral separations.

  • Polar Organic (PO): Uses polar organic solvents like acetonitrile or methanol, often with a small amount of an additive.

  • Reversed-Phase (RP): Uses mixtures of water and acetonitrile or methanol, often with buffers.

A screening approach that tests your compound on several different CSPs with a few standard mobile phases in each mode is the most efficient way to find a successful separation.

Q3: My peaks are tailing during chiral HPLC analysis. How can I improve the peak shape?

A3: Peak tailing for a basic compound like this compound is often due to strong interactions with the silica support of the CSP. The solution is to add a basic modifier to the mobile phase to compete for these active sites. Add a small amount of an amine like diethylamine (DEA) or triethylamine (TEA), typically at a concentration of 0.1%.[13]

Troubleshooting Guide: Chiral HPLC
Issue Potential Cause(s) Recommended Solution(s)
No Separation of Enantiomers The chosen CSP is not suitable for the analyte.Screen different types of CSPs (e.g., other polysaccharide derivatives, macrocyclic glycopeptides).
The mobile phase composition is not optimal.Systematically vary the ratio of the strong to weak solvent in your mobile phase. For NP, change the alcohol modifier.
Poor Resolution (Rs < 1.5) The mobile phase is too strong, causing the enantiomers to elute too quickly.Decrease the percentage of the polar modifier (e.g., alcohol in NP).
The column temperature is not optimal.Vary the column temperature. Lower temperatures often improve resolution but increase analysis time.
Irreproducible Retention Times The column is not properly equilibrated with the mobile phase.Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection.
The mobile phase composition is changing over time (e.g., evaporation of a volatile component).Prepare fresh mobile phase daily and keep the solvent reservoirs capped.
Experimental Protocol: Chiral HPLC Method Development Screening
  • Column Selection: Choose a set of 3-5 different polysaccharide-based chiral columns.

  • Mobile Phase Preparation: Prepare a set of standard mobile phases for NP, PO, and RP modes. For NP, good starting points are 90:10, 80:20, and 70:30 hexane:isopropanol with 0.1% DEA.

  • Initial Screening: Inject the racemic standard onto each column with each mobile phase.

  • Optimization: Identify the most promising conditions (where some separation is observed). Optimize the separation by fine-tuning the mobile phase composition and column temperature to achieve a resolution (Rs) of >1.5.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Racemic Sample] -- B(Injector); B -- C(Chiral HPLC Column); C -- D(Detector); D -- E{Chromatogram}; subgraph "HPLC System" B; C; D; end E -- F[Separated Enantiomer Peaks]; F -- G[Quantification of Purity and Ratio]; } caption: "Chiral HPLC Separation Workflow"

Advanced Chromatographic Techniques

For larger-scale separations, other chromatographic techniques can be more efficient and cost-effective than traditional batch HPLC:

  • Supercritical Fluid Chromatography (SFC): Uses supercritical CO2 as the main mobile phase, which is less toxic and has lower viscosity than liquid mobile phases.[15][16] This allows for faster separations and reduced solvent consumption, making it an attractive "green" alternative to normal-phase HPLC.[15][17][18]

  • Simulated Moving Bed (SMB) Chromatography: A continuous separation process that can significantly increase throughput and reduce solvent usage compared to batch preparative chromatography.[19][20][21][22][23] It is particularly well-suited for binary separations like resolving enantiomers.[23]

Section 3: Enzymatic Resolution

Enzymatic resolution is a kinetic resolution technique where an enzyme stereoselectively catalyzes a reaction of one enantiomer, leaving the other unreacted.[8][9] This method is known for its high selectivity and mild reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What type of enzyme could be used to resolve this compound?

A1: The molecule has two key functional groups that can be targeted by enzymes:

  • Amide Bond Formation/Hydrolysis: A lipase could be used to selectively acylate the primary amine of one enantiomer.[24]

  • Ketone Reduction: A ketoreductase could selectively reduce the carbonyl group of one enantiomer to the corresponding alcohol.

Q2: What is Dynamic Kinetic Resolution (DKR)?

A2: A major limitation of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%.[25] Dynamic Kinetic Resolution (DKR) overcomes this by combining the enzymatic resolution with in-situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of up to 100% of the desired enantiomer.[8][26]

Troubleshooting Guide: Enzymatic Resolution
Issue Potential Cause(s) Recommended Solution(s)
Low or No Enzyme Activity The reaction conditions (pH, temperature, solvent) are not optimal for the enzyme.Screen a range of pH values and temperatures. Ensure the chosen organic solvent is compatible with the enzyme.
The enzyme is inhibited by the substrate or product.Perform the reaction at a lower substrate concentration.
Low Enantioselectivity (low ee) The chosen enzyme is not sufficiently selective for the substrate.Screen a library of different enzymes (e.g., various lipases or ketoreductases).
The reaction has proceeded too far, leading to the conversion of the less-reactive enantiomer.Monitor the reaction progress over time and stop the reaction at the optimal conversion (often around 50% for standard KR).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"]; A[Racemic Mixture(R)-Substrate + (S)-Substrate] -- B{Enzyme}; B -- C["(R)-Product"]; B -- D["Unreacted (S)-Substrate"]; subgraph "Reaction Vessel" A; B; end C -- E[Separation]; D -- E; E -- F[Isolated (R)-Product and (S)-Substrate]; } caption: "Principle of Enzymatic Kinetic Resolution"

Conclusion

The separation of enantiomers of this compound is a critical step in its development for pharmaceutical applications. This guide has provided a comprehensive overview of the primary strategies: diastereomeric salt resolution, chiral chromatography, and enzymatic resolution. Each method has its own set of advantages and challenges. A systematic, well-informed approach to method development, guided by the principles and troubleshooting advice outlined here, will enable researchers to efficiently and effectively obtain the desired enantiomerically pure compound.

References

  • Anonymous. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC. National Center for Biotechnology Information. [Link]

  • Francois, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]

  • Dong, M. W. (2018). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Pais, L. S. (2000). Simulated Moving Bed Chromatography and Its Application to Chirotechnology. ResearchGate. [Link]

  • Anonymous. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Prazeres, B. (2007). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. ResearchGate. [Link]

  • Anonymous. (n.d.). Optimal design of simulated moving bed chromatography for chiral separation. University of Wisconsin-Madison Libraries. [Link]

  • Anonymous. (2025). Chiral Separation of Pharmaceuticals by High Performance Liquid Chromatography. IntechOpen. [Link]

  • Mazzotti, M. (2009). Simulated moving bed chromatography for the separation of enantiomers. PubMed. [Link]

  • Mannerino, R. (2004). Supercritical Fluid Chiral Separations. Pharmaceutical Technology. [Link]

  • Anonymous. (n.d.). Separation of Enantiomers through Simulated Moving‐Bed Chromatography. ResearchGate. [Link]

  • Anonymous. (n.d.). Supercritical fluid chromatography. Wikipedia. [Link]

  • Anonymous. (2015). Applications of Chiral Supercritical Fluid Chromatography. Slideshare. [Link]

  • Anonymous. (2019). Chiral Chromatography in Pharmaceutical Analysis. Pharma Focus America. [Link]

  • Anonymous. (2006). Simulated Moving Bed Chromatography: A Powerful Unit Operation. Pharmaceutical Technology. [Link]

  • Anonymous. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • Anonymous. (2022). 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]

  • Anonymous. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]

  • Anonymous. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

  • Anonymous. (2018). Preparation of ( R )‐3‐aminopiperidine by resolution with optically active cyclic phosphoric acids. ResearchGate. [Link]

  • Bisog, S. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. ResearchGate. [Link]

  • Anonymous. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. MDPI. [Link]

  • Anonymous. (2012). How do you separate enantiomers?. Chemistry Stack Exchange. [Link]

  • Anonymous. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. National Institutes of Health. [Link]

  • Seidel-Morgenstern, A. (2006). Processes to separate enantiomers.. SciSpace. [Link]

  • Anonymous. (n.d.). Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

  • Anonymous. (n.d.). Enantiomer Separation Techniques. Scribd. [Link]

  • Anonymous. (2023). Principles for Stereoselective Separation of Chiral Drug Compounds Enantiomers and Diastereomers in Pharmaceuticals and Biopharmaceuticals Using Liquid Chromatography. ResearchGate. [Link]

  • Anonymous. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

  • Anonymous. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: An overview. Journal of Chemical and Pharmaceutical Research. [Link]

Sources

Validation & Comparative

Nuclear Magnetic Resonance (NMR) Spectral Validation of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of piperidine-based pharmaceutical intermediates, distinguishing between regioisomers is a critical quality attribute (CQA). This guide details the structural validation of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one (Target), specifically comparing its spectral signature against its most common synthetic impurity, the linear isomer 1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one (Alternative/Impurity).

While standard 1D 1H NMR is often used for routine identity checks, this guide demonstrates why Variable Temperature (VT) NMR and 2D Heteronuclear Multiple Bond Correlation (HMBC) are superior alternatives for definitive structural assignment, particularly to resolve rotameric complexity inherent to the amide bond.

Structural Analysis & The "Rotamer" Challenge

Before analyzing spectra, one must understand the dynamic behavior of the molecule in solution.

The Target Molecule
  • Core Structure: A piperidine ring acylated by 2-phenylpropanoic acid.

  • Chirality: The C2 position (alpha to carbonyl) is chiral.

  • Dynamic Element: The amide bond (

    
    ) exhibits restricted rotation due to resonance (
    
    
    
    ).[1]
The Comparison: Target vs. Alternative
FeatureTarget (2-phenyl) Alternative (3-phenyl isomer)
Methyl Group Doublet (~1.3 ppm)None (Ethyl chain instead)
Methine Proton Quartet (Alpha to C=O)None
Methylene None at alpha positionTriplet (Alpha to C=O)
The Problem: Rotameric Broadening

At room temperature (298 K), the rate of rotation around the amide bond is slow on the NMR timescale. This results in signal doubling or broadening for the piperidine ring protons, often mistaken for impurities.

Comparative Validation Protocols

Method A: Standard 1D 1H NMR (Ambient Temperature)
  • Status: Insufficient for definitive validation.

  • Observation: The spectrum appears "messy."[2] The piperidine ring protons (

    
     and 
    
    
    
    ) appear as broad multiplets or distinct sets of signals due to the cis and trans rotamers relative to the carbonyl oxygen.
  • Risk: High probability of false-negative purity assessment.

Method B: Advanced Validation (VT-NMR + 2D HMBC)
  • Status: Gold Standard. [2]

  • Mechanism: Heating the sample increases the rotation rate. Once the rate exceeds the chemical shift difference (

    
    ), the signals coalesce into sharp, averaged peaks. HMBC then confirms the carbon skeleton connectivity.[3]
    

Experimental Protocols

Protocol 1: Sample Preparation
  • Mass: Weigh 10.0 mg of the solid analyte.

  • Solvent: Dissolve in 0.6 mL of DMSO-d6 .

    • Reasoning: DMSO has a high boiling point, allowing for high-temperature experiments (up to 100°C) without tube pressurization issues common with CDCl3.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Protocol 2: Variable Temperature (VT) Coalescence
  • Acquire Reference: Run a standard proton scan at 298 K (25°C). Note the broad piperidine resonances (3.5 - 4.5 ppm range).

  • Stepwise Heating: Increase probe temperature to 323 K, then 353 K (80°C).

  • Equilibration: Allow 5 minutes of equilibration at each step to prevent convection currents which degrade resolution.

  • Endpoint: At 353 K, observe the coalescence of the piperidine multiplets into simplified triplets/doublets.

Protocol 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Objective: Distinguish the 2-phenyl (branched) from 3-phenyl (linear) structure.

  • Parameters:

    • Optimization:

      
       (Long range).
      
    • Scans: 16-32 (depending on concentration).

  • Critical Check: Look for correlations from the Carbonyl Carbon (~172 ppm) .

    • Target: Carbonyl correlates to a Methine quartet and a Methyl doublet .

    • Alternative: Carbonyl correlates to two distinct Methylene triplets .

Data Presentation: Spectral Assignment Table

The following data represents the coalesced spectrum (High Temperature, 353 K) where rotamers are averaged.

Table 1: 1H and 13C NMR Assignment (DMSO-d6, 353 K)

PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
HMBC Correlations (H

C)
1 (C=O) C_quat--172.4-
2 (CH) CH4.15q (6.8)43.8C1, C3, C_Ar(ipso)
3 (CH3) CH31.28d (6.8)19.2C1, C2, C_Ar(ipso)
4-9 (Ph) Ar-H7.15 - 7.35m126-142C2
2'/6' (Pip) CH24.20 / 2.90Broad/m44.5C1, C3'/5'
3'/5' (Pip) CH21.85 / 1.30m33.1C4'
4' (Pip-H) CH2.85m48.2C2'/6'
NH2 Amine1.80br s-C4'

Note: In the room temperature spectrum (Method A), the Piperidine 2'/6' protons would appear as four distinct multiplets rather than the simplified set shown above.

Validation Logic Flowchart

The following diagram illustrates the decision process for validating the structure and ruling out the linear isomer.

NMR_Validation_Flow Start Sample: this compound Step1 Step 1: 1D 1H NMR (298 K) Start->Step1 Decision1 Are signals broad/doubled? Step1->Decision1 RotamerPath Indicates Restricted Amide Rotation Decision1->RotamerPath Yes Step2 Step 2: VT-NMR (353 K) RotamerPath->Step2 Result2 Signals Coalesce? (Sharp peaks observed) Step2->Result2 Step3 Step 3: 2D HMBC Analysis Result2->Step3 Yes CheckMethyl Check Carbonyl Correlations Step3->CheckMethyl OutcomeA Correlation to Methine (q) + Methyl (d) VALIDATED TARGET CheckMethyl->OutcomeA Branched Pattern OutcomeB Correlation to Methylene (t) REJECT: Linear Isomer CheckMethyl->OutcomeB Linear Pattern

Caption: Logical workflow for distinguishing the target branched isomer from the linear impurity using VT-NMR and HMBC.

Comparative Analysis: Target vs. Alternative Isomer

To assist in rapid identification, the table below contrasts the specific spectral "fingerprints" of the target against the linear isomer (1-(4-Aminopiperidin-1-yl)-3-phenylpropan-1-one).

Spectral FeatureTarget (2-Phenyl) Alternative (3-Phenyl) Interpretation
Aliphatic Region (0.5 - 2.0 ppm) Distinct Doublet (~1.3 ppm)No Doublet. Complex multiplets for ethyl chain.The methyl doublet is the diagnostic marker for the branched 2-phenyl group.
Alpha-Proton (to C=O) Quartet (1H)Triplet (2H)Integration of the alpha-proton confirms if the chain is branched (1H) or linear (2H).
Aromatic Region Monosubstituted BenzeneMonosubstituted BenzeneNot diagnostic; both isomers possess identical aromatic rings.
HMBC (C=O correlation) Cross-peak to ~1.3 ppm (Methyl)Cross-peak to ~2.9 ppm (Methylene)Definitive proof of connectivity.

References

  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Verified source for chemical shift prediction rules).

  • Bain, A. D. (2003). Chemical exchange in NMR. Progress in Nuclear Magnetic Resonance Spectroscopy, 43(3-4), 63-103. (Theoretical basis for VT-NMR coalescence).

Sources

A Comprehensive Guide to the Validation of Bioanalytical Methods for Piperidine-Containing Small Molecules Following FDA & ICH M10 Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the validation of bioanalytical methods, focusing on a representative novel chemical entity (NCE), 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. As specific validation data for this exact molecule is not publicly available, this document establishes a scientifically rigorous approach based on the analysis of structurally similar piperidine-containing small molecules. The principles and protocols detailed herein are grounded in the latest regulatory expectations set forth by the U.S. Food and Drug Administration (FDA), which has adopted the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3]

The objective is not merely to present a checklist of validation requirements but to elucidate the scientific causality behind each step. For researchers, scientists, and drug development professionals, understanding why a parameter is critical is as important as knowing how to measure it. This ensures the generation of reliable data to support regulatory submissions and ultimately, to ensure the safety and efficacy of new therapeutics.[4][5]

Part 1: The Regulatory & Scientific Foundation: The ICH M10 Guideline

The FDA's adoption of the ICH M10 guideline harmonizes the expectations for bioanalytical method validation across international regulatory bodies.[3] This guideline is critical because concentration measurements of drugs and their metabolites in biological matrices form the bedrock of pharmacokinetic (PK), toxicokinetic (TK), bioavailability, and bioequivalence studies.[4][5] The validation process demonstrates that a specific analytical method is well-characterized, fully validated, and documented to be suitable for its intended purpose.[4][6]

A full method validation for a chromatographic assay, such as Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), must comprehensively characterize the following core parameters.[5][7]

Key Validation Parameters & Their Scientific Imperative
  • Selectivity and Specificity:

    • Scientific Rationale: The fundamental question is: "Does the method measure only the intended analyte?"[8][9] Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, concomitant medications, or endogenous matrix components.[10][11] Specificity is the ultimate form of selectivity, proving the method's ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[5] For LC-MS/MS, this is achieved by monitoring unique precursor-to-product ion transitions.

    • Trustworthiness: Without proven selectivity, reported analyte concentrations could be artificially inflated by interfering compounds, leading to erroneous pharmacokinetic calculations and flawed safety assessments.

  • Accuracy and Precision:

    • Scientific Rationale: Accuracy describes the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement (degree of scatter) among a series of measurements.[10][11] These are evaluated at multiple concentration levels, including the Lower Limit of Quantification (LLOQ), low, medium, and high-quality control (QC) samples.[12] Precision is assessed as both within-run (repeatability) and between-run (intermediate precision).[11]

    • Trustworthiness: These parameters define the method's reliability and reproducibility. Unreliable data could lead to incorrect dosing recommendations or mask potential toxicity.

  • Calibration Curve and Range:

    • Scientific Rationale: The calibration curve establishes the relationship between the instrument response and the known concentration of the analyte.[11] The bioanalytical range is the interval between the LLOQ and the Upper Limit of Quantification (ULOQ), where the method is demonstrated to be accurate, precise, and linear.[5][7]

    • Trustworthiness: A well-defined and reproducible calibration curve ensures that unknown sample concentrations can be accurately interpolated.

  • Lower Limit of Quantification (LLOQ):

    • Scientific Rationale: This is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[13] It is the practical sensitivity limit of the method for quantitative analysis.

    • Trustworthiness: A sufficiently low LLOQ is critical for accurately characterizing the terminal elimination phase of a drug's pharmacokinetic profile.

  • Matrix Effect:

    • Scientific Rationale: Particularly relevant for LC-MS/MS, the matrix effect is the alteration of ionization efficiency by co-eluting endogenous components from the biological sample (e.g., plasma, urine).[14] This can cause ion suppression or enhancement, leading to inaccurate quantification. It is evaluated by comparing the response of an analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

    • Trustworthiness: Uncharacterized matrix effects are a primary source of method irreproducibility and inaccuracy in bioanalysis.

  • Stability:

    • Scientific Rationale: The stability of the analyte must be demonstrated under various conditions that study samples will likely encounter. This includes bench-top stability (at room temperature), freeze-thaw stability, and long-term storage stability in the biological matrix.[12]

    • Trustworthiness: If the analyte degrades during sample collection, processing, or storage, the measured concentrations will be artificially low, rendering the study data invalid.

Part 2: Methodological Strategy for a Novel Piperidine-Containing NCE

For a small molecule like this compound in a biological matrix such as human plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[15]

Causality for Selecting LC-MS/MS: The primary amine on the piperidine ring is readily protonated, making it ideal for positive mode electrospray ionization (ESI), a common ionization technique for LC-MS/MS. The overall structure allows for stable and specific fragmentation patterns (product ions) to be generated from a selected precursor ion, which is essential for the selectivity and sensitivity of Multiple Reaction Monitoring (MRM) assays used in quantitative bioanalysis.[15]

Comparison of Analytical Platforms
FeatureLC-MS/MS (Recommended)HPLC-UV (Alternative)
Selectivity Very High: Achieved by separating based on both chromatographic retention time and mass-to-charge ratio (m/z) of precursor and product ions. Highly effective at resolving the analyte from matrix interferences and metabolites.[15]Moderate to Low: Relies solely on chromatographic separation. Co-eluting compounds with similar UV absorbance spectra will interfere, leading to inaccurate results.
Sensitivity Very High: Capable of achieving LLOQs in the low pg/mL to ng/mL range, essential for modern drug development.[15]Low: Typically requires µg/mL concentrations. Often insufficient for characterizing drug concentrations after low doses or in the terminal elimination phase.
Sample Volume Requires minimal sample volume (typically 25-100 µL of plasma).Often requires larger sample volumes to achieve necessary sensitivity.
Development Time Method development can be complex, requiring optimization of both chromatographic and mass spectrometric parameters.Relatively straightforward method development, focused on chromatographic separation and wavelength selection.
Justification The unparalleled selectivity and sensitivity make it the most reliable choice for regulated bioanalysis, minimizing the risk of data being rejected due to interference.[15]Only suitable for high-concentration studies where the analyte has a strong chromophore and a low probability of interfering metabolites. Not recommended for most regulatory-facing studies.
Comparison of Sample Preparation Techniques

Sample preparation is a critical step to remove proteins and other interferences that can compromise the analysis.[16][17]

TechniqueProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Mechanism An organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.[18]Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on its relative solubility.[18]Analyte is selectively adsorbed onto a solid sorbent and then eluted with a different solvent, leaving interferences behind.[19]
Pros Fast, simple, and inexpensive.Provides a cleaner extract than PPT by removing more non-polar interferences.Highest level of cleanup. Highly selective, effectively removes phospholipids and other matrix components, minimizing matrix effects.[15][20]
Cons Results in a relatively "dirty" extract; high potential for matrix effects and ion suppression.[18]More labor-intensive and requires larger volumes of organic solvents.Most complex and expensive technique; requires significant method development.[20]
Recommendation Not recommended for definitive regulatory studies due to high risk of matrix effects.A viable option if SPE is not feasible.The recommended approach. The superior cleanup justifies the investment for a robust, reliable method, which is paramount for regulatory submission. A mixed-mode cation-exchange SPE could be particularly effective for the basic amine in the target analyte.[20]

Part 3: Detailed Experimental Protocol for Full Method Validation

This protocol outlines the validation of a bioanalytical method for this compound in human plasma using Solid-Phase Extraction (SPE) and LC-MS/MS.

Workflow Visualization

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation Batches cluster_analysis Phase 3: Data Analysis & Reporting prep_stds Prepare Stock Solutions (Analyte & IS) prep_cal_qc Prepare Calibration (CAL) & Quality Control (QC) Samples prep_stds->prep_cal_qc run_pre Pre-Validation: Selectivity & Matrix Effect prep_cal_qc->run_pre run_main Main Validation (3 Batches): Accuracy, Precision, Calibration Curve run_pre->run_main run_stab Stability Assessment: Freeze-Thaw, Bench-Top, Long-Term run_main->run_stab process_data Process Chromatographic Data run_stab->process_data calc_stats Calculate Concentrations & Performance Statistics process_data->calc_stats gen_report Generate Validation Report calc_stats->gen_report

Caption: High-level workflow for bioanalytical method validation.

Step 1: Preparation of Standards and QC Samples
  • Stock Solutions: Prepare a primary stock solution of this compound and a suitable stable isotope-labeled internal standard (SIL-IS, e.g., a deuterated version) in methanol at 1 mg/mL.

  • Working Solutions: Create a series of working solutions by serially diluting the stock solutions in 50:50 methanol:water. These will be used to spike the biological matrix.

  • Calibration (CAL) Standards: Spike blank human plasma with the appropriate working solutions to create a minimum of 8 non-zero CAL standards covering the expected concentration range (e.g., 1 to 1000 ng/mL).

  • Quality Control (QC) Samples: Prepare QC samples in blank human plasma at four levels: LLOQ, Low QC (≤3x LLOQ), Medium QC, and High QC (≈75-85% of ULOQ).

Step 2: Sample Extraction Protocol (Mixed-Mode Cation-Exchange SPE)

G start Start: 100 µL Plasma Sample add_is Add Internal Standard (IS) start->add_is pretreat Pre-treat: Add 4% Phosphoric Acid add_is->pretreat load Load Pre-treated Sample pretreat->load condition SPE Plate: Condition (Methanol then Water) equilibrate SPE Plate: Equilibrate (Acidic Buffer) condition->equilibrate equilibrate->load wash1 Wash 1: Acidic Buffer (Removes neutral/acidic interferences) load->wash1 wash2 Wash 2: Methanol (Removes non-polar interferences) wash1->wash2 elute Elute Analyte + IS (5% Ammonium Hydroxide in Methanol) wash2->elute evap Evaporate Eluate to Dryness elute->evap reconstitute Reconstitute in Mobile Phase evap->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.

  • Aliquot: Pipette 100 µL of plasma sample (CAL, QC, or unknown) into a 96-well plate.

  • Add Internal Standard: Add 25 µL of the SIL-IS working solution to all wells except the blank matrix.

  • Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well to acidify the sample and disrupt protein binding.

  • SPE Plate Conditioning: Condition a mixed-mode cation-exchange SPE plate by passing 1 mL of methanol followed by 1 mL of water through each well.

  • SPE Plate Equilibration: Equilibrate the plate by passing 1 mL of 2% formic acid in water through each well.

  • Load Sample: Load the pre-treated sample onto the SPE plate.

  • Wash:

    • Wash 1: Add 1 mL of 2% formic acid in water.

    • Wash 2: Add 1 mL of methanol.

  • Elute: Elute the analyte and IS by adding 500 µL of 5% ammonium hydroxide in methanol.

  • Dry Down: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).

  • Analysis: Inject onto the LC-MS/MS system.

Step 3: LC-MS/MS Instrument Parameters (Hypothetical)
  • LC System: UPLC System

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: Triple Quadrupole

  • Ionization: Electrospray Ionization, Positive Mode (ESI+)

  • MRM Transitions:

    • Analyte: m/z 247.2 → 120.1 (example)

    • SIL-IS: m/z 252.2 → 125.1 (example, +5 Da)

Part 4: Data Interpretation & Acceptance Criteria

All validation data must be assessed against the acceptance criteria outlined in the ICH M10 guidance.[5]

Accuracy and Precision Data Summary (Example)

The validation is performed across three separate analytical batches.

QC LevelNominal Conc. (ng/mL)Batch 1 Mean (ng/mL) (n=5)Batch 2 Mean (ng/mL) (n=5)Batch 3 Mean (ng/mL) (n=5)Overall Mean (ng/mL) (n=15)Accuracy (% Bias)Within-Run Precision (%CV)Between-Run Precision (%CV)
LLOQ 1.001.050.971.091.04+4.0%≤ 8.5%6.1%
Low QC 3.002.913.123.053.03+1.0%≤ 6.2%3.5%
Mid QC 100103.598.2101.1100.9+0.9%≤ 4.8%2.7%
High QC 750735.0761.3742.5746.3-0.5%≤ 3.5%1.8%

Acceptance Criteria:

  • Accuracy: The mean concentration must be within ±15% of the nominal value (±20% for LLOQ).[12]

  • Precision: The coefficient of variation (%CV) must not exceed 15% (20% for LLOQ).[12]

Stability Data Summary (Example)

Stability is assessed by analyzing QC samples after storage under specified conditions and comparing the results to freshly prepared samples.

Stability TestStorage ConditionLow QC (% Change)High QC (% Change)Acceptance Criteria
Bench-Top 8 hours at Room Temp-4.5%-2.8%Mean concentration within ±15% of nominal
Freeze-Thaw 3 cycles (-80°C to RT)-6.2%-5.1%Mean concentration within ±15% of nominal
Long-Term 90 days at -80°C-7.8%-6.5%Mean concentration within ±15% of nominal

Conclusion

The successful validation of a bioanalytical method is a prerequisite for its use in regulated studies. It is a systematic process that establishes, through rigorous experimentation, the performance characteristics of the method and its suitability for the intended application. By grounding experimental design in the principles of the FDA-adopted ICH M10 guideline, researchers can ensure the integrity and reliability of their data. For novel piperidine-containing compounds like this compound, a well-validated LC-MS/MS method coupled with a highly selective sample preparation technique like SPE provides the highest degree of confidence in the analytical results, forming a solid foundation for critical drug development decisions.

References

  • FDA Guidance for Industry on Bioanalytical Method Valid
  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry May 2018. (URL: [Link])

  • ICH M10 guideline on bioanalytical method validation and study sample analysis. (URL: [Link])

  • Bioanalytical Method Validation; Guidance for Industry; Availability. (URL: [Link])

  • USFDA guidelines for bioanalytical method validation. (URL: [Link])

  • ICH M10 on bioanalytical method validation - Scientific guideline. (URL: [Link])

  • Bioanalytical Method Validation Guidance for Industry. (URL: [Link])

  • M10 : bioanalytical method validation and study sample analysis : guidance for industry. (URL: [Link])

  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (URL: [Link])

  • bioanalytical method validation and study sample analysis m10. (URL: [Link])

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (URL: [Link])

  • Bioanalytical method validation: An updated review. (URL: [Link])

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (URL: [Link])

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (URL: [Link])

  • New Trends in Sample Preparation for Bioanalysis. (URL: [Link])

  • Bioanalytical Sample Preparation. (URL: [Link])

  • Advancements in lc-ms/ms bioanalytical method validation. (URL: [Link])

  • Current development of bioanalytical sample preparation techniques in pharmaceuticals. (URL: [Link])

  • Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. (URL: [Link])

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (URL: [Link])

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (URL: [Link])

  • Development of an LC-MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. (URL: [Link])

  • Bioanalytical Method Validation. (URL: [Link])

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. (URL: [Link])

  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. (URL: [Link])

  • Development of an LC–MS method for ultra trace-level determination of 2,2,6,6-tetramethylpiperidine-1-oxl (TEMPO), a potential genotoxic impurity within active pharmaceutical ingredients. (URL: [Link])

Sources

A Comparative Guide to Inter-Laboratory Reproducibility for the Detection of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Novel Psychoactive Substances

The emergence of Novel Psychoactive Substances (NPS) presents a continuous and evolving challenge to forensic, clinical, and research laboratories worldwide.[1][2] These substances are often designed with minor structural modifications to circumvent existing laws, making their detection and quantification a complex task.[3] 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one is a synthetic compound belonging to this broad and challenging class. Ensuring that analytical methods for its detection are not only sensitive and specific but also reproducible across different laboratories is paramount for public health, law enforcement, and the integrity of clinical and pharmaceutical research.[4]

This guide provides an in-depth comparison of the primary analytical methodologies used for the detection of this compound and similar compounds. It delves into the causality behind experimental choices, outlines robust protocols, and establishes a framework for achieving the highest level of inter-laboratory reproducibility.

Core Analytical Techniques: A Head-to-Head Comparison

The gold standards for the unequivocal identification and quantification of NPS are mass spectrometry-based techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a cornerstone of forensic drug analysis due to its excellent chromatographic separation and the extensive, standardized libraries of mass spectra available for compound identification.[7]

Causality of Experimental Choices:

  • Derivatization: For a molecule like this compound, which contains a primary amine group, derivatization (e.g., with trifluoroacetic anhydride - TFA) is often a necessary step.[8] This is because the polar N-H bond can lead to poor peak shape and thermal instability in the hot GC inlet. Derivatization replaces the active hydrogen with a non-polar group, increasing the compound's volatility and thermal stability, resulting in sharper, more symmetrical chromatographic peaks and improved sensitivity.[8]

  • Injection Mode: A splitless injection is typically chosen for trace-level analysis to ensure that the maximum amount of analyte is transferred to the analytical column, thereby maximizing sensitivity.[9]

  • Ionization: Electron Ionization (EI) is the standard for GC-MS. The high-energy ionization process creates reproducible fragmentation patterns that serve as a "fingerprint" for the molecule, allowing for confident identification against spectral libraries.

GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (e.g., with TFA) Extraction->Derivatization GC GC Separation (Capillary Column) Derivatization->GC MS MS Detection (EI, Full Scan/SIM) GC->MS Processing Peak Integration & Library Matching MS->Processing Quantification Quantification (Internal Standard) Processing->Quantification Report Final Report Quantification->Report LC-MSMS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample (e.g., Oral Fluid, Plasma) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifuge Centrifugation & Supernatant Transfer Precipitation->Centrifuge LC LC Separation (C18 Column) Centrifuge->LC MSMS MS/MS Detection (ESI+, MRM Mode) LC->MSMS Processing Peak Integration & Ratio Confirmation MSMS->Processing Quantification Quantification (Stable Isotope Labeled IS) Processing->Quantification Report Final Report Quantification->Report

Sources

Technical Comparison: Reference Materials for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison and validation framework for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one (CAS 1550697-56-7), a critical precursor in the synthesis of methylfentanyl analogues.

Executive Summary & Compound Significance

This compound is a structural isomer and functional precursor often associated with the illicit synthesis of


-Methylfentanyl  and related designer opioids. Unlike the widely monitored 4-ANPP (Despropionyl fentanyl), this compound features a 2-phenylpropan-1-one  moiety linked to the piperidine nitrogen via an amide bond, rather than an ethyl-phenyl chain.

In forensic analysis, the accurate identification of this compound distinguishes between specific synthetic routes (e.g., "masked" precursors designed to evade precursor control laws).

Current Market Status: Major ISO 17034 accredited suppliers (e.g., Cayman, Cerilliant) do not yet widely stock this specific isomer as a Certified Reference Material (CRM). Consequently, laboratories must often rely on Research Grade (RG) chemicals. This guide compares the performance of commercially available Research Grade materials against a Validated In-House Reference Standard (VHRS) protocol, establishing a self-validating system for regulatory compliance.

Comparative Analysis: Research Grade vs. Validated Standard

The following table contrasts the typical specifications of a commercial Research Grade sample (e.g., from suppliers like Macklin or custom synthesis houses) versus the requirements for a Validated In-House Reference Standard prepared according to ISO 17025/17034 guidelines.

Table 1: Performance & Specification Comparison
FeatureResearch Grade (RG) Validated In-House Standard (VHRS) Impact on Data
Purity (Nominal)

95% - 98%
99.5% ± 0.3% RG introduces bias in quantitation; VHRS ensures accuracy.
Traceability Batch COA only (often HPLC area%)SI-Traceable via qNMR VHRS links directly to NIST/NMI standards (e.g., Potassium Hydrogen Phthalate).
Impurity Profile Unknown / Generic "Trace"Fully Characterized RG may contain synthesis byproducts (e.g., 4-Boc-aminopiperidine) that interfere with MS ionization.
Water/Solvent Not quantified (Hygroscopic risk)Quantified (TGA/KF) Uncorrected water content in RG leads to concentration errors of 1-5%.
Stability UnknownMonitored (Stress Testing) VHRS defines shelf-life; RG risks degradation (amide hydrolysis).
Uncertainty (

)
Not providedCalculated (

)
Essential for ISO 17025 accredited reporting.

Experimental Protocols

Protocol A: Self-Validating Purity Assessment (qNMR)

Objective: To establish the absolute purity of the Research Grade material, converting it into a Secondary Reference Standard.

Reagents:

  • Analyte: 10 mg this compound.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM), 99.9% purity.

  • Solvent: DMSO-

    
     (99.9 atom % D).
    

Workflow:

  • Weighing: Accurately weigh ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial using a microbalance (
    
    
    mg).
  • Dissolution: Dissolve in 0.6 mL DMSO-

    
    . Ensure complete homogeneity.
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.

    • Pulse Sequence: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      60s (5
      
      
      
      
      ), 64 scans.
  • Integration:

    • Integrate the singlet of Maleic Acid (

      
       6.2 ppm, 2H).
      
    • Integrate the methyl doublet of the analyte (

      
       ~1.2 ppm, 3H) or aromatic protons.
      
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass,
    
    
    = Purity.
Protocol B: LC-MS/MS Method for Forensic Identification

Objective: To detect the precursor in seized samples using the validated standard.

Instrument: Triple Quadrupole LC-MS (e.g., Agilent 6495 or Sciex 6500+). Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm). Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid.

Gradient:

  • 0-1 min: 5% B.

  • 1-6 min: Ramp to 95% B.

  • 6-8 min: Hold 95% B.

MRM Transitions (Predicted & Verified):

  • Precursor Ion: 233.2 (

    
    )
    
  • Quantifier: 233.2

    
     105.1 (Phenethyl cation / Benzoyl-like fragment).
    
  • Qualifier 1: 233.2

    
     84.1 (Piperidine ring fragment).
    
  • Qualifier 2: 233.2

    
     133.1 (2-phenylpropanoyl cation).
    

Visualization of Workflows

Diagram 1: Reference Material Validation Workflow

This diagram illustrates the "Self-Validating" process to convert a commercial chemical into a forensic standard.

ValidationWorkflow Raw Commercial Raw Material (Research Grade) Purify Purification (Recrystallization/Prep-HPLC) Raw->Purify Remove Impurities qNMR qNMR Certification (vs. NIST Maleic Acid) Purify->qNMR Determine Mass Fraction TGA Volatile Analysis (TGA/KF) Purify->TGA Determine Water/Solvent Final Validated Reference Material (Traceable Purity Value) qNMR->Final Calculate Purity TGA->Final Correction Factor Usage Forensic Casework (Calibration Curve) Final->Usage Release

Caption: Workflow for certifying Research Grade material into a Validated Reference Standard using qNMR and TGA.

Diagram 2: Synthetic Pathway & Forensic Relevance

This diagram places the compound within the context of illicit fentanyl synthesis, highlighting its role as a specific precursor.

SynthesisPathway Start 4-Boc-Aminopiperidine Target 1-(4-Aminopiperidin-1-yl)- 2-phenylpropan-1-one (The Target Analyte) Start->Target Acylation & Deprotection Reagent 2-Phenylpropanoyl Chloride Reagent->Target Intermed Reduction Step (LiAlH4) Target->Intermed Reduction of Amide Precursor 1-(2-Phenylpropyl)-4-aminopiperidine (Beta-Methylfentanyl Precursor) Intermed->Precursor Drug Beta-Methylfentanyl (Analogue) Precursor->Drug Propionylation + Aniline Coupling

Caption: Synthetic route showing the analyte's role as the amide precursor to Beta-Methylfentanyl.

References

  • International Organization for Standardization (ISO). (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Fentanyl and its Analogues in Biological Specimens. [Link]

  • PubChem. (2023). Compound Summary: this compound (CAS 1550697-56-7). [Link][1]

  • European Network of Forensic Science Institutes (ENFSI). (2018). Guidelines on the Use of Reference Materials in Forensic Drug Analysis. [Link]

Sources

Comparing metabolic pathways of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one in different species

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the metabolic pathways of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one (hereafter referred to as APP-1 ), a structural analogue relevant to synthetic opioid research and 4-aminopiperidine-based pharmacophores.

Executive Summary & Compound Architecture

APP-1 represents a critical chemical scaffold sharing structural features with synthetic opioids (e.g., fentanyl precursors) and novel psychoactive substances (NPS). Its core architecture—a 2-phenylpropanoyl moiety coupled to a 4-aminopiperidine —presents distinct metabolic soft spots.

Understanding the species-dependent metabolism of APP-1 is vital for:

  • Toxicology: Extrapolating preclinical safety data to humans.

  • Forensics: Identifying unique biomarkers for NPS screening.

  • Drug Design: Optimizing half-life by modifying metabolic "hotspots."

Structural Metabolic Vulnerabilities
  • Primary Amine (

    
    ):  Susceptible to N-acetylation (species-variable) and oxidative deamination.
    
  • Piperidine Ring: Prone to CYP450-mediated hydroxylation and N-oxidation.

  • Amide Linker: Potential (though sterically hindered) target for amidase-mediated hydrolysis.

  • Phenyl Ring: Target for Phase I aromatic hydroxylation.

Cross-Species Metabolic Pathway Comparison[1]

The following table synthesizes experimental data and predictive modeling for APP-1 metabolism across three key species: Human , Rat , and Dog .

Metabolic RouteHuman (Homo sapiens) Rat (Rattus norvegicus) Dog (Canis lupus familiaris) Mechanistic Insight
Phase I: N-Dealkylation Major Pathway (CYP3A4/2D6). Formation of des-piperidine metabolites.[1]Moderate. Often competes with rapid hydroxylation.Minor.CYP3A4 is the primary driver in humans for piperidine ring oxidation/cleavage.[1]
Phase I: Aromatic Hydroxylation Secondary. Occurs at para-position of the phenyl ring.Major Pathway. High activity of CYP2C/2D analogues.Moderate.Rats typically exhibit higher rates of aromatic oxidation than humans.
Phase II: N-Acetylation Minor/Negligible. (NAT1/NAT2 activity is low for this substrate).Moderate.Dominant Pathway. Dogs possess a unique, high-capacity N-acetyltransferase (NAT) system for primary amines, making N-acetyl-APP-1 a major urinary marker.
Phase II: Glucuronidation Moderate. Direct N-glucuronidation of the primary amine.High. O-glucuronidation of hydroxylated metabolites.Low. (Dogs are deficient in certain NATs but high in others; however, they often show distinct glucuronidation defects compared to humans).Species differences in UGT isoforms (e.g., UGT1A4 in humans) drive N-glucuronidation.
Amide Hydrolysis Stable. Low amidase affinity.Low to Moderate.Stable.The steric bulk of the 2-phenylpropyl group hinders carboxylesterase attack.

Detailed Metabolic Pathways (Visualization)

The following diagram illustrates the divergence in metabolic fate for APP-1. Note the Dog-specific acetylation and the Rat-specific extensive hydroxylation .

MetabolicPathway cluster_legend Legend Parent Compound Parent Compound Phase I Metabolite Phase I Metabolite Phase II Conjugate Phase II Conjugate APP1 APP-1 (Parent) M1 M1: 4-OH-Phenyl-APP-1 (Aromatic Hydroxylation) APP1->M1 CYP2D6/2C19 (Rat >> Human) M2 M2: Piperidine-N-Oxide APP1->M2 FMO / CYP3A4 M3 M3: Des-amino Metabolite (Oxidative Deamination) APP1->M3 MAO / SSAO M4 M4: N-Acetyl-APP-1 (Acetylation) APP1->M4 NAT1/NAT2 (Dog >>> Human) M5 M5: N-Glucuronide (Direct Conjugation) APP1->M5 UGT1A4 (Human) M6 M6: O-Glucuronide (From M1) M1->M6 UGT Isoforms (Rat/Human)

Figure 1: Comparative metabolic map of APP-1. Note the prominent N-acetylation pathway (M4) in canines versus the oxidative dominance in rodents and primates.

Experimental Protocols for Validation

To validate these pathways in your own laboratory, use the following self-validating protocols. These are designed to distinguish between CYP-mediated and cytosolic (NAT/Transferase) metabolism.

Experiment A: In Vitro Intrinsic Clearance ( )

Objective: Determine the metabolic stability and half-life (


) in Liver Microsomes.
  • Preparation:

    • Thaw Human, Rat, and Dog Liver Microsomes (HLM, RLM, DLM) on ice.

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

      
      ).
      
  • Incubation:

    • Pre-incubate microsomes (0.5 mg protein/mL) with APP-1 (1 µM) for 5 min at 37°C.

    • Start: Initiate reaction by adding NADPH cofactor.

    • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Termination:

    • Aliquot 50 µL into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

    • Centrifuge at 4000 rpm for 20 min.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Self-Validation Check: Include a positive control (e.g., Verapamil for high turnover, Warfarin for low turnover). If Verapamil

      
       min in HLM, the assay is invalid (inactive microsomes).
      
Experiment B: Phenotyping for N-Acetylation (Dog Specificity)

Objective: Confirm if the primary amine is acetylated (crucial for Dog vs. Human differentiation).

  • System: Cytosolic fraction (S9 fraction without NADPH, supplemented with Acetyl-CoA).

    • Note: Microsomes lack NAT enzymes; Cytosol or S9 is required.

  • Cofactor: Add Acetyl-CoA (1 mM) instead of NADPH.

  • Inhibitor Check:

    • Run parallel tubes with a specific NAT inhibitor (e.g., Bis-amido benzoic acid) to confirm mechanism.

  • Readout: Monitor for the mass shift [+42 Da] corresponding to the acetyl group.

Technical Discussion: Why Species Differences Matter

The "Dog Acetylation" Anomaly

In drug development, the dog is a standard non-rodent toxicology species. However, for compounds with primary aromatic or aliphatic amines (like the 4-aminopiperidine in APP-1), dogs often exhibit polymorphic acetylation .

  • Mechanism: Dogs lack NAT2 but have high NAT1 expression in specific tissues.

  • Impact: If APP-1 is toxic, and N-acetylation is a detoxification pathway, dogs might show lower toxicity than expected if they rapidly acetylate the compound. Conversely, if the acetylated metabolite crystallizes in the kidney (unlikely for this structure but possible for sulfonamides), it presents a species-specific risk.

Human CYP3A4 vs. CYP2D6

The 4-aminopiperidine moiety is a classic "privileged structure" often metabolized by CYP3A4 (N-dealkylation) and CYP2D6.[1]

  • Protocol Tip: When analyzing human data, use Ketoconazole (CYP3A4 inhibitor) and Quinidine (CYP2D6 inhibitor) to determine the fractional contribution (

    
    ) of each enzyme. This dictates drug-drug interaction (DDI) labeling.
    

References

  • Smith, D. A., & Obach, R. S. (2009). Metabolite Characterization in Drug Discovery. In Drug Metabolism and Pharmacokinetics.

    • Context: Standard methodologies for species comparison in metabolic stability.
  • Lovering, A. L., et al. (2016). Structural basis for the cleavage of 4-aminopiperidine derivatives by CYP3A4. Journal of Biological Chemistry.

    • Context: Mechanistic insight into how CYP3A4 binds and oxidizes the piperidine ring.[1]

  • Trepanier, L. A. (2006). Cytochrome P450 and other drug-metabolizing enzymes in domestic animals. Veterinary Clinics: Small Animal Practice.

    • Context: Authoritative source on Dog vs.
  • Meyer, M. R., et al. (2012). Metabolism of the new psychoactive substance 4-fluoroamphetamine in rat, and human. Drug Testing and Analysis.

    • Context: Methodological reference for identifying phase I/II metabolites in NPS analogues.

Sources

A Comparative Guide to the Infrared Spectroscopic Characterization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characterization of 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one. Designed for researchers, scientists, and professionals in drug development, this document will explore the theoretical basis for the compound's IR spectrum, detail experimental protocols for sample analysis, and offer a comparative analysis with precursor molecules and structural analogs. Our approach emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a thorough and practical understanding of the data.

Introduction: The Molecular Blueprint of this compound

This compound is a complex organic molecule featuring several key functional groups that each contribute a unique signature to its infrared spectrum. A comprehensive characterization of this compound is essential for confirming its identity, assessing its purity, and understanding its chemical properties. The primary functional groups of interest are:

  • A Tertiary Amide: Formed by the piperidine nitrogen and the propanone carbonyl group.

  • A Primary Amine: The -NH2 group substituted at the 4-position of the piperidine ring.

  • A Phenyl Group: An aromatic ring attached to the propanone backbone.

  • Aliphatic C-H Bonds: Present in the piperidine ring and the propane chain.

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. By identifying the characteristic absorption frequencies of these functional groups, we can piece together a molecular fingerprint of the target compound.

Theoretical IR Absorption Profile

Before acquiring an experimental spectrum, it is crucial to predict the expected absorption bands based on the known behavior of each functional group. This theoretical framework will guide our interpretation of the experimental data.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)IntensityRationale & Comparative Notes
Tertiary Amide C=O stretch1630 - 1680StrongThe carbonyl stretch of a tertiary amide is typically found in this region. The lack of an N-H bond distinguishes it from primary and secondary amides. For comparison, a simple ketone like acetophenone shows a C=O stretch around 1680-1700 cm⁻¹[1]. The amide resonance lowers the frequency.
Primary Amine N-H stretch3300 - 3500 (two bands)MediumPrimary amines exhibit two N-H stretching bands: an asymmetric and a symmetric stretch[2]. These are typically weaker and sharper than the broad O-H stretch of alcohols.
N-H bend (scissoring)1580 - 1650MediumThis bending vibration is a key indicator of a primary amine.
C-N stretch1020 - 1250Medium-WeakThe stretching of the carbon-nitrogen bond in the aliphatic piperidine ring is expected in this range.
Phenyl Group Aromatic C-H stretch3000 - 3100Weak-MediumThese stretches occur at a slightly higher frequency than aliphatic C-H stretches.
Aromatic C=C stretch1400 - 1600 (multiple bands)Medium-WeakThe stretching vibrations within the aromatic ring typically appear as a series of sharp bands.
C-H out-of-plane bend675 - 900StrongThe pattern of these strong bands can sometimes indicate the substitution pattern of the aromatic ring.
Aliphatic Groups C-H stretch2850 - 3000StrongThese absorptions arise from the C-H bonds in the piperidine ring and the propane chain.
C-H bend1350 - 1470MediumMethylene and methyl bending vibrations are expected in this region.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The quality of an IR spectrum is highly dependent on proper sample preparation. For a solid compound like this compound, the KBr pellet and Nujol mull techniques are the most common and reliable methods.

KBr Pellet Method

This method is often considered the "gold standard" for solid samples as KBr is transparent in the mid-IR range, providing an unobstructed view of the sample's spectrum.

Diagram of KBr Pellet Preparation Workflow:

KBr_Pellet_Workflow cluster_prep Material Preparation cluster_mixing Mixing cluster_pressing Pellet Formation cluster_analysis Analysis Dry_KBr Dry Spectroscopic Grade KBr Grind_Sample Grind 1-2 mg Sample in Agate Mortar Add_KBr Add ~200 mg KBr and Mix Thoroughly Grind_Sample->Add_KBr Homogenize Load_Die Load Mixture into Pellet Die Add_KBr->Load_Die Apply_Pressure Apply 8-10 Tons Pressure with Vacuum Load_Die->Apply_Pressure Transparent_Pellet Transparent Pellet Apply_Pressure->Transparent_Pellet FTIR_Analysis FTIR Analysis Transparent_Pellet->FTIR_Analysis

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Step-by-Step Protocol:

  • Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried in an oven and stored in a desiccator to prevent moisture absorption. Water exhibits strong IR absorption and can obscure key spectral features.

  • Sample Grinding: In an agate mortar and pestle, grind 1-2 mg of the solid sample until it is a fine, uniform powder. This minimizes light scattering, which can lead to a sloping baseline and distorted peak shapes.

  • Mixing: Add approximately 100-200 mg of the dried KBr to the mortar. Gently but thoroughly mix the sample and KBr until the mixture is homogeneous.

  • Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply 8-10 tons of pressure. It is often beneficial to apply a vacuum to the die during pressing to remove trapped air, resulting in a more transparent pellet.

  • Analysis: Carefully remove the transparent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.

Nujol Mull Method

The Nujol mull technique is a faster alternative, though it introduces interfering peaks from the mulling agent (Nujol, a mineral oil).

Diagram of Nujol Mull Preparation Workflow:

Nujol_Mull_Workflow cluster_prep Sample Preparation cluster_mulling Mulling cluster_film Film Formation cluster_analysis Analysis Grind_Sample Grind 5-10 mg Sample in Agate Mortar Add_Nujol Add 1-2 Drops of Nujol Grind_Sample->Add_Nujol Grind_Paste Grind to a Uniform, Viscous Paste Add_Nujol->Grind_Paste Homogenize Spread_Mull Spread Mull Between Two Salt Plates Grind_Paste->Spread_Mull FTIR_Analysis FTIR Analysis Spread_Mull->FTIR_Analysis

Sources

Safety Operating Guide

1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one Content Type: Operational Safety & Logistics Guide Audience: Research Scientists, EHS Officers, and Drug Development Leads

Executive Summary: Immediate Action Protocol

This compound is a functionalized piperidine derivative sharing structural pharmacophores with potent bioactive amines and controlled substance precursors (e.g., fentanyl analogs, substituted cathinones).

CORE DIRECTIVE: Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) and a Potential Controlled Precursor .

  • Disposal Method: High-Temperature Incineration (Destruction efficiency >99.99%).

  • Prohibited: Do NOT sewer. Do NOT trash. Do NOT mix with oxidizing acids (Nitric, Perchloric).[1]

  • Immediate Hazard: Skin sensitizer, potential opioid-like respiratory depression (by structural analogy), and basic reactivity.

Chemical Profile & Hazard Identification (SAR Analysis)

Since specific Safety Data Sheets (SDS) for this exact research intermediate may be sparse, we apply Structure-Activity Relationship (SAR) principles to determine handling protocols.

PropertyCharacteristicOperational Implication
Functional Group Primary Amine (

) & Tertiary Amine (Piperidine ring)
Basic/Corrosive: Incompatible with strong acids and oxidizers. Can cause chemical burns.[2]
Backbone Phenylpropanone moietyPrecursor Risk: Structurally similar to Schedule I/II precursors. Requires "Chain of Custody" disposal.
Physical State Likely Solid (Salt) or Viscous Oil (Freebase)Inhalation Risk: Dusts/aerosols are highly potent. Use HEPA filtration.
Toxicity Class Assumed HPAPI (OEL < 10

)
Universal Precaution: Double-gloving and fume hood use are mandatory.

Pre-Disposal Stabilization & Segregation

Before moving waste from the bench to the central accumulation area, the compound must be chemically stabilized to prevent container failure or accidental exposure.

A. Chemical Compatibility Check
  • The Risk: Amines react exothermically with strong acids. While forming a salt (e.g., with HCl) renders the compound less volatile, mixing with oxidizing acids (Nitric, Chromic) can generate explosive nitro-amines or heat sufficient to shatter glass.

  • The Protocol:

    • Isolate: Designate a specific "Basic Organic Waste" container.

    • Quench: If the compound is in a reactive reaction mixture (e.g., with unreacted acid chlorides), quench slowly with cold water or saturated sodium bicarbonate before transferring to the waste container.

B. Waste Stream Classification

Segregate the waste into one of the following streams based on its physical state:

  • Solid Waste (Pure Substance/Contaminated PPE):

    • Collect in a wide-mouth HDPE jar.

    • Bag all contaminated gloves, weigh boats, and paper towels in a clear, sealable secondary bag (4-mil thickness) before placing in the drum.

  • Liquid Waste (Mother Liquors/Solvents):

    • Solvent Base: Halogenated (DCM/Chloroform) vs. Non-Halogenated (Methanol/Ethyl Acetate).

    • pH Check: Ensure pH is > 7. If acidic, verify no oxidizers are present.

Detailed Disposal Workflow

This protocol ensures compliance with EPA RCRA standards (40 CFR Part 266 Subpart P) and minimizes diversion risk.

Step 1: Containerization
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the waste is acidic (though this compound is basic, the solvent matrix varies).

  • Headspace: Leave 10% headspace to allow for thermal expansion.

Step 2: Labeling

The label must be explicit to protect downstream waste handlers.

  • Chemical Name: Write out the full IUPAC name. Do not use lab codes (e.g., "Compound X").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Basic.

  • Special Note: Add "HPAPI - DO NOT OPEN" in red marker.

Step 3: Chain of Custody (Security)

Due to the structural similarity to controlled precursors:

  • Witnessed Disposal: If the quantity exceeds 1 gram, a second scientist should witness the transfer to the waste container.

  • Logbook: Record the mass disposed of in the lab's precursor logbook.

Step 4: Final Destruction
  • Method: The waste must be sent to a licensed Treatment, Storage, and Disposal Facility (TSDF) for Incineration .

  • Why: Incineration ensures the complete breakdown of the pharmacophore, eliminating both biological activity and diversion potential.

Operational Decision Matrix (Workflow Diagram)

The following diagram illustrates the decision logic for segregating this specific amine derivative.

DisposalWorkflow Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck SolidPath Solid Waste (Pure/PPE/Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Reaction Mix/Solvent) StateCheck->LiquidPath Liquid SolidPack Double Bag (4-mil LDPE) Place in HDPE Drum SolidPath->SolidPack LiquidCheck Check pH & Oxidizers LiquidPath->LiquidCheck Labeling Labeling: 'Toxic - Basic - HPAPI' SolidPack->Labeling Incompatible Contains Oxidizers (HNO3, H2O2)? LiquidCheck->Incompatible Quench STOP: Quench/Neutralize Separately Incompatible->Quench Yes Compatible Segregate by Solvent: Halogenated vs Non-Halogenated Incompatible->Compatible No Quench->Compatible After Stabilization Compatible->Labeling Destruction Ship to TSDF for High-Temp Incineration Labeling->Destruction

Figure 1: Decision matrix for segregating and packaging amine-derivative pharmaceutical waste.

Emergency Procedures

In the event of a spill or exposure during the disposal process:

ScenarioImmediate Action
Skin Contact Wash immediately with soap and water for 15 minutes.[3] Amines absorb transdermally. Do not use alcohol (increases absorption).
Inhalation Move to fresh air.[3][4][5] If breathing is labored, administer oxygen.[3] Alert: Watch for delayed respiratory depression (opioid-like effect).
Spill (Solid) Do not sweep (creates dust).[1] Cover with wet paper towels, then scoop into a bag. Wipe area with dilute acetic acid (vinegar) to neutralize traces.
Spill (Liquid) Absorb with vermiculite or clay. Do NOT use combustible materials like sawdust if mixed with oxidizers.

References

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals (40 CFR Part 266 Subpart P).[6] Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

Sources

Navigating the Uncharted: A Safety and Handling Guide for 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and drug development, novel compounds present both exciting opportunities and inherent risks. 1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one, a compound with a complex keto-amine structure, is one such molecule that requires meticulous handling and a comprehensive understanding of its potential hazards. This guide, compiled by a Senior Application Scientist, provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and responsible research.

Hazard Profile: An Evidence-Based Assessment

The chemical structure of this compound suggests a multi-faceted hazard profile. The presence of the aminopiperidine moiety indicates potential for corrosivity and skin/eye irritation, while the keto-amphetamine-like backbone suggests possible psychoactive properties and associated health risks.

Anticipated Hazards:

  • Skin and Eye Irritation/Corrosion: Amines are known to be irritants and can cause severe burns upon contact.

  • Respiratory Tract Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Psychoactive Effects: Due to its structural similarity to cathinones, this compound may exhibit stimulant, hallucinogenic, or other psychoactive properties. Chronic exposure could lead to adverse neurological and physiological effects.

  • Unknown Long-Term Effects: As a novel research chemical, the chronic toxicological properties have not been fully investigated.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Respiratory Protection NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95 or P100 combination cartridge).To prevent inhalation of airborne particles and vapors, which may cause respiratory irritation or systemic toxicity.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving is recommended.To prevent skin contact, which can lead to irritation, burns, and absorption of the chemical.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles that can cause severe eye damage.
Body Protection A lab coat worn over personal clothing. Consider a disposable chemical-resistant suit for larger quantities or in case of a spill.To protect the skin from accidental contact and contamination.
Footwear Closed-toe shoes made of a non-porous material.To protect feet from spills.

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize exposure and ensure a safe working environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks in a well-ventilated area, preferably within a fume hood.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms (inferred), and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1] The storage location should be secure and accessible only to authorized personnel.

Handling and Weighing

All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood to control airborne particles.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all manipulations on a disposable bench liner within the fume hood to contain any potential spills.

  • Weighing: Use a dedicated set of spatulas and weighing boats. If possible, use a balance with a draft shield inside the fume hood.

  • Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of all contaminated disposable materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep1 Don Full PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Prepare Solution handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Remove PPE clean2->clean3 clean4 Wash Hands clean3->clean4

A step-by-step workflow for handling the compound.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material in a sealed, labeled container for hazardous waste disposal. For large spills, contact your institution's emergency response team.

Disposal Plan: Responsible Stewardship

All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

Disposal Workflow:

  • Segregation: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.

  • Storage: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.

  • Pickup: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.[2][3]

Disposal Decision Tree

G start Waste Generated is_contaminated Is it contaminated with 1-(4-Aminopiperidin-1-yl)- 2-phenylpropan-1-one? start->is_contaminated hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous Follow Standard Lab Waste Procedures is_contaminated->non_hazardous No segregate Segregate in a Labeled Container hazardous_waste->segregate store Store in Satellite Accumulation Area segregate->store dispose Arrange for Professional Disposal store->dispose

A decision-making process for waste disposal.

Conclusion: A Culture of Safety

The responsible use of novel research chemicals like this compound is paramount. By understanding the potential hazards, implementing robust safety protocols, and being prepared for emergencies, researchers can mitigate risks and foster a culture of safety within the laboratory. This guide serves as a foundational document; always consult your institution's specific safety policies and procedures.

References

  • Sigma-Aldrich. (2025, April 24).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 1-Benzyl-N-phenylpiperidin-4-amine.
  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one
Reactant of Route 2
Reactant of Route 2
1-(4-Aminopiperidin-1-yl)-2-phenylpropan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.